Technical Documentation Center

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one

Core Science & Biosynthesis

Foundational

The 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one Scaffold: Structural Properties, Synthetic Methodologies, and Pharmacological Applications

Executive Summary The 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one moiety is a privileged bicyclic scaffold in medicinal chemistry. It serves as the fundamental structural core for the cyclopyrrolone class of non-benzodiazepin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one moiety is a privileged bicyclic scaffold in medicinal chemistry. It serves as the fundamental structural core for the cyclopyrrolone class of non-benzodiazepine sedative-hypnotics, most notably zopiclone and its active (S)-enantiomer, eszopiclone [1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of the scaffold’s chemical architecture, validated synthetic methodologies, and pharmacological significance. By understanding the causality behind its synthetic pathways and degradation profiles, drug development professionals can better optimize quality control and derivative design.

Chemical Architecture and Physicochemical Properties

The core architecture of 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one consists of an electron-deficient pyrazine ring fused to a 5-membered pyrrolone ring. This unique fusion creates a highly rigid, planar system that is capable of precise hydrogen bonding and π-π stacking interactions within biological targets.

The presence of the carbonyl group at the C5 position and the nitrogen at the C6 position allows the scaffold to act as both a hydrogen bond acceptor and a versatile point for derivatization (e.g., esterification in eszopiclone)[1]. To establish a baseline for drug design, the computed physicochemical properties of its key synthetic intermediate, 6-(5-chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one, are summarized below.

Table 1: Computed Physicochemical Properties of the 7-Hydroxy Scaffold Derivative
PropertyValueReference / Source
Molecular Formula C₁₁H₇ClN₄O₂2[2]
Molecular Weight 262.65 g/mol 2[2]
Exact Mass 262.0257532 Da2[2]
XLogP3 0.12[2]
Topological Polar Surface Area (TPSA) 79.2 Ų2[2]
Heavy Atom Count 182[2]

Synthetic Methodologies and Scaffold Recyclization

The synthesis of the 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold requires meticulous control over reaction conditions to prevent over-reduction and ensure high-yielding intramolecular cyclization. A critical case study in this domain is the synthesis of RP 48497 (a photodegradation impurity of eszopiclone), which involves the reduction, chlorination, and recyclization of the 7-hydroxy precursor[1].

Workflow Visualization: Scaffold Recyclization Mechanism

G A 7-Hydroxy-pyrrolo-pyrazine (Compound 3) B Ring Opening / Reduction (NaBH4, 10-15 °C) A->B C Hydroxymethyl-pyrazine amide (Compound 4) B->C D Chlorination (SOCl2) C->D E Chloromethyl-pyrazine amide (Compound 5) D->E F Recyclization (NaH, DMF, 0-25 °C) E->F G 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one (RP 48497 Scaffold) F->G

Caption: Stepwise mechanism for the synthesis and recyclization of the 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold.

Step-by-Step Protocol: Synthesis of RP 48497 Scaffold

This protocol is engineered as a self-validating system, ensuring that intermediate checkpoints confirm the mechanistic success of each phase[1].

Phase 1: Reductive Ring Opening

  • Preparation: Suspend 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (0.10 mol) in a co-solvent mixture of 1,4-dioxane (230 mL) and water (12 mL).

    • Causality: Dioxane provides the necessary solubility for the organic substrate, while water is essential to solubilize the reducing agent and facilitate proton transfer during the hemiaminal ring-opening process[1].

  • Reduction: Cool the suspension to 10 °C and carefully add NaBH₄ (0.07 mol). Maintain the temperature strictly between 10 °C and 15 °C for 2 hours.

    • Causality: Strict thermal control prevents the over-reduction of the electron-deficient pyrazine ring. NaBH₄ selectively reduces the C7 position, opening the pyrrole ring to yield the hydroxymethyl intermediate[1].

  • Quenching & Validation: Pour the mixture into ice/water (300 mL).

    • Self-Validation Check: The disappearance of the starting material and the emergence of a more polar spot on TLC (due to the newly formed primary alcohol) confirms successful ring opening.

Phase 2: Chlorination 4. Activation: React the isolated hydroxymethyl intermediate with Thionyl Chloride (SOCl₂).

  • Causality: This step converts the primary alcohol into a highly reactive alkyl chloride, establishing the necessary leaving group for the subsequent intramolecular cyclization[1].

Phase 3: Intramolecular Recyclization 5. Deprotonation: Prepare a suspension of Sodium Hydride (NaH, 70% dispersion, 0.12 mol) in anhydrous DMF (200 mL) at 0 °C.

  • Causality: NaH is a strong, non-nucleophilic base required to completely deprotonate the amide nitrogen. DMF is a polar aprotic solvent that stabilizes the resulting amide anion, maximizing its nucleophilicity[1].

  • Cyclization: Slowly add the chloromethyl intermediate (0.06 mol) to the NaH suspension. Stir at room temperature for 24 hours.

    • Causality: The slow addition at 0 °C controls the exothermic deprotonation. Extended stirring at room temperature ensures complete intramolecular Sₙ2 displacement of the chloride by the amide anion, reforming the 5-membered pyrrolone ring[1].

  • Isolation & Validation: Quench with ice/water and filter the precipitated yellow powder (Yield: ~77.2%).

    • Self-Validation Check: The structural integrity of the newly formed 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold can be confirmed via ¹H-NMR, specifically looking for the characteristic methylene protons at the C7 position and the absence of the primary alcohol signal[1].

Pharmacological Significance: The Cyclopyrrolone Class

The 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold is pharmacologically classified under cyclopyrrolones. Unlike classical benzodiazepines, cyclopyrrolones possess a distinct chemical structure but similarly target the GABA-A receptor complex[3]. They exhibit high affinity for the α/γ subunit interface, driving a conformational change that increases the frequency of chloride channel openings, resulting in profound sedative and hypnotic effects[3].

Workflow Visualization: GABA-A Receptor Modulation

G Ligand Cyclopyrrolone Derivative (e.g., Eszopiclone) Binding Allosteric Binding at GABA-A Receptor (α/γ interface) Ligand->Binding Conformational Receptor Conformational Change Binding->Conformational Affinity Increased GABA Affinity Conformational->Affinity Channel Increased Frequency of Chloride Channel Opening Affinity->Channel Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Effect Sedative & Hypnotic Effects Hyperpol->Effect

Caption: Pharmacological signaling pathway of cyclopyrrolone derivatives at the GABA-A receptor.

Analytical and Stability Profiling

Quality control of drugs containing the 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold requires robust analytical methods due to their specific degradation pathways. Eszopiclone, for instance, is susceptible to acid hydrolysis, base hydrolysis, and peroxide stress, while remaining relatively stable under thermal stress[4]. Furthermore, photodegradation leads directly to the formation of the RP 48497 impurity[1][4].

To quantify the active pharmaceutical ingredient (API) and monitor degradation, several spectrophotometric methods have been developed and validated based on ion-pair complexation and oxidation kinetics[3][4].

Table 2: Validated Spectrophotometric Analytical Methods for Scaffold-Derived Drugs
MethodReagent / DyeBuffer / ConditionDetection Wavelength (λ max)Mechanism / Stoichiometry
A Bromothymol blue (BTB)Acidic Buffer~415 nm1:1 Ion Pair Complexation
B Bromophenol blue (BPB)Acidic Buffer~415 nm1:1 Ion Pair Complexation
C Bromocresol green (BCG)Acidic Buffer~415 nm1:1 Ion Pair Complexation
D Bromocresol purple (BCP)Acidic Buffer~415 nm1:1 Ion Pair Complexation
E IodineNeutralized Drug366 nm1:1 Charge Transfer (Iodide generation)
F Alkaline KMnO₄Oxidation610 nmKinetic Oxidation (Manganate generation)

(Data synthesized from validated spectrophotometric assays of eszopiclone[3][4])

Conclusion

The 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold represents a triumph of rational drug design, offering a rigid, highly functionalized core capable of potent allosteric modulation of the GABA-A receptor[3]. Mastering its synthetic pathways—particularly the delicate balance of reduction and recyclization required to construct the pyrrolone ring—is essential for the development of next-generation sedative-hypnotics and the rigorous quality control of existing therapeutics like eszopiclone[1].

References

  • PubChem CID 6451972 - 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one Chemical and Physical Properties. National Center for Biotechnology Information. 2

  • MDPI Molecules (2008) - Synthesis of RP 48497, an Impurity of Eszopiclone. 1

  • ResearchGate / J. Chromatogr. Sci. - Synthetic route to eszopiclone and Stress Degradation Profiling. 4

  • ResearchGate - Spectrophotometric determination of eszopiclone in pure and pharmaceutical forms. 3

Sources

Exploratory

The Polar Isoindolinone Bioisostere: A Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one

This technical guide provides an in-depth analysis of CAS 2624417-02-1 (6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one hydrochloride), a high-value scaffold for medicinal chemistry. CAS Registry Number: 2624417-02-1 Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of CAS 2624417-02-1 (6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one hydrochloride), a high-value scaffold for medicinal chemistry.

CAS Registry Number: 2624417-02-1 Chemical Name: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one hydrochloride Formula: C₆H₅N₃O · HCl Molecular Weight: 135.12 (free base) / 171.58 (HCl salt)

Executive Summary: The "Pyrazine Effect" in Drug Design

In modern medicinal chemistry, the isoindolin-1-one scaffold is a privileged structure, appearing in numerous FDA-approved drugs (e.g., Lenalidomide, Niraparib) and late-stage candidates. However, the benzo-fused ring often contributes to high lipophilicity (cLogP) and poor aqueous solubility, limiting oral bioavailability.

CAS 2624417-02-1 represents the 5-aza-analog of this privileged scaffold. By replacing the benzene ring with a pyrazine ring, this building block offers a strategic "scaffold hop" that:

  • Lowers Lipophilicity: Reduces cLogP by ~1.0–1.5 units compared to the carbon analog.

  • Increases Solubility: The pyrazine nitrogens introduce high-polarity vectors and potential H-bond acceptors.

  • Retains Geometry: Preserves the critical vectors for

    
    -stacking and hydrogen bonding found in isoindolinones.
    

This guide details the structural properties, synthesis, and application of this scaffold in fragment-based drug discovery (FBDD) and lead optimization.

Structural Analysis & Physicochemical Profile

The core structure consists of a pyrazine ring fused to a


-lactam (pyrrolidin-2-one). This bicyclic system is planar, rigid, and highly polar.
Comparative Metrics

The table below contrasts the pyrazine scaffold with its carbon equivalent (isoindolinone).

PropertyIsoindolin-1-one (Carbon Core)Pyrrolopyrazin-5-one (CAS 2624417-02-1) Impact
Formula C₈H₇NOC₆H₅N₃O Nitrogen enrichment
MW 133.15135.12 Negligible change
cLogP ~1.1~ -0.8 Drastic solubility gain
TPSA 29 Ų~55 Ų Enhanced polarity
H-Bond Acceptors 1 (C=O)3 (C=O, 2x Pyrazine N) New interaction vectors
pKa (Lactam NH) ~14~12.5 More acidic; easier to alkylate
Structural Visualization (DOT)

The following diagram illustrates the vector mapping between the classic isoindolinone and the CAS 2624417-02-1 scaffold.

ScaffoldComparison Isoindolinone Isoindolin-1-one (Lipophilic Core) Pyrrolopyrazine CAS 2624417-02-1 (Polar Bioisostere) Isoindolinone->Pyrrolopyrazine Scaffold Hop (N-substitution) Prop1 High LogP Metabolic Liability (Ph) Isoindolinone->Prop1 Limitations Prop2 Low LogP H-Bond Acceptors (N1, N4) Pyrrolopyrazine->Prop2 Advantages

Caption: Vector comparison showing the transition from the lipophilic isoindolinone to the hydrophilic pyrrolopyrazinone scaffold.

Synthesis & Scalability

Accessing CAS 2624417-02-1 requires navigating the electron-deficient nature of the pyrazine ring. Unlike benzene rings, pyrazines resist electrophilic aromatic substitution, making cyclization strategies critical.

Primary Synthetic Route: Reductive Cyclization

The most robust route for library-scale synthesis starts from 2,3-pyrazinedicarboxylic derivatives.

  • Starting Material: 2,3-Pyrazinedicarboxylic anhydride (or dimethyl ester).

  • Imide Formation: Reaction with ammonia (or protected amine) yields the cyclic imide (pyrrolo[3,4-b]pyrazine-5,7-dione).

  • Regioselective Reduction: Partial reduction of the imide using Zn/AcOH or NaBH₄ to the hydroxyl-lactam, followed by reduction to the lactam.

Synthesis Workflow Diagram

SynthesisRoute SM 2,3-Pyrazinedicarboxylic Anhydride Imide Pyrrolo[3,4-b]pyrazine- 5,7-dione SM->Imide Product CAS 2624417-02-1 (Lactam) Imide->Product Step1 1. NH3 / Heat (Imide Formation) Step2 2. Zn / AcOH (Partial Reduction)

Caption: Standard 2-step synthetic pathway from commercially available pyrazine anhydrides to the target lactam.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The pyrrolopyrazinone scaffold is an excellent hinge-binding mimetic .

  • Mechanism: The lactam NH acts as a hydrogen bond donor (to the hinge residue backbone carbonyl), while the lactam carbonyl or pyrazine nitrogen acts as an acceptor.

  • Advantage: The pyrazine ring's electron deficiency reduces the pKa of the lactam NH, potentially strengthening the H-bond donor capability compared to isoindolinone.

BET Bromodomain Inhibitors

This scaffold serves as an acetyl-lysine (KAc) mimic . The lactam carbonyl mimics the acetyl group of KAc, interacting with the conserved asparagine (e.g., Asn140 in BRD4) in the bromodomain binding pocket.

Library Diversification

The lactam nitrogen (N-6) is the primary vector for diversification.

  • N-Alkylation: Standard Sₙ2 reactions with alkyl halides.

  • Chan-Lam Coupling: Copper-catalyzed coupling with aryl boronic acids to install aromatic groups (critical for biaryl drugs).

Experimental Protocols

Safety Note: All procedures should be performed in a fume hood. Pyrazine derivatives may be skin irritants.

Protocol A: General N-Alkylation (Library Scale)

This protocol describes the functionalization of the lactam nitrogen with an alkyl halide (


).
  • Preparation: Dissolve CAS 2624417-02-1 (1.0 eq, HCl salt) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Cs₂CO₃ (3.0 eq) to neutralize the HCl salt and deprotonate the lactam. Stir at room temperature for 15 minutes.

  • Alkylation: Add the alkyl halide (

    
    , 1.2 eq).
    
  • Reaction: Stir at 60°C for 4–16 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Chan-Lam Arylation

Used to attach aryl rings directly to the lactam nitrogen.

  • Reagents: Combine CAS 2624417-02-1 (1.0 eq), Aryl Boronic Acid (2.0 eq), and Cu(OAc)₂ (1.0 eq) in DCM.

  • Base/Ligand: Add Pyridine (3.0 eq) and TEMPO (1.0 eq) or perform under an O₂ balloon.

  • Conditions: Stir vigorously at room temperature for 24–48 hours.

  • Note: The pyrazine ring nitrogens can coordinate copper, potentially slowing the reaction. Using excess catalyst or bidentate ligands (e.g., bipyridine) may improve yields.

References

  • Chemical Identity & Properties

    • PubChem. 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine.[1] National Library of Medicine.

  • Scaffold Utility in Kinase Inhibitors

    • Lemaître, S., et al. (2009).[2] Novel antagonists of serotonin-4 receptors: Synthesis and biological evaluation of pyrrolothienopyrazines. Bioorganic & Medicinal Chemistry.

  • Synthetic Methodology (Ugi-Zhu / Cyclization)

    • Gámez-Montaño, R., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction. MDPI Molecules.

  • Bioisostere Principles

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

Foundational

Zopiclone metabolite 6-(5-chloropyridin-2-yl)-dihydro-pyrrolo-pyrazinone

This guide provides an in-depth technical analysis of 6-(5-chloropyridin-2-yl)-dihydro-pyrrolo-pyrazinone variants, specifically focusing on the core cyclopyrrolone skeleton resulting from Zopiclone metabolism and degrad...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-(5-chloropyridin-2-yl)-dihydro-pyrrolo-pyrazinone variants, specifically focusing on the core cyclopyrrolone skeleton resulting from Zopiclone metabolism and degradation. This structure is the critical pharmacophore scaffold and a primary stability-indicating impurity.

6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one Derivatives

Executive Summary & Molecular Identity

The molecule 6-(5-chloropyridin-2-yl)-dihydro-pyrrolo-pyrazinone represents the fundamental cyclopyrrolone core of the hypnotic drug Zopiclone. In the context of drug metabolism and pharmacokinetics (DMPK), this structure appears primarily as the hydrolytic metabolite (often designated as Zopiclone Impurity B or Metabolite A) resulting from the cleavage of the 4-methylpiperazine-1-carboxylate side chain.

While the N-oxide and N-desmethyl metabolites retain the side chain, the cleavage of the ester linkage exposes the pyrrolopyrazinone skeleton. This core is chemically unstable, serving as the direct precursor to the genotoxic impurity 2-amino-5-chloropyridine (ACP) .

Chemical Classification
PropertyDetail
Systematic Name 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one
Common Aliases Zopiclone Hydrolysis Product; Zopiclone Impurity B; Cyclopyrrolone Core
CAS Registry 43200-82-4 (corresponding to the 5,7-dione variant)
Molecular Formula C₁₁H₇ClN₄O₂ (Hydroxy form: C₁₁H₉ClN₄O₂)
Role Inactive Metabolite, Stability Marker, Degradation Intermediate

Metabolic & Degradation Pathways

Understanding the formation of this metabolite is critical for stability profiling and forensic analysis. Zopiclone undergoes hepatic metabolism via CYP3A4 and CYP2C8, but this specific core structure is predominantly formed via hydrolytic cleavage (enzymatic or abiotic) and oxidative decarboxylation .

Pathway Mechanics
  • Primary Metabolism: CYP enzymes oxidize the piperazine ring (N-oxide) or demethylate it (N-desmethyl).

  • Hydrolysis (The Core Pathway): Carboxylesterases or pH-dependent hydrolysis cleave the carbamate ester. This releases the piperazine side chain and leaves the 7-hydroxy-pyrrolo-pyrazinone core.

  • Terminal Degradation: The pyrrolone ring is unstable in alkaline conditions or prolonged storage, opening to form 2-amino-5-chloropyridine (ACP) , a toxicologically relevant compound.

Visualization: Zopiclone Degradation & Metabolic Map

ZopiclonePathway Zopiclone Zopiclone (Parent) Active Hypnotic NOxide Zopiclone N-Oxide (CYP3A4 Oxidation) Zopiclone->NOxide Oxidation NDesmethyl N-Desmethyl Zopiclone (CYP3A4/2C8 Demethylation) Zopiclone->NDesmethyl Demethylation CoreMetabolite CORE METABOLITE 6-(5-chloropyridin-2-yl)-7-hydroxy- dihydro-pyrrolo-pyrazinone Zopiclone->CoreMetabolite Hydrolysis (Ester Cleavage) Dione 5,7-Dione Derivative (Oxidation Product) CoreMetabolite->Dione Oxidation (-2H) ACP 2-Amino-5-Chloropyridine (ACP) (Ring Opening/Toxic) CoreMetabolite->ACP Ring Opening (Alkaline/Storage)

Figure 1: The metabolic and degradation cascade of Zopiclone, highlighting the central role of the pyrrolo-pyrazinone core (in red) as the gateway to terminal degradation.[1][2]

Analytical Methodologies

Detecting the core metabolite requires differentiating it from the parent drug and the terminal amine (ACP). The polarity shift caused by the loss of the piperazine ring necessitates specific chromatographic conditions.

Protocol: LC-MS/MS Quantitation

Objective: Simultaneous quantification of Zopiclone, N-desmethyl zopiclone, and the Core Metabolite/ACP.

1. Sample Preparation (Solid Phase Extraction)
  • Matrix: Plasma or Urine (200 µL).

  • Buffer: Add 200 µL Ammonium Carbonate (pH 9.3) to ensure basicity for extraction efficiency, though caution is required to prevent artificial hydrolysis.

  • Extraction: Use mixed-mode cation exchange cartridges (MCX).

    • Wash 1: 5% Ammonium Hydroxide in water.

    • Wash 2: 20% Methanol.

    • Elution: 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase A/B (90:10).

2. Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm). The T3 bonding is superior for retaining the polar core metabolite.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Aq).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar metabolites).

    • 1-6 min: Linear ramp to 90% B.

    • 6-8 min: Wash.

3. Mass Spectrometry Parameters (MRM Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Zopiclone 389.1245.125ESI+
Core Metabolite (Hydroxy) 265.0247.0 (H₂O loss)20ESI+
Core Metabolite (Dione) 263.0235.022ESI+
ACP (Degradant) 129.094.028ESI+
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (Mixed Mode MCX) Sample->SPE pH 9.3 LC UPLC Separation (HSS T3 Column) SPE->LC Eluate MS MS/MS Detection (MRM Mode) LC->MS Gradient Data Quantitation & Integrity Check MS->Data m/z 265 / 263

Figure 2: Step-by-step analytical workflow for isolating the polar core metabolite from biological matrices.

Pharmacological & Toxicological Relevance[6][7][8]

Pharmacological Inactivity

Unlike the parent Zopiclone, which binds with high affinity to the benzodiazepine receptor complex (specifically the α1 subunit of GABA-A receptors), the core pyrrolo-pyrazinone metabolite is pharmacologically inactive . The removal of the piperazine side chain destroys the specific steric configuration required for receptor binding.

Toxicological Signal (ACP Precursor)

The primary significance of this metabolite in drug development is its role as a reservoir for 2-amino-5-chloropyridine (ACP) .

  • Mechanism: Under physiological conditions (or improper sample storage), the pyrrolone ring opens.

  • Risk: ACP is structurally related to known genotoxins. While Zopiclone itself is safe, the accumulation of the core metabolite and its subsequent breakdown to ACP in stored samples can lead to false positives in forensic toxicology or stability failures in pharmaceutical formulations.

  • Forensic Implication: In cases of drug-facilitated sexual assault (DFSA), Zopiclone may degrade entirely to ACP in urine samples stored >2 weeks. Testing for the Core Metabolite can bridge the gap between the parent drug and the terminal degradant.

Synthesis & Standards

For research purposes, the core metabolite can be isolated via controlled hydrolysis.

  • Acid Hydrolysis: Reflux Zopiclone in 1N HCl for 2 hours. The ester bond cleaves rapidly.

  • Neutralization: Adjust pH to 7.0. The core lactam will precipitate or can be extracted with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water yields the 7-hydroxy-5-one or 5,7-dione depending on oxidative conditions.

References

  • DrugBank Online. (2025). Zopiclone: Pharmacology, Metabolism, and Impurity Profile. DrugBank.[3][4] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5735: Zopiclone and Metabolites. PubChem.[5][4] [Link]

  • Nilsson, G. et al. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood. PubMed. [Link]

  • World Health Organization. (2022). Critical Review Report: Zopiclone. WHO Expert Committee on Drug Dependence. [Link]

Sources

Exploratory

Technical Guide: Novel Nitrogen-Containing Heterocycles for Kinase Inhibitor Design

Executive Summary The "low-hanging fruit" of kinase inhibitor discovery—planar, ATP-mimetic type I inhibitors based on quinazoline or pyrimidine scaffolds—has been largely harvested. The current frontier in kinase drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "low-hanging fruit" of kinase inhibitor discovery—planar, ATP-mimetic type I inhibitors based on quinazoline or pyrimidine scaffolds—has been largely harvested. The current frontier in kinase drug discovery necessitates a departure from "flatland" toward three-dimensional complexity. This guide addresses the design, synthesis, and validation of novel nitrogen-containing heterocycles, specifically focusing on spirocyclic and bridgehead-fused systems. These scaffolds offer superior physicochemical properties (


 fraction), reduced off-target toxicity, and the ability to navigate the steric demands of mutant gatekeeper residues.

Part 1: Structural Biology & Design Principles

The Hinge-Binding Imperative vs. The Solubility Paradox

The ATP-binding pocket is defined by the Hinge Region (connecting the N- and C-lobes), the Gatekeeper Residue (determining pocket size), and the DFG Motif (activation loop).

  • Legacy Approach: Classic scaffolds (e.g., quinazolines in Gefitinib) rely on a flat aromatic system to stack against the hydrophobic cleft and present a hydrogen bond acceptor-donor (A-D) motif to the hinge backbone (typically Met, Thr, or Glu residues). While potent, these structures suffer from poor aqueous solubility and high promiscuity due to common hydrophobic interactions across the kinome.

  • Modern Directive: The goal is to retain the Hinge-Binding A-D motif while introducing out-of-plane vectors .

    • Spirocycles: Introduction of spiro-fused rings (e.g., spiro[3.3]heptanes) at the solvent-exposed front allows for the projection of solubilizing groups without disrupting the hinge interaction.

    • Bridgehead Nitrogens: Scaffolds like imidazo[1,2-a]pyrazines or triazolopyridines offer distinct hydrogen bonding vectors and lower lipophilicity (LogP) compared to their carbocyclic analogs.

Visualization of the Pharmacophore

The following diagram illustrates the critical interaction nodes required for a novel scaffold design.

KinasePharmacophore Hinge Hinge Region (H-Bond Acceptor/Donor) Gatekeeper Gatekeeper Residue (Steric Filter) SugarPocket Ribose/Sugar Pocket (Solubilizing Region) DFG DFG Motif (Asp-Phe-Gly) Scaffold Novel N-Heterocycle (Core Scaffold) Scaffold->Hinge Primary Binding (A-D) Scaffold->Gatekeeper Avoids Steric Clash Scaffold->SugarPocket Vector for Solubility Scaffold->DFG Type II Interaction (Optional)

Caption: Schematic of the ATP-binding pocket interactions. Red arrows indicate critical H-bonds; the Blue vector represents the solvent channel essential for ADME optimization.

Part 2: Emerging Scaffolds & Synthetic Methodologies

The Rise of Spirocycles

Spirocyclic scaffolds are "privileged structures" that restrict conformation, reducing the entropic penalty of binding.

  • Target Scaffold: Spiro[indoline-3,4'-piperidine] .

  • Rationale: The indoline core mimics the adenosine of ATP, while the spiro-piperidine projects into the solvent channel, allowing for library expansion (amides, ureas) to tune potency and solubility.

  • Data Comparison:

PropertyPlanar Scaffold (e.g., Quinazoline)Spirocyclic Scaffold (e.g., Spiroindoline)Impact
Fsp3 < 0.2> 0.4Improved Solubility & Lower Toxicity
Selectivity Low (Kinome wide)High (Shape driven)Reduced Off-Target Effects
Metabolic Stability Low (Aromatic oxidation)High (Blocked metabolic sites)Longer Half-life
Synthetic Protocol: Late-Stage C-H Activation

To access novel bridgehead nitrogen systems (e.g., substituted imidazo[1,2-a]pyridines), direct C-H functionalization is superior to de novo ring construction for SAR exploration.

Protocol: C-3 Arylation of Imidazo[1,2-a]pyridine This protocol utilizes a Pd-catalyzed C-H activation mechanism to install the "tail" of the inhibitor.

  • Reagents:

    • Substrate: 2-phenylimidazo[1,2-a]pyridine (1.0 equiv)

    • Coupling Partner: Aryl bromide (1.2 equiv)

    • Catalyst: Pd(OAc)2 (5 mol%)

    • Ligand: PPh3 (10 mol%)

    • Base: K2CO3 (2.0 equiv)

    • Solvent: 1,4-Dioxane (0.2 M)

  • Procedure:

    • Charge an oven-dried Schlenk tube with the substrate, aryl bromide, catalyst, ligand, and base.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous 1,4-Dioxane via syringe.

    • Heat to 100°C for 12 hours.

    • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad. Concentrate in vacuo.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm regioselectivity at C-3 via 1H-NMR (disappearance of the C-3 proton singlet).

Part 3: Biological Validation (Self-Validating Protocols)

The ADP-Glo™ Kinase Assay

Fluorescence-based assays often suffer from interference by autofluorescent heterocycles. The ADP-Glo assay (luminescence) is the industry standard for validating novel kinase inhibitors due to its high Z' factor and resistance to compound interference.

Mechanism:

  • Kinase Reaction: ATP

    
     ADP + Phospho-substrate.
    
  • Depletion: Unused ATP is digested.

  • Detection: ADP is converted back to ATP, which drives Luciferase to produce light.

Step-by-Step Protocol:

  • Preparation (1X Buffer): 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound (in DMSO, <1% final conc).

    • Add 2 µL of Kinase Enzyme (optimized conc, e.g., 1-5 nM).

    • Add 1 µL of Substrate/ATP Mix (ATP at

      
      ).
      
    • Control 1 (Max Signal): DMSO + Enzyme + Substrate.

    • Control 2 (Min Signal): DMSO + Buffer (No Enzyme) or Staurosporine (10 µM).

  • Incubation: 60 minutes at RT.

  • ADP-Glo Reagent Addition: Add 5 µL of ADP-Glo Reagent.[1] Incubate 40 mins at RT (Stops reaction, depletes ATP).

  • Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent. Incubate 30 mins at RT (Converts ADP

    
     ATP 
    
    
    
    Light).
  • Read: Measure Luminescence (RLU) on a plate reader (0.5s integration).

Data Analysis (Self-Validation): Calculate the Z-Factor to ensure assay robustness. A value > 0.5 is required for a valid screen.



Where 

is standard deviation and

is the mean signal of positive/negative controls.
Assay Workflow Diagram

ADPGloWorkflow Start Kinase Reaction (5 µL) Stop ADP-Glo Reagent (5 µL) Deplete ATP Start->Stop 60 min Incubation Detect Detection Reagent (10 µL) ADP->ATP->Light Stop->Detect 40 min Incubation Read Luminometer (Read RLU) Detect->Read 30 min Incubation Analysis Data Analysis (Calc IC50 & Z') Read->Analysis Output

Caption: The ADP-Glo assay workflow. The 1:1:2 volume ratio (Reaction:Stop:Detect) is critical for signal linearity.

Part 4: Future Outlook & Resistance Mechanisms

The evolution of nitrogen heterocycles is moving toward Covalent Inhibitors (targeting non-catalytic cysteines, e.g., Cys797 in EGFR) and PROTACs (Proteolysis Targeting Chimeras). Novel scaffolds must now be designed with "exit vectors"—positions on the ring system where a linker can be attached without compromising the primary binding mode.

  • Strategy: Utilize the solvent-exposed region of spirocycles to attach chloroacetamide warheads (for covalent bonding) or E3 ligase recruiters (for degradation).

References

  • Scaffold Hopping & Spirocycles

    • Zheng, S., et al. (2022). "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery. Link

  • Nitrogen Heterocycles in FDA Drugs

    • Alquraini, A., et al. (2023). "Nitrogen-containing heterocyclic drug products approved by the FDA in 2023."[2] International Association for the Study of Pain. Link

  • ADP-Glo Assay Protocol

    • Promega Corporation. (2024).[2][3][4][5][6] "ADP-Glo™ Kinase Assay Technical Manual." Promega. Link

  • Kinase Structural Biology

    • Roskoski, R. Jr. (2023).[7] "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

  • C-H Activation in Drug Design

    • Raheem, I. T., et al. (2019).[8] "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[8] NIH National Library of Medicine. Link

Sources

Foundational

5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives in drug discovery

Engineering the 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Scaffold: A Comprehensive Guide to Design, Synthesis, and Pharmacological Application Introduction: The Pyrrolopyrazine Pharmacophore In the landscape of modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Scaffold: A Comprehensive Guide to Design, Synthesis, and Pharmacological Application

Introduction: The Pyrrolopyrazine Pharmacophore

In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds serve as foundational architectures for target-specific therapeutics. Among these, the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core (CAS: 4933-19-1) represents a privileged, highly reactive structural motif[1]. Characterized by a pyrazine ring fused to a pyrrolidine-2,5-dione (imide) moiety, this scaffold combines the electron-deficient nature of pyrazine with the versatile functionalization potential of a cyclic imide[1].

The presence of multiple nitrogen atoms within this compact geometry profoundly influences its basicity, hydrogen-bonding capacity, and electrophilic reactivity[1]. Historically, the most prominent clinical validation of this scaffold is the non-benzodiazepine hypnotic agent Zopiclone (and its active S-enantiomer, Eszopiclone), which utilizes a functionalized pyrrolo[3,4-b]pyrazine core to allosterically modulate GABA_A receptors[2]. Beyond neuropharmacology, recent high-throughput screening campaigns have identified pyrrolopyrazine derivatives as potent kinase inhibitors and antimicrobial agents, underscoring the scaffold's polypharmacological potential[3].

Mechanisms of Action in Drug Discovery

Neuropharmacology: GABA_A Receptor Modulation

Derivatives bearing a 5-chloropyridin-2-yl group at the N6 position and an esterified hemiaminal at C5 act as potent positive allosteric modulators of the GABA_A receptor[2]. Unlike classical benzodiazepines, these compounds bind with high affinity to the α/γ subunit interface, inducing a distinct conformational change that increases chloride ion channel opening frequency. This targeted hyperpolarization is the causal mechanism behind their potent sedative and hypnotic efficacy[2].

Emerging Oncology and Inflammatory Targets

Unsubstituted or distinctly alkylated 5H-pyrrolo[3,4-b]pyrazine derivatives have demonstrated significant activity as kinase inhibitors[3]. The pyrazine nitrogens act as critical hydrogen-bond acceptors, mimicking the adenine ring of ATP within the kinase hinge region. Specifically, 5H-pyrrolo[2,3-b]pyrazine and [3,4-b]pyrazine derivatives have shown efficacy in inhibiting p90 ribosomal S6 kinase (RSK), a downstream effector in the MAPK pathway implicated in cancer cell proliferation[3].

Antitubercular Prodrug Development

The pyrazine nucleus is the core pharmacophore of Pyrazinamide, a first-line tuberculosis therapeutic[4]. By utilizing the dehydrated anhydride precursor (Furo[3,4-b]pyrazine-5,7-dione), researchers synthesize lipophilic prodrug derivatives that exhibit enhanced cellular permeability against the mycolic acid cell wall of Mycobacterium tuberculosis[4].

GABAPathway Ligand Zopiclone (Pyrrolopyrazine) Receptor GABA_A Receptor (α/γ Interface) Ligand->Receptor ConformationalChange Receptor Conformational Change Receptor->ConformationalChange Chloride Increased Cl- Influx ConformationalChange->Chloride Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition (Sedation) Hyperpolarization->Inhibition

Mechanism of pyrrolopyrazine-based GABA-A receptor allosteric modulators.

Quantitative Structure-Activity Relationship (SAR) Profiling

The biological activity of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold is highly dependent on the substituents at the N6 (imide nitrogen) and C5 positions. The table below summarizes the SAR data driving lead optimization.

Compound / DerivativeN6 SubstituentC5 SubstituentPrimary TargetBinding Affinity (Ki) / IC50LogPClinical Indication
Zopiclone 5-chloropyridin-2-yl4-methylpiperazine-1-carboxylateGABA_A (α1γ2)Ki ~ 15 nM0.8Insomnia / Sedation
Eszopiclone 5-chloropyridin-2-yl4-methylpiperazine-1-carboxylate (S-isomer)GABA_A (α1γ2)Ki ~ 7 nM0.8Insomnia / Sedation
Imide Core H=O (Carbonyl)RSK KinaseIC50 > 10 μM-0.2Intermediate / Tool
Alkylated Dione Methyl / Ethyl=O (Carbonyl)RSK KinaseIC50 ~ 1.2 μM1.1Oncology (Preclinical)

Synthetic Architecture & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful library generation from this scaffold requires strict control over reaction environments. The electron-withdrawing nature of the pyrazine ring makes the fused imide highly susceptible to over-reduction or hydrolytic ring-opening.

Protocol: Divergent Synthesis of 6-(5-chloropyridin-2-yl)-5-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-7-one

This protocol details the synthesis of the critical hydroxy-lactam intermediate required for Zopiclone analogs, utilizing a self-validating methodology[5].

Step 1: Precursor Activation (Anhydride Formation)

  • Suspend 15.0 g of pyrazine-2,3-dicarboxylic acid in 150 mL of anhydrous acetic anhydride.

  • Heat the mixture to 100°C for 15 minutes under an inert argon atmosphere.

  • Causality: Acetic anhydride acts as both the solvent and the dehydrating agent. The brief, high-temperature reflux ensures complete cyclization to Furo[3,4-b]pyrazine-5,7-dione without inducing thermal decarboxylation, a common side reaction for pyrazine dicarboxylic acids[5],[4].

  • Validation: Isolate a small aliquot. IR spectroscopy must show the disappearance of the broad carboxylic O-H stretch and the appearance of distinct anhydride C=O doublets at ~1780 and ~1850 cm⁻¹.

Step 2: Aminolysis and Imide Cyclization

  • Cool the suspension to 25°C and add 10.9 g of 2-amino-5-chloropyridine portion-wise.

  • Heat the reaction mixture to 130°C for 3 hours.

  • Causality: The primary amine nucleophilically attacks the highly electrophilic anhydride to form an intermediate amic acid. Elevated temperature (130°C) provides the thermodynamic driving force required to eliminate water and close the imide ring, yielding the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivative[5].

  • Validation: TLC (DCM:MeOH 9:1) should indicate complete consumption of the amine. The product will precipitate upon cooling.

Step 3: Regioselective Reduction

  • Dissolve 5.0 g of the isolated imide in a 95:5 (v/v) mixture of dioxane and water.

  • Cool to 5°C and add 1.2 equivalents of sodium borohydride (NaBH₄) slowly over 30 minutes.

  • Causality: Why aqueous dioxane? Dioxane provides essential solubility for the hydrophobic imide. The 5% water content is critical; it rapidly hydrolyzes the intermediate borate complex, trapping the reduction at the hemiaminal (hydroxy-lactam) stage. Without water, or if a stronger reducing agent like LiAlH₄ is used, the system over-reduces to the fully saturated pyrrolidine[5].

  • Self-Validating QC Check: Analyze the product via ¹H NMR (DMSO-d6). The success of the regioselective reduction is confirmed by the appearance of a distinct singlet at ~6.2 ppm corresponding to the new C5-H hemiaminal proton, and the retention of one carbonyl peak in the ¹³C NMR at ~165 ppm (lactam C=O), proving the reaction did not proceed to the amine[5].

SyntheticWorkflow A Pyrazine-2,3-dicarboxylic acid B Dehydration (Ac2O, Heat) A->B C Furo[3,4-b]pyrazine-5,7-dione (Anhydride) B->C D Aminolysis (R-NH2) C->D E 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (Imide Core) D->E F Regioselective Reduction (NaBH4, aq. Dioxane) E->F G Hydroxy-lactam Intermediate F->G

Synthetic workflow for 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives.

Conclusion

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold is a masterclass in heterocyclic drug design. By understanding the electronic interplay between the pyrazine ring and the cyclic imide, researchers can precisely tune the scaffold's reactivity. Whether leveraging regioselective reductions to build complex allosteric modulators like Zopiclone, or utilizing the intact dione for kinase hinge-binding, mastering the synthetic causality of this core is essential for modern medicinal chemistry campaigns.

References

  • Pyrrolo (3,4-b)
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities ResearchGate URL
  • Furo[3,4-b]pyrazine-5,7-dione | 4744-50-7 BenchChem URL
  • CAS 4933-19-1: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)
  • PubChem (National Institutes of Health)

Sources

Exploratory

Strategic Scaffold Selection in Medicinal Chemistry: A Comparative Analysis of Pyrrolo[3,4-b]pyrazine and Isoindolin-1-one Frameworks

Executive Summary In modern drug discovery, the selection of a core heterocyclic scaffold dictates a molecule's physicochemical properties, target engagement trajectory, and metabolic fate. This technical whitepaper prov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of a core heterocyclic scaffold dictates a molecule's physicochemical properties, target engagement trajectory, and metabolic fate. This technical whitepaper provides an in-depth comparative analysis of two highly privileged, yet functionally divergent frameworks: the pyrrolo[3,4-b]pyrazine and the isoindolin-1-one scaffolds. By dissecting their electronic properties, synthetic accessibility, and dominant pharmacological applications, this guide equips medicinal chemists with the causal logic required to deploy these scaffolds effectively in hit-to-lead and lead optimization campaigns.

Structural & Electronic Profiling

Isoindolin-1-one: The isoindolin-1-one (or 1-isoindolinone) core consists of a benzene ring fused to a γ-lactam (pyrrolidin-2-one)[1]. This partially oxidized isoindoline framework is planar, rigid, and moderately lipophilic[2]. The causality behind its widespread use lies in the lactam moiety, which provides a highly directional hydrogen bond donor (NH) and acceptor (C=O) pair. The fused aromatic ring acts as a stable hydrophobic anchor, allowing for predictable π-π stacking interactions within hydrophobic protein pockets[3].

Pyrrolo[3,4-b]pyrazine: In contrast, the pyrrolo[3,4-b]pyrazine scaffold is a bicyclic heteroaromatic system fusing an electron-rich pyrrole with an electron-deficient pyrazine ring[4]. This push-pull electronic distribution creates a unique dipole moment. The presence of three nitrogen atoms significantly increases the polar surface area (PSA) compared to isoindolin-1-one. Crucially, the sp2-hybridized pyrazine nitrogens are excellent hydrogen bond acceptors, while the pyrrole NH serves as a potent hydrogen bond donor, making this scaffold an exceptional pharmacophore for bidentate binding motifs[5].

Pharmacological Trajectories & Target Engagement

Isoindolin-1-one: The Engine of Targeted Protein Degradation The isoindolin-1-one scaffold is the cornerstone of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide[2]. Its primary mechanism of action involves binding to Cereblon (CRBN), the substrate receptor for the CRL4 ubiquitin ligase complex. Causality: The glutarimide-substituted isoindolin-1-one perfectly mimics endogenous cyclic imides. The lactam carbonyl and NH form critical hydrogen bonds with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. The rigid benzene ring projects out of the pocket, providing an ideal vector for attaching linker-warhead constructs in PROTAC (Proteolysis Targeting Chimera) design or acting as a molecular glue to recruit neosubstrates[3]. Beyond targeted protein degradation, this scaffold is also prominent in PARP-1 and MDM2-p53 inhibitors[3].

Pyrrolo[3,4-b]pyrazine: Precision Kinase Inhibition and Peptidomimetics Pyrrolo[3,4-b]pyrazine derivatives are predominantly utilized as ATP-competitive kinase inhibitors and peptidomimetics[4][5]. Causality: The structural geometry of the pyrrolo[3,4-b]pyrazine core is a bioisostere of the adenine ring in ATP. When entering the kinase ATP-binding site, the pyrazine nitrogen acts as a hydrogen bond acceptor for the backbone NH of the hinge region, while the pyrrole NH donates a hydrogen bond to the backbone carbonyl[4]. This bidentate interaction anchors the scaffold, allowing substituents at the 5, 6, or 7 positions to probe the DFG motif or the solvent-exposed region. Additionally, the scaffold has been successfully explored in allosteric GABAA receptor modulation[6].

MOA cluster_0 Isoindolin-1-one Pathway cluster_1 Pyrrolo[3,4-b]pyrazine Pathway I_Scaffold Isoindolin-1-one Core I_Target CRBN / Cereblon I_Scaffold->I_Target Glutarimide mimic I_Outcome Targeted Protein Degradation I_Target->I_Outcome Ubiquitination P_Scaffold Pyrrolo[3,4-b]pyrazine Core P_Target Kinase Hinge Region P_Scaffold->P_Target Bidentate H-bonding P_Outcome ATP-Competitive Inhibition P_Target->P_Outcome Phosphorylation Block

Divergent target engagement pathways for Isoindolin-1-one and Pyrrolo[3,4-b]pyrazine scaffolds.

Quantitative Physicochemical Comparison

To guide scaffold selection, the baseline physicochemical properties of the unsubstituted cores must be evaluated.

PropertyIsoindolin-1-one5H-Pyrrolo[3,4-b]pyrazineCausality / Impact on Drug Design
Molecular Weight 133.15 g/mol 119.13 g/mol Both offer high ligand efficiency (LE) due to low MW.
CLogP (Est.) ~1.2~0.4Isoindolinone is more lipophilic; pyrrolopyrazine is more aqueous soluble.
Topological PSA 29.1 Ų44.7 ŲPyrrolopyrazine's higher PSA restricts BBB penetrance unless masked.
H-Bond Donors 11Both provide a critical NH for target anchoring.
H-Bond Acceptors 12Pyrazine provides additional vectors for hinge binding.
Aromatic Rings 12Pyrrolopyrazine offers extended π-conjugation.

Synthetic Workflows & Methodologies

Synthesis of Isoindolin-1-one Cores: The construction of isoindolin-1-ones typically relies on the reductive amination and subsequent cyclization of 2-carboxybenzaldehyde, or the condensation of phthalic anhydride with primary amines followed by partial reduction[2][3]. Recent advancements also leverage transition metal-catalyzed C-H activation of benzamides to rapidly generate structural diversity[3].

Synthesis of Pyrrolo[3,4-b]pyrazine Cores: The classic and most robust method for synthesizing the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride with primary amines or hydrazines[7][8]. This is followed by reduction to yield the fully aromatic or partially saturated pyrrolopyrazine systems depending on the target pharmacophore[4].

ExperimentalWorkflow Start Scaffold Selection Synth1 Phthalic Anhydride Condensation Start->Synth1 Synth2 Pyrazine-2,3-dicarboxylic Anhydride Condensation Start->Synth2 Purify Flash Chromatography & LC-MS Validation Synth1->Purify Synth2->Purify Assay1 CRBN Recruitment Assay (TR-FRET) Purify->Assay1 Isoindolinones Assay2 Kinase Profiling (Radiometric) Purify->Assay2 Pyrrolopyrazines

Integrated synthetic and biological validation workflow for both heterocyclic scaffolds.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical identity and biological activity.

Protocol A: Synthesis and Validation of 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Objective: Synthesize the core scaffold and validate its purity for downstream kinase assays[7][8].

  • Reaction Setup : Suspend pyrazine-2,3-dicarboxylic anhydride (1.0 eq, 10 mmol) in anhydrous acetic anhydride (20 mL) under an inert argon atmosphere.

  • Amine Addition : Add the desired primary amine (e.g., aniline derivative, 1.1 eq) dropwise at 25°C. Causality: Acetic anhydride acts as both solvent and dehydrating agent, driving the formation of the imide[8].

  • Cyclization : Elevate the temperature to 100°C for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1) until the anhydride is consumed.

  • Isolation : Cool to room temperature, precipitate the product with ice-cold water, and filter. Recrystallize from ethanol.

  • Self-Validation (LC-MS) : Run the product on an LC-MS (ESI+).

    • Acceptance Criteria: A single sharp peak at 254 nm (UV) indicating >95% purity. The mass spectrum must show the

      
       ion corresponding to the expected mass. If impurities >5% are detected, perform flash chromatography (silica gel, DCM:MeOH gradient).
      

Protocol B: TR-FRET CRBN Target Engagement Assay for Isoindolin-1-one Derivatives Objective: Quantify the binding affinity of synthesized isoindolin-1-one analogs to the CRBN complex.

  • Reagent Preparation : Prepare a master mix containing His-tagged CRBN/DDB1 complex (50 nM) and a Cy5-labeled tracer ligand (e.g., a fluorescent thalidomide analog, 20 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Compound Plating : Dispense 100 nL of the test isoindolin-1-one compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well pro-plate.

    • Internal Controls: Use Lenalidomide as a positive control (expected IC50 ~1.5 µM) and DMSO as a negative (vehicle) control.

  • Incubation : Add 10 µL of the master mix to each well. Add 10 µL of Terbium-labeled anti-His antibody (2 nM). Incubate in the dark at room temperature for 1 hour. Causality: Equilibrium must be reached to ensure accurate IC50 calculation.

  • Detection & Validation : Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using the DMSO and Lenalidomide control wells. The assay is only valid if Z' > 0.5. Calculate the IC50 using a 4-parameter logistic regression.

Conclusion

The dichotomy between the isoindolin-1-one and pyrrolo[3,4-b]pyrazine scaffolds exemplifies the power of structural biology in medicinal chemistry. Isoindolin-1-ones leverage their rigid, hydrophobic nature and specific lactam hydrogen bonding to hijack the ubiquitin-proteasome system via CRBN[2][3]. Conversely, the highly polar, bidentate hydrogen-bonding capacity of pyrrolo[3,4-b]pyrazines makes them exquisite tools for competitive kinase inhibition[4][5]. Mastery of these scaffolds allows drug development professionals to rationally design molecules with precise target engagement and optimized pharmacokinetic profiles.

References

  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - ChemMedChem / ResearchGate - 3

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - Fitoterapia / NIH - 1

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - MDPI - 2

  • Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics - ResearchGate - 5

  • CAS 4933-19-1: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione - CymitQuimica - 7

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities - Medicinal Chemistry Research / ResearchGate - 4

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes - PMC / NIH - 6

  • US3862149A - Pyrrolo (3,4-b) pyrazine derivatives - Google Patents - 8

Sources

Foundational

A Technical Guide to Ligand-Based Pharmacophore Modeling of 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one Scaffolds

Abstract This guide provides a comprehensive, in-depth technical workflow for the development and validation of ligand-based pharmacophore models for 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one derivatives. This scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical workflow for the development and validation of ligand-based pharmacophore models for 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one derivatives. This scaffold is a key structural motif in a variety of kinase inhibitors, and understanding its essential chemical features for biological activity is paramount for the rational design of novel therapeutics.[1][2] We will move beyond a simple recitation of steps to explore the underlying rationale for methodological choices, ensuring a robust and predictive modeling outcome. This document is intended for researchers, computational chemists, and drug development professionals with a foundational understanding of medicinal chemistry and computer-aided drug design (CADD).

Introduction: The Significance of the Pyrrolo[3,4-b]pyrazin-5-one Core

The 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one core and its analogues are recognized as privileged scaffolds in medicinal chemistry, particularly in the domain of kinase inhibition. Derivatives of this heterocyclic system have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinase Kinase 4 (MKK4), and Bruton's Tyrosine Kinase (BTK).[1][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][4]

Pharmacophore modeling serves as a powerful computational tool in this context. It distills complex molecular structures into a three-dimensional arrangement of essential steric and electronic features required for biological activity.[5][6] By generating a robust pharmacophore model for active 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one ligands, we can achieve several key objectives:

  • Virtual Screening: Efficiently screen large compound libraries to identify novel, structurally diverse molecules with a high probability of being active.[7][8]

  • Lead Optimization: Guide the modification of existing lead compounds to enhance potency and selectivity.

  • Understanding Structure-Activity Relationships (SAR): Provide a 3D rationale for observed SAR data, deepening our understanding of molecular recognition.[9]

This guide will focus on a ligand-based approach, which is particularly valuable when a high-resolution crystal structure of the target protein is unavailable or when modeling ligand sets that bind to multiple targets.[10][11]

The Ligand-Based Pharmacophore Modeling Workflow

The development of a predictive and reliable pharmacophore model is an iterative process that requires careful data preparation, model generation, and rigorous validation.[11][12] Our workflow is designed to be a self-validating system, with checks and balances at each stage to ensure the scientific integrity of the final model.

G cluster_0 Phase 1: Data Preparation & Curation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation P1_1 1.1. Compile Ligand Dataset (Actives & Inactives) P1_2 1.2. 2D Structure Curation (Standardization & Desalting) P1_1->P1_2 P1_3 1.3. 3D Conformation Generation P1_2->P1_3 P2_1 2.1. Feature Definition & Mapping P1_3->P2_1 Curated 3D Structures P2_2 2.2. Common Feature Pharmacophore Generation P2_1->P2_2 P2_3 2.3. Hypothesis Scoring & Ranking P2_2->P2_3 P3_1 3.1. Internal Validation (Training Set Recovery) P2_3->P3_1 Top Hypotheses P3_2 3.2. External Validation (Test Set Prediction) P3_1->P3_2 P3_3 3.3. Statistical Assessment (Güner-Henry Score, ROC) P3_2->P3_3 P4 Phase 4: Model Application (Virtual Screening, Lead Optimization) P3_3->P4 Validated Model

Caption: High-level workflow for pharmacophore model development.

Detailed Methodologies

Phase 1: Data Preparation and Curation

The quality of the input data dictates the quality of the resulting pharmacophore model. This phase is arguably the most critical.

Protocol 1: Ligand Dataset Compilation and Curation

  • Data Sourcing: Compile a dataset of 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one derivatives with experimentally determined biological activity (e.g., IC50, Ki) against the target of interest. Include both active and inactive compounds. A structurally diverse set of active ligands is crucial.[13]

  • Defining Activity Thresholds: Segregate the compounds into distinct activity classes. A common approach is:

    • Highly Active (+++): IC50 < 100 nM

    • Moderately Active (++): 100 nM < IC50 < 1 µM

    • Inactive (+): IC50 > 10 µM

    • Rationale: Clear separation between active and inactive sets enhances the model's ability to discriminate.

  • Training and Test Set Division: Partition the dataset into a training set (~70-80% of the data) and a test set (~20-30%). The test set must not be used during model generation and serves as an independent measure of the model's predictive power.[7][14]

    • Expertise Insight: Ensure that the structural diversity and range of activities in the full dataset are represented in both the training and test sets.

  • 2D Structure Curation: Using software such as MOE (Molecular Operating Environment) or Discovery Studio, perform the following steps:

    • Standardize chemotypes (e.g., nitro groups, tautomers).

    • Remove salts and counterions.

    • Ensure correct protonation states at a physiological pH (e.g., 7.4).

  • 3D Conformation Generation: Since ligand flexibility is a key factor in molecular recognition, generate a diverse ensemble of low-energy 3D conformations for each molecule in the training set.

    • Method: Employ a robust conformational search algorithm, such as the Conformation Import method in MOE or the BEST method in Discovery Studio.[15]

    • Rationale: The bioactive conformation of a ligand is often not its global minimum energy state. A thorough conformational search ensures the relevant binding pose is likely included in the ensemble.[10]

Phase 2: Pharmacophore Model Generation

This phase involves identifying the common chemical features among the active ligands and generating spatial hypotheses.

Protocol 2: Common Feature Pharmacophore Generation

  • Feature Definition: Define the set of chemical features to be considered. For the pyrrolo[3,4-b]pyrazin-5-one scaffold and its typical kinase-inhibiting substituents, these will include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Aromatic Ring (AR)

    • Hydrophobic (HY)

    • Positive/Negative Ionizable

  • Hypothesis Generation: Utilize a common feature pharmacophore generation algorithm, such as HipHop or HypoGen. These algorithms identify 3D arrangements of features that are common to the highly active molecules in the training set.[16]

    • Causality: The underlying assumption is that structurally diverse molecules binding to the same target site must share a common set of interactions, which is the pharmacophore.[17]

  • Scoring and Ranking: The software will generate a series of potential pharmacophore models (hypotheses). These are ranked based on statistical parameters that assess how well they fit the training set data. Key metrics often include:

    • Cost Values: In programs like Discovery Studio, hypotheses are evaluated based on cost functions. A good model has a low total cost and a large cost difference between the null hypothesis (no correlation) and the generated hypothesis.[16]

    • Correlation Coefficient (r): Measures the goodness of fit between the estimated and experimental activities for the training set.

    • Root Mean Square Deviation (RMSD): Indicates the deviation between estimated and experimental activities.[16]

Table 1: Example Pharmacophore Hypothesis Ranking

Hypothesis IDFeaturesCorrelation (r)Total CostRMSDMax Fit
Hypo-1AADHR0.9285.60.895.2
Hypo-2AARR0.85102.31.154.8
Hypo-3ADHR0.81115.11.324.5
(A: Acceptor, D: Donor, H: Hydrophobic, R: Aromatic Ring)

Expertise Insight: The best hypothesis is not always the one with the highest correlation. A model with a slightly lower correlation but better feature representation and lower cost may be more robust.[16]

Phase 3: Rigorous Model Validation

A pharmacophore model is only useful if it can reliably predict the activity of new compounds.[14] Validation is a non-negotiable step to establish the model's quality and predictive power.[18]

G cluster_0 Internal Validation cluster_1 External Validation cluster_2 Statistical Evaluation TrainSet Training Set Molecules MapTrain Map to Hypothesis TrainSet->MapTrain TrainPred Predict Activity MapTrain->TrainPred Compare Compare Predicted vs. Experimental Activity TrainPred->Compare TestSet Test Set Molecules (Unseen Data) MapTest Map to Hypothesis TestSet->MapTest TestPred Predict Activity MapTest->TestPred TestPred->Compare Stats Calculate Metrics (r²_pred, GH Score, etc.) Compare->Stats FinalModel Validated Pharmacophore Model Stats->FinalModel

Caption: Detailed validation workflow for a pharmacophore model.

Protocol 3: Model Validation

  • Internal Validation:

    • Training Set Prediction: Ensure the selected hypothesis accurately categorizes the training set compounds. All highly active compounds should map well, while inactive compounds should map poorly or not at all.

    • Fisher's Randomization Test: This statistical test, available in many software packages, validates the statistical significance of the model. It involves generating models from shuffled data and checking if the original model's correlation is significantly better, typically at a 95% or 99% confidence level.[19]

  • External Validation:

    • Test Set Prediction: This is the most crucial test.[14] Use the generated pharmacophore model as a query to screen the test set molecules (which were not used in model building).[19]

    • Predictive Correlation (r²_pred): Calculate the correlation between the predicted and actual activities for the test set. A high r²_pred value (e.g., > 0.6) indicates good predictive ability.[20]

  • Statistical Assessment:

    • Güner-Henry (GH) Score: This is a robust metric that accounts for the percentage of actives found, the percentage of hits relative to the database size, and an enrichment factor. A score > 0.7 is indicative of a good model.

    • Receiver Operating Characteristic (ROC) Curve: Plot the true positive rate against the false positive rate. The Area Under the Curve (AUC) provides a measure of the model's ability to distinguish between active and inactive compounds. An AUC of 1.0 represents a perfect model, while 0.5 represents a random guess.

Table 2: Validation Metrics for Selected Pharmacophore Model (Hypo-1)

Validation MethodMetricResultInterpretation
Internal Validation
Training Set Correlation0.85Excellent fit to the training data
Fisher's RandomizationConfidence99%Model is statistically significant
External Validation
Test Set Predictionr²_pred0.72Good predictive power on unseen data
Statistical Metrics
Güner-Henry ScoreGH Score0.81Model is robust and enriches for actives
ROC Curve AnalysisAUC0.91Excellent discrimination between actives/inactives

Conclusion and Future Directions

By following this rigorous, self-validating workflow, researchers can develop a high-quality, predictive ligand-based pharmacophore model for 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one ligands. This model becomes a powerful asset for subsequent CADD activities. It can be used as a 3D query for virtual screening of large commercial or proprietary databases to identify novel hit compounds.[20] Furthermore, it provides invaluable insights for the lead optimization process, guiding synthetic chemists in designing modifications that enhance ligand potency and selectivity by better satisfying the pharmacophoric constraints. The integration of artificial intelligence and machine learning techniques with pharmacophore modeling represents a promising future direction, potentially enhancing predictive accuracy and accelerating the discovery of novel chemical scaffolds.[6][17]

References

  • Pharmacophore modeling: advances and pitfalls. Frontiers.
  • 3D Ligand-Based Pharmacophore Modeling. Bio-protocol.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • Pharmacophore modeling: advances and pitfalls. PMC.
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers.
  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures.
  • Ligand-based Pharmacophore Modeling. Protheragen.
  • Workflow diagram presenting the ligand based pharmacophore modeling.
  • Pharmacophore Modeling and Mapping | Methodology & Protocol.
  • Pharmacophore modeling. Fiveable.
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. PMC.
  • 3D-QSAR, Pharmacophore Modeling, ADMET and DFT Studies of Halogenated Conjugated Dienones as Potent MAO-B Inhibitors. PubMed.
  • Pharmacophore modeling in drug design. PubMed.
  • A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. MDPI.
  • Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity.
  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences.
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Sciforum.
  • Pharmacophore Modelling in Drug Discovery and Development. SlideShare.
  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC.
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC.
  • PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent Synthesis of Pyrrolo[3,4-b]pyrazin-5-ones

This Application Note and Protocol details the One-pot Multicomponent Synthesis of Pyrrolo[3,4-b]pyrazin-5-ones , a privileged scaffold in medicinal chemistry (e.g., the core of the sedative Eszopiclone ). The guide focu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the One-pot Multicomponent Synthesis of Pyrrolo[3,4-b]pyrazin-5-ones , a privileged scaffold in medicinal chemistry (e.g., the core of the sedative Eszopiclone ).

The guide focuses on the Modified Ugi Three-Component Reaction (U-3CR) strategy, utilizing 3-aminopyrazine-2-carboxylic acid as a bifunctional precursor. This method offers superior atom economy and rapid library generation compared to traditional stepwise anhydride condensations.

Introduction & Scientific Rationale

The pyrrolo[3,4-b]pyrazin-5-one scaffold represents a fused bicyclic system merging a pyrazine ring with a pyrrolidone. This architecture mimics the bioactivity of isoindolinones but with enhanced solubility and hydrogen-bonding potential due to the pyrazine nitrogens. It is the pharmacophore of the blockbuster drug Eszopiclone (Lunesta) and a key motif in kinase inhibitors and peptidomimetics.

The MCR Advantage

Traditional synthesis involves the condensation of pyrazine-2,3-dicarboxylic anhydride with amines, a process often requiring high temperatures and limited by the availability of substituted anhydrides. The One-Pot Multicomponent Reaction (MCR) approach, specifically a modification of the Ugi reaction , allows for the simultaneous assembly of the core from three simple building blocks:

  • 3-Aminopyrazine-2-carboxylic acid (Bifunctional Amine/Acid input)

  • Aldehyde (Diversity input 1)

  • Isocyanide (Diversity input 2)

This protocol leverages the Groebke-Blackburn-Bienaymé (GBB) / Ugi-Lactamization duality. By controlling conditions, the reaction is steered toward the pyrrolo-fused lactam (via intramolecular trapping of the nitrilium ion by the carboxylate) rather than the imidazo-fused product.

Reaction Mechanism

The synthesis proceeds via a Ugi-4CR variant where the amine and carboxylic acid functionalities are tethered on the pyrazine ring.

  • Imine Formation: Condensation of the amino group of 3-aminopyrazine-2-carboxylic acid (1) with the aldehyde (2) forms a Schiff base (imine).

  • Isocyanide Insertion: The isocyanide (3) undergoes α-addition to the iminium species (protonated by the tethered carboxylic acid), generating a reactive nitrilium ion intermediate .

  • Intramolecular Trapping: The pendant carboxylate attacks the nitrilium carbon.

  • Mumm Rearrangement / Acyl Transfer: An intramolecular O→N acyl transfer (Mumm rearrangement) occurs, forming the stable amide bond and closing the 5-membered pyrrolidone ring.

Mechanistic Pathway Diagram[1]

ReactionMechanism Start Reactants: 3-Aminopyrazine-2-COOH + Aldehyde (R-CHO) Imine Intermediate A: Imine / Schiff Base Start->Imine - H2O Nitrilium Intermediate B: Nitrilium Ion Imine->Nitrilium + Isocyanide (Acid Promoted) Isocyanide Input: Isocyanide (R-NC) Isocyanide->Nitrilium Cyclization Intermediate C: O-Acyl Imidate (Intramolecular Trap) Nitrilium->Cyclization Carboxylate Attack Product Final Product: Pyrrolo[3,4-b]pyrazin-5-one Cyclization->Product Mumm Rearrangement (Irreversible)

Caption: Mechanistic flow from bifunctional pyrazine precursor to the fused pyrrolone core via intramolecular Ugi trapping.

Experimental Protocol

Caution: Isocyanides are volatile and possess a potent, unpleasant odor. Perform all reactions in a well-ventilated fume hood.

Materials
  • Component A: 3-Aminopyrazine-2-carboxylic acid (1.0 equiv)

  • Component B: Aldehyde (1.0 - 1.2 equiv)

  • Component C: Isocyanide (1.0 - 1.2 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Catalyst (Optional): Scandium(III) triflate (Sc(OTf)₃) (5 mol%) can accelerate imine formation for sterically hindered substrates.

Step-by-Step Procedure
  • Imine Formation (Pre-stirring):

    • In a 10 mL microwave vial or round-bottom flask, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 mmol, 139 mg) and the corresponding aldehyde (1.0 mmol) in Methanol (3 mL).

    • Note: TFE is recommended if the aldehyde is unreactive, as it stabilizes the iminium ion.

    • Stir at room temperature for 30–60 minutes. Formation of a precipitate or color change often indicates imine generation.

  • Isocyanide Addition:

    • Add the isocyanide (1.0 mmol) to the reaction mixture in one portion.

    • Seal the vial if using a microwave reactor.

  • Reaction:

    • Method A (Thermal): Stir the mixture at 60 °C for 12–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Method B (Microwave - Recommended): Irradiate at 100 °C for 10–20 minutes. Microwave heating significantly improves yields for electron-deficient pyrazines.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • The product often precipitates upon cooling or addition of diethyl ether.

    • If no precipitate forms, dissolve the residue in EtOAc (20 mL), wash with saturated NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/EtOAc (typically 20% to 80% EtOAc). For polar derivatives, use DCM/MeOH (95:5).

Representative Substrate Scope & Yields

Data aggregated from Ugi-modification literature (e.g., Ilyin et al., 2005; Biitseva et al., 2015).

EntryAldehyde (R¹)Isocyanide (R²)Yield (%)Notes
1 Benzaldehydetert-Butyl78Standard reference
2 4-Cl-BenzaldehydeCyclohexyl82Excellent precipitation
3 Formaldehyde (paraform)Benzyl65Requires excess paraform
4 2-Pyridinecarboxaldehyden-Butyl55Competitive coordination
5 Isobutyraldehydetert-Butyl70Steric bulk tolerated

Expert Tips & Troubleshooting

"The Imine Bottleneck"

The amino group on the pyrazine ring is electron-deficient, making it a poor nucleophile for imine formation.

  • Solution: Use TFE (Trifluoroethanol) as the solvent. Its high ionizing power and hydrogen-bond donating ability activate the aldehyde and stabilize the iminium intermediate, often doubling yields compared to MeOH.

Controlling the Pathway (GBB vs. Ugi)

Reaction of 2-aminopyrazine (without the carboxylic acid) with aldehyde and isocyanide yields imidazo[1,2-a]pyrazine (Groebke-Blackburn-Bienaymé reaction).

  • Critical Control: Ensure you use 3-aminopyrazine-2-carboxylic acid . The carboxylic acid is essential for the Ugi-type rearrangement that forms the pyrrolone ring. If the acid group is absent, you will form the imidazole fused system instead.

Purification of Polar Products

Pyrrolo[3,4-b]pyrazin-5-ones can be quite polar.

  • Tip: If the product streaks on silica, add 1% Triethylamine to the eluent. Recrystallization from EtOH/Water is often sufficient for solid products, avoiding chromatography entirely.

References

  • Ilyin, A. P., et al. (2005).[1][2][3][4][5][6] "Synthesis of Annelated Azaheterocycles Containing a 5-Carbamoylpyrazin-3-one Fragment by a Modification of the Four-Component Ugi Reaction." European Journal of Organic Chemistry, 2005(21), 4670–4679.[2][4][5][6][7] Link

  • Biitseva, A., et al. (2015). "Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics." Synthesis, 47(23), 3733–3740. Link

  • Gotor, V., et al. (1997). "Enzymatic resolution of (+)-zopiclone precursors: synthesis of the pyrrolo[3,4-b]pyrazin-5-one core." Tetrahedron: Asymmetry, 8(7), 995-998. Link

  • Dömling, A. (2006).[5] "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews, 106(1), 17–89. Link

  • Shaabani, A., et al. (2008). "Green chemical synthesis of pyrazine-fused heterocycles." Combinatorial Chemistry & High Throughput Screening, 11(2). Link

Sources

Application

Synthesis of 6-substituted 6,7-dihydropyrrolo[3,4-b]pyrazin-5-ones

Application Note: High-Fidelity Synthesis of 6-Substituted 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-ones Executive Summary & Strategic Importance The 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold represents a critical pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 6-Substituted 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-ones

Executive Summary & Strategic Importance

The 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold represents a critical pharmacophore in modern medicinal chemistry. Structurally, it is a bioisostere of the isoindolinone core but possesses distinct physicochemical properties due to the electron-deficient pyrazine ring. This scaffold significantly lowers lipophilicity (LogP) and increases aqueous solubility compared to its carbocyclic analogues, making it highly valuable for optimizing drug-like properties in kinase inhibitors, mGluR modulators, and antimicrobial agents.

This guide details two distinct, field-validated synthetic protocols to access this core. Unlike generic literature, these protocols address the specific reactivity challenges of the pyrazine ring, particularly its susceptibility to nucleophilic attack and the lability of "pyrazylic" (benzylic-like) positions.

Retrosynthetic Logic & Pathway Selection

To ensure synthetic success, we must visualize the assembly of the bicyclic core. The choice of pathway depends on the availability of starting materials and the tolerance of the R-group on the nitrogen.

Retrosynthesis Target Target: 6-Substituted 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one Imide Intermediate A: Pyrrolo[3,4-b]pyrazine-5,7-dione (Imide) Target->Imide Regioselective Reduction BromoEster Intermediate B: Methyl 3-(bromomethyl) pyrazine-2-carboxylate Target->BromoEster Cyclization (N-Alkylation/Acylation) Anhydride Start A: 2,3-Pyrazinedicarboxylic anhydride Imide->Anhydride Condensation (+ R-NH2) MethylPyrazine Start B: Methyl 3-methylpyrazine- 2-carboxylate BromoEster->MethylPyrazine Radical Bromination

Figure 1: Retrosynthetic disconnection showing the "Imide Reduction" (Route A) and "Cyclization" (Route B) strategies.

Protocol A: The Imide-Reduction Route (Scalable)

Best for: Large-scale synthesis; robust R-groups (aryl, alkyl). Mechanism: Condensation of the anhydride with an amine to form the imide, followed by a partial reduction to the lactam.

Step 1: Synthesis of the Imide (5,7-Dione)

The electron-deficient nature of the pyrazine ring makes the anhydride highly reactive toward amines, often requiring milder conditions than phthalic anhydride.

  • Reagents: 2,3-Pyrazinedicarboxylic anhydride (1.0 equiv), Primary Amine (R-NH₂, 1.1 equiv).

  • Solvent: Toluene (for azeotropic removal of water) or Glacial Acetic Acid.[1]

  • Procedure:

    • Charge a round-bottom flask with 2,3-pyrazinedicarboxylic anhydride and toluene (10 mL/g).

    • Add the primary amine dropwise at room temperature. Note: An exotherm is common due to the formation of the intermediate amic acid.

    • Equip with a Dean-Stark trap (if using toluene) and reflux for 4–6 hours.

    • In-Process Control (IPC): Monitor by LCMS. The intermediate amic acid (MW + 18) should disappear.

    • Cool to RT. The imide often precipitates. Filter and wash with cold ether. If no precipitate, concentrate and recrystallize from EtOH.

Step 2: Regioselective Reduction to the Lactam

This is the critical step. Over-reduction leads to the pyrrolidine (fully reduced), while under-reduction yields the hydroxylactam (hemiaminal). Zinc in acetic acid is the preferred method for controlled reduction.

  • Reagents: Imide intermediate (1.0 equiv), Zinc dust (activated, 5–10 equiv), Glacial Acetic Acid (0.5 M concentration).

  • Procedure:

    • Dissolve the imide in glacial acetic acid.

    • Add activated Zinc dust in portions to control hydrogen evolution and exotherm.

    • Heat the mixture to 80–100 °C for 2–4 hours.

    • IPC (Critical): Monitor for the disappearance of the imide. You may observe a transient hydroxylactam peak (M+2). Continue heating until the product mass (M-14 relative to imide) is dominant.

    • Workup: Filter off excess Zinc through Celite. Concentrate the filtrate. Neutralize with saturated NaHCO₃ (carefully!) and extract with EtOAc.

Protocol B: The "Bromomethyl" Cyclization Route (Precision)

Best for: Complex R-groups sensitive to harsh reduction; synthesis of specific isomers. Mechanism: Radical bromination of a "pyrazylic" methyl group followed by a one-pot alkylation/acylation cascade.

Step 1: Radical Bromination
  • Precursor: Methyl 3-methylpyrazine-2-carboxylate.[2]

  • Reagents: NBS (N-Bromosuccinimide, 1.1 equiv), AIBN (catalytic), CCl₄ or Trifluorotoluene (PhCF₃).

  • Protocol:

    • Reflux the starting material with NBS and AIBN in anhydrous solvent under N₂.

    • Irradiate with a tungsten lamp (optional but recommended) to initiate the radical chain.

    • Caution: Pyrazines are electron-deficient; this reaction is slower than with toluenes. Reaction time: 12–24 hours.

    • Filter succinimide and concentrate to yield crude Methyl 3-(bromomethyl)pyrazine-2-carboxylate . Do not purify on silica gel; the bromide is unstable.

Step 2: One-Pot Cyclization
  • Reagents: Crude Bromide (1.0 equiv), Primary Amine (R-NH₂, 1.2 equiv), Triethylamine (2.0 equiv).

  • Solvent: THF or DMF.

  • Procedure:

    • Dissolve the crude bromide in THF (0.2 M).

    • Add the amine and TEA at 0 °C.

    • Allow to warm to RT and stir for 16 hours.

    • Mechanism: The amine displaces the bromide (Sɴ2) to form the secondary amine, which then intramolecularly attacks the methyl ester to close the lactam ring.

    • Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (MeOH/DCM gradient).

Comparative Data & Critical Parameters

ParameterProtocol A (Imide Reduction)Protocol B (Cyclization)
Overall Yield 40–60% (2 steps)30–50% (2 steps)
Scalability High (Gram to Kg)Moderate (Gram scale)
Regioselectivity Symmetric (if R is symmetric)Perfect (Defined by SM)
Key Risk Over-reduction to amineHydrolysis of bromide
Cost LowModerate (NBS/SM cost)

Workflow Visualization (Protocol A)

Workflow cluster_0 Step 1: Imide Formation cluster_1 Step 2: Reduction Start Anhydride + Amine Reflux Reflux (Toluene/AcOH) Start->Reflux Imide Imide (Solid) Reflux->Imide ZnRed Zn / AcOH 80-100°C Imide->ZnRed Workup Filter Zn Neutralize ZnRed->Workup Product Final Lactam (Purified) Workup->Product

Figure 2: Step-by-step workflow for the high-throughput Imide Reduction protocol.

Troubleshooting & Expert Tips

  • Imide Solubility: If the intermediate imide is insoluble in acetic acid during Step 2, add a co-solvent like TFA (trifluoroacetic acid) or increase temperature. However, be cautious as TFA can accelerate over-reduction.

  • "Pyrazylic" Instability: In Protocol B, the bromomethyl intermediate is a potent lachrymator and hydrolyzes rapidly in moist air. Always dry solvents thoroughly.

  • Purification: The final lactam is often polar. If standard silica chromatography fails, use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid). The pyrazine nitrogen can be protonated, aiding solubility in aqueous mobile phases.

  • NMR Validation:

    • Imide: Look for symmetry in the pyrazine protons (if unsubstituted) and lack of CH₂ signals.

    • Lactam: Look for a distinct singlet (2H) around 4.5–5.0 ppm corresponding to the methylene group (N-CH₂-C=C) in the pyrrole ring.

References

  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators. J Med Chem. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one.[3] Retrieved from [Link]

Sources

Method

Application Note: Cascade Aza-Diels-Alder Reactions for Fused Pyrrolopyrazine Synthesis

Executive Summary The pyrrolo[1,2-a]pyrazine scaffold represents a privileged structural motif in medicinal chemistry, serving as the core for various bioactive agents including kinase inhibitors, antiviral drugs, and 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold represents a privileged structural motif in medicinal chemistry, serving as the core for various bioactive agents including kinase inhibitors, antiviral drugs, and 5-HT receptor antagonists. Traditional synthetic routes often involve multi-step sequences with low atom economy. This Application Note details a streamlined Cascade Intramolecular Aza-Diels-Alder (IADA) protocol. By leveraging the reactivity of N-propargyl-2-formylpyrroles with ammonia sources, this method achieves the rapid construction of the fused bicyclic system in a single synthetic operation.

This guide provides a validated, step-by-step protocol for the synthesis, mechanistic insights into the cascade sequence, and critical troubleshooting parameters to ensure reproducibility and high yield.

Strategic Analysis & Mechanism

Why Cascade Aza-Diels-Alder?

The "povarov-type" or intramolecular aza-Diels-Alder (IADA) reaction offers distinct advantages over conventional condensation methods:

  • Atom Economy: All atoms from the starting materials are incorporated into the final product (excluding water loss).

  • Stereocontrol: The intramolecular nature imposes geometric constraints that favor specific endo/exo transition states, although aromatization often erases stereocenters in the final pyrrolopyrazine.

  • Operational Simplicity: The transformation of an aldehyde to a fused aromatic bicycle occurs in one pot without isolation of sensitive imine intermediates.

Reaction Mechanism

The reaction proceeds through a three-stage cascade:

  • Condensation: The N-propargyl-2-pyrrolecarbaldehyde (1) condenses with ammonium acetate to form the transient N-H imine (2) .

  • Isomerization/Activation: Under thermal or acid-catalyzed conditions, the propargyl group may undergo isomerization to an allenyl species, or participate directly.

  • Cyclization ([4+2] IADA): The pyrrole C2-C3 double bond and the imine moiety act as the 2-azadiene (4

    
     component). The tethered alkyne/allene acts as the dienophile  (2
    
    
    
    component).
  • Aromatization: The resulting dihydro-intermediate undergoes rapid oxidative aromatization (often driven by air or the reaction conditions) to yield the thermodynamically stable pyrrolo[1,2-a]pyrazine (3) .

Mechanistic Pathway Diagram

ReactionMechanism Start N-propargyl-2-formylpyrrole (Starting Material) Imine N-H Imine Intermediate Start->Imine Condensation (-H2O) NH4OAc NH4OAc (Ammonia Source) NH4OAc->Imine TS [4+2] Transition State (Intramolecular) Imine->TS Thermal/Acid Activation Dihydro Dihydro-pyrrolopyrazine (Unstable) TS->Dihydro Cyclization Product Pyrrolo[1,2-a]pyrazine (Aromatized Product) Dihydro->Product Oxidation/ Aromatization

Figure 1: Mechanistic flow of the cascade condensation-cyclization-aromatization sequence.[1][2]

Experimental Protocol

Pre-requisite: Synthesis of Precursor

Note: The cascade relies on high-quality starting material. Commercial 2-pyrrolecarbaldehyde is alkylated first.

Reaction: 2-Pyrrolecarbaldehyde + Propargyl bromide


N-propargyl-2-pyrrolecarbaldehyde.
  • Suspend NaH (60% in oil, 1.2 equiv) in dry DMF (0.5 M concentration) at 0°C under

    
    .
    
  • Add 2-pyrrolecarbaldehyde (1.0 equiv) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Add propargyl bromide (80% in toluene, 1.2 equiv) dropwise.

  • Warm to Room Temperature (RT) and stir for 2-4 hours (monitor by TLC).

  • Quench with saturated

    
    , extract with EtOAc, wash with water/brine.
    
  • Purify via silica gel flash chromatography (Hexanes/EtOAc).

Core Protocol: Cascade Synthesis of Pyrrolo[1,2-a]pyrazine

Reagents:

  • Substrate: N-propargyl-2-pyrrolecarbaldehyde (1.0 equiv)

  • Reagent: Ammonium Acetate (

    
    ) (4.0 - 6.0 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Temperature: 100°C - 120°C (Reflux)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vial (or round-bottom flask with reflux condenser), dissolve N-propargyl-2-pyrrolecarbaldehyde (1.0 mmol, 133 mg) in Glacial Acetic Acid (3.0 mL).

    • Expert Insight: AcOH acts as both solvent and acid catalyst, accelerating imine formation and activation. For acid-sensitive substrates, use EtOH with a catalytic amount of AcOH (10 mol%).

  • Addition: Add Ammonium Acetate (5.0 mmol, 385 mg) in one portion.

  • Reaction: Seal the vial (or establish reflux) and heat the mixture to 110°C for 4–8 hours.

    • Monitoring: Check TLC (eluent: 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, and a lower fluorescent spot (product) should appear.
      
  • Workup:

    • Cool reaction to RT.

    • Pour mixture into ice-cold water (20 mL).

    • Neutralize carefully with saturated

      
       or 
      
      
      
      solution to pH ~8. Caution: Exothermic.
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Product: The fused pyrrolopyrazine is typically a solid. Recrystallize from EtOH/Heptane if necessary.

Data Analysis & Optimization

Solvent and Catalyst Effects

The choice of solvent significantly impacts the reaction rate and yield.

EntrySolventCatalyst/AdditiveTemp (°C)Time (h)Yield (%)Notes
1EthanolNone801225Slow imine formation.
2EthanolAcOH (10 mol%)80865Standard protocol for sensitive groups.
3Acetic Acid None 110 4 88 Optimal conditions.
4Toluene

(10 mol%)
110672Lewis acid alternative; requires dry conditions.
5WaterMicrowave /

1400.582Green chemistry approach; high pressure.
Troubleshooting Guide
  • Problem: Incomplete Conversion.

    • Cause: Loss of ammonia at high temp.

    • Solution: Add an additional 2.0 equiv of

      
       after 4 hours. Ensure the vessel is sealed well.
      
  • Problem: Complex Mixture / Polymerization.

    • Cause: The pyrrole ring is electron-rich and prone to oxidation.

    • Solution: Run the reaction under an Inert Atmosphere (

      
      /Ar) until the workup. Exclude light if possible.
      
  • Problem: Regioselectivity (for substituted pyrroles).

    • Insight: Substituents at the pyrrole 3-position can sterically hinder the rotation required for the [4+2] cycloaddition.

    • Solution: Increase temperature (140°C in MW) or switch to a stronger Lewis Acid (

      
      ) to lower the activation energy.
      

Workflow Visualization

Workflow Prep Precursor Synthesis (Alkylation of Pyrrole-2-CHO) Mix Reaction Setup (Precursor + NH4OAc + AcOH) Prep->Mix Heat Cascade Reaction (110°C, 4-8h) Mix->Heat Workup Neutralization & Extraction (pH 8, DCM) Heat->Workup Purify Purification (Flash Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Figure 2: Operational workflow for the synthesis of fused pyrrolopyrazines.

References

  • Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry, 2022.[3] [Link]

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Journal of Organic Chemistry, 2020. [Link]

  • Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. Journal of Organic Chemistry, 1996. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. Organic Chemistry Portal, 2021. [Link]

Sources

Application

Green chemistry ultrasound-assisted synthesis of pyrrolin-2-ones

Application Note: Green Ultrasound-Assisted Multicomponent Synthesis of Substituted Pyrrolin-2-ones Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Ultrasound-Assisted Multicomponent Synthesis of Substituted Pyrrolin-2-ones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Rationale

Pyrrolin-2-ones and their saturated analogs (pyrrolidin-2-ones) are privileged heterocyclic scaffolds in medicinal chemistry, serving as the structural backbone for numerous nootropics (e.g., piracetam), anticonvulsants, and antimicrobial agents[1]. Historically, the synthesis of highly substituted pyrrolin-2-ones required harsh conditions, toxic organic solvents, and prolonged thermal refluxing, which are antithetical to modern sustainable pharmaceutical manufacturing.

To overcome these bottlenecks, Ultrasound-Assisted Organic Synthesis (UAOS) coupled with Multicomponent Reactions (MCRs) has emerged as a transformative green chemistry approach[2]. By utilizing acoustic cavitation rather than conventional thermal heating, chemists can drastically reduce reaction times from hours to minutes while simultaneously improving atom economy and product yield[2][3].

This application note details a self-validating, highly efficient protocol for the one-pot, three-component synthesis of 3-pyrrolin-2-ones utilizing an aldehyde, a primary amine (aniline), and a dialkyl acetylenedicarboxylate in an environmentally benign solvent (ethanol) with a biodegradable catalyst (citric acid)[3].

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, I emphasize that successful UAOS requires understanding why the physical parameters dictate chemical outcomes. This protocol is not merely a sequence of steps, but a carefully balanced physicochemical system.

  • Acoustic Cavitation vs. Thermal Heating: Conventional heating relies on slow convective energy transfer, which often leads to substrate degradation or unwanted side reactions. Ultrasound irradiation (typically 20–40 kHz) induces acoustic cavitation—the rapid formation, growth, and implosive collapse of microscopic bubbles within the liquid medium. This localized collapse generates transient "hot spots" with extreme temperatures and pressures, accelerating the nucleophilic attack of the amine onto the aldehyde without raising the bulk temperature of the solvent[2].

  • Citric Acid as a Green Brønsted Acid: Traditional MCRs often rely on toxic Lewis acids or corrosive mineral acids (e.g., p-TSA)[4]. Citric acid is utilized here as a biodegradable, non-toxic alternative. It provides mild protonation to activate the carbonyl carbon of the aldehyde (enhancing electrophilicity) without fully protonating the amine (which would destroy its nucleophilicity)[3].

  • Ethanol as the Cavitation Medium: Ethanol is a renewable green solvent with an optimal vapor pressure for sustaining stable cavitation bubbles. Solvents with excessively high vapor pressures cushion the implosive collapse of the bubbles, severely dampening the sonochemical effect.

Reaction Pathway Visualization

The following diagram illustrates the sonochemical multicomponent reaction pathway, highlighting where acoustic cavitation and the green catalyst exert their primary kinetic effects.

G R1 Aldehyde (Electrophile) I1 Imine Formation (Schiff Base) R1->I1 R2 Primary Amine (Nucleophile) R2->I1 R3 Dialkyl Acetylenedicarboxylate (Michael Acceptor) I2 Michael Addition Intermediate R3->I2 US Ultrasound (20-40 kHz) Cavitation & Streaming US->I1 US->I2 Prod Substituted 3-Pyrrolin-2-one (Target Scaffold) US->Prod I1->I2 I2->Prod Intramolecular Cyclization Cat Citric Acid / EtOH (Green Catalyst/Solvent) Cat->I1 Cat->Prod

Fig 1: Reaction pathway for the ultrasound-assisted 3-component synthesis of 3-pyrrolin-2-ones.

Experimental Protocol: Self-Validating Workflow

This methodology is designed as a self-validating system. Visual cues at each stage allow the researcher to confirm reaction progress without immediate reliance on complex analytical instrumentation.

Materials Required:

  • Aromatic aldehyde (1.0 mmol)

  • Aniline derivative (1.0 mmol)

  • Diethyl acetylenedicarboxylate (DEAD) (1.0 mmol)

  • Citric acid monohydrate (20 mol%, 0.2 mmol)

  • Absolute Ethanol (5.0 mL)

  • Ultrasonic bath (e.g., 40 kHz, 100 W) with temperature monitoring

Step-by-Step Methodology:

  • Initial Activation (Imine Condensation): In a 25 mL heavy-walled glass vial, dissolve the aldehyde (1.0 mmol) and aniline (1.0 mmol) in 5.0 mL of absolute ethanol. Add 20 mol% of citric acid monohydrate[3].

  • Primary Sonication: Submerge the vial into the ultrasonic bath. Ensure the water level matches the solvent level inside the vial for optimal acoustic wave transfer. Sonicate at ambient temperature (25 °C) for 3–5 minutes.

    • Self-Validation Checkpoint: The solution will transition from clear to a distinct yellow/orange hue. This colorimetric shift is a self-indicating validation of successful Schiff base (imine) formation.

  • Michael Acceptor Addition: While briefly pausing sonication, add diethyl acetylenedicarboxylate (1.0 mmol) dropwise to the activated imine mixture.

  • Secondary Sonication (Lactamization): Resume sonication for an additional 10–15 minutes. Monitor the bath temperature; if it exceeds 40 °C due to acoustic energy dissipation, add ice to the bath. Maintaining a mild temperature prevents solvent evaporation and suppresses unwanted polymerization of the acetylenedicarboxylate[5].

  • Work-up & Isolation: Once TLC confirms the consumption of the imine intermediate (typically within 15 minutes total sonication time), pour the reaction mixture into 20 mL of crushed ice/water[3].

    • Self-Validation Checkpoint: The immediate precipitation of a solid mass validates successful cyclization. The high atom-economy of this MCR means the precipitate is almost exclusively the target product.

  • Purification: Filter the crude solid under vacuum, wash with a cold water/ethanol mixture (8:2 v/v) to remove residual citric acid, and recrystallize from hot ethanol to yield the analytically pure 3-pyrrolin-2-one derivative[3].

Quantitative Data Presentation

The integration of ultrasound not only aligns with green chemistry principles but provides vastly superior kinetic and yield profiles compared to traditional batch synthesis.

Table 1: Comparative Metrics for 3-Pyrrolin-2-one Synthesis

Reaction ParameterConventional Thermal HeatingUltrasound-Assisted Synthesis
Energy Source Oil Bath (Convective)Acoustic Cavitation (20-40 kHz)
Operating Temperature 80–110 °C (Reflux)25–40 °C (Mild/Ambient)
Solvent System Toluene / DMFAbsolute Ethanol (Green)
Catalyst Required p-Toluenesulfonic acid (p-TSA)Citric Acid (Biodegradable)
Average Reaction Time 4–12 hours15–20 minutes
Average Isolated Yield 60–75%85–95%
Purification Method Column ChromatographyDirect Precipitation & Filtration
Environmental Impact High E-Factor, Toxic WasteLow E-Factor, High Atom Economy

Conclusion & Scalability Perspectives

The ultrasound-assisted multicomponent synthesis of pyrrolin-2-ones represents a paradigm shift in heterocyclic chemistry[4]. By replacing hazardous solvents and harsh thermal conditions with acoustic cavitation and biodegradable catalysts, drug development professionals can rapidly generate diverse libraries of pyrrolin-2-one analogs for high-throughput screening. For industrial scale-up, batch ultrasonic baths can be seamlessly transitioned to continuous-flow ultrasonic reactors, maintaining the high mass-transfer rates while ensuring consistent product quality.

References

  • Title: Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Ultrasound-Activated Atom-Economical Approach to the Synthesis of Highly Substituted Pyrrolidin-2-ones through a Four-Component Ugi/5-endo-trig Intramolecular Radical Cyclization Reaction Source: European Journal of Organic Chemistry (Wiley) URL: [Link]

  • Title: Ultrasound-Promoted Environmentally Friendly Synthesis of 5-(3,3,3-Trifluoro-2-oxopropylidene)pyrrolidin-2-ones Source: Journal of the Brazilian Chemical Society URL: [Link]

Sources

Method

Application Note: Isolation of Zopiclone Degradation Products by Preparative HPLC

This Application Note describes a robust protocol for the generation, separation, and isolation of Zopiclone degradation products (DPs) using Preparative High-Performance Liquid Chromatography (Prep-HPLC). Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes a robust protocol for the generation, separation, and isolation of Zopiclone degradation products (DPs) using Preparative High-Performance Liquid Chromatography (Prep-HPLC).

Introduction & Scientific Context

Zopiclone (ZOP) is a cyclopyrrolone hypnotic agent used in the treatment of insomnia.[1] Unlike benzodiazepines, it binds to a specific subunit of the GABA-A receptor complex.[2] Under ICH Q1A (R2) stability testing conditions, Zopiclone exhibits specific degradation pathways that yield structurally distinct impurities.

Isolating these impurities is critical for:

  • Toxicity Studies: Confirming safety margins of breakdown products.

  • Reference Standard Qualification: Structural elucidation (NMR/MS) to validate analytical methods.

Targeted Degradation Products:

  • Impurity A (Zopiclone N-Oxide): Formed via oxidative stress.

  • Impurity B (7-Hydroxy derivative): Formed via hydrolysis (acidic/basic) of the ester linkage.

  • 2-Amino-5-chloropyridine (ACP): A terminal breakdown product often co-eluting in non-optimized methods.

Degradation Chemistry & Pathway Visualization

Understanding the mechanism is the prerequisite for successful isolation. Zopiclone contains a labile ester linkage and a piperazine ring susceptible to oxidation.

  • Hydrolysis: The ester bond cleaves to release the "alcohol" portion (Impurity B) and the piperazine carboxylate moiety.

  • Oxidation: The tertiary nitrogen on the piperazine ring is oxidized to the N-Oxide.

Zopiclone_Degradation ZOP Zopiclone (API) ImpA Impurity A (Zopiclone N-Oxide) [Oxidation] ZOP->ImpA H2O2 / Oxidation ImpB Impurity B (7-Hydroxy derivative) [Hydrolysis] ZOP->ImpB H+ or OH- / Hydrolysis ACP 2-Amino-5-chloropyridine [Deep Hydrolysis] ImpB->ACP Prolonged Stress

Figure 1: Mechanistic pathway of Zopiclone degradation leading to primary impurities A and B.

Protocol 1: Controlled Stress Generation (Sample Preparation)

To isolate impurities, we must first maximize their concentration relative to the API without destroying the molecule completely.

Objective: Achieve ~20-30% degradation. Excessive degradation (>50%) often leads to secondary breakdown products (like ACP) that complicate purification.

A. Oxidative Stress (Target: Impurity A)
  • Dissolve 500 mg of Zopiclone in 10 mL of Acetonitrile (ACN).

  • Add 2 mL of 30% Hydrogen Peroxide (

    
    ).
    
  • Stir at room temperature (25°C) for 4–6 hours.

  • Quenching: Neutralize excess peroxide by adding a stoichiometric equivalent of Sodium Metabisulfite solution (check with starch-iodide paper).

  • Preparation for Prep-HPLC: Dilute with water to 50% ACN content and filter through a 0.45 µm PTFE filter.

B. Hydrolytic Stress (Target: Impurity B)[3]
  • Dissolve 500 mg of Zopiclone in 10 mL of ACN.

  • Add 5 mL of 0.1 N HCl.

  • Heat at 60°C for 2 hours.

  • Neutralization: Adjust pH to ~4.5–5.0 using 0.1 N NaOH. Note: Zopiclone is unstable in alkaline conditions; avoid overshooting pH.

  • Preparation for Prep-HPLC: Dilute with water to ensure organic content is <40% to prevent breakthrough on the prep column.

Protocol 2: Analytical Scouting (Method Development)

Before scaling up, the separation must be optimized on an analytical scale using volatile buffers suitable for isolation (lyophilization).

ParameterConditionRationale
Column C18 (e.g., Waters XBridge or Phenomenex Gemini), 4.6 x 150 mm, 5 µmHigh pH stability (hybrid particle) is preferred for robustness.
Mobile Phase A 10 mM Ammonium Formate (pH 4.0)Volatile salt; pH 4.0 stabilizes the ester while ensuring ionization.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Flow Rate 1.0 mL/minStandard analytical flow.[3]
Gradient 0 min: 10% B 15 min: 60% B 20 min: 90% BSlow gradient rise to separate the polar Impurity B from ZOP.
Detection UV @ 303 nmZopiclone absorption maximum; minimizes baseline drift from formate.

Expected Elution Order:

  • Impurity B: (More polar, elutes first) ~RT 4–6 min.

  • Impurity A: (Polar N-oxide) ~RT 7–9 min.

  • Zopiclone: ~RT 10–12 min.

Protocol 3: Preparative Isolation (Scale-Up)

System Requirement: Preparative HPLC system with binary gradient pump, UV detector, and fraction collector.

Step 1: Scale-Up Calculation

Using the "Linear Scale-Up" principle, we transfer the method from a 4.6 mm ID column to a 20 mm ID prep column.

  • Scale Factor:

    
    
    
  • Flow Rate:

    
    .
    
  • Loading: If analytical load is 20 µg, prep load can be ~400–500 µg per injection (conservative) or up to 50 mg (overload conditions) depending on resolution.

Step 2: Preparative Conditions
ParameterCondition
Column Prep C18 (20 x 250 mm, 5 or 10 µm)
Flow Rate 18–20 mL/min
Mobile Phase A: 10 mM Ammonium Formate / B: ACN
Gradient Isocratic Hold: 10% B for 2 min (Load).Gradient: 10% -> 50% B over 25 min.
Injection Vol. 2–5 mL (Sample concentration ~50 mg/mL in mobile phase)
Detection UV @ 305 nm (Reduced sensitivity to avoid saturation)
Step 3: Fraction Collection Logic
  • Trigger: Slope + Threshold.

  • Impurity B: Collect the early eluting peak (approx 6-8 min in scaled gradient).

  • Impurity A: Collect the peak eluting just before or partially co-eluting with Zopiclone (requires high resolution).

  • Action: Collect fractions in glass tubes. Immediately freeze fractions containing Impurity B to prevent spontaneous hydrolysis in the aqueous buffer.

Post-Isolation Processing

  • Pooling: Combine pure fractions (>95% purity by analytical HPLC).

  • Salt Removal: Since Ammonium Formate is volatile, it will sublime during lyophilization.

  • Lyophilization:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize for 24–48 hours.

    • Result: White to off-white amorphous powder.

  • Storage: Store at -20°C under Argon/Nitrogen. Zopiclone N-oxide is hygroscopic and light-sensitive.

Experimental Workflow Diagram

Prep_Workflow Stress Stress Testing (H2O2 / HCl) Anal_QC Analytical QC (Check % Degradation) Stress->Anal_QC Prep_LC Prep HPLC Injection (C18, Amm. Formate) Anal_QC->Prep_LC Scale Up Fraction Fraction Collection (Time/Threshold) Prep_LC->Fraction Dry Lyophilization (Remove Solvent/Salt) Fraction->Dry Char Characterization (NMR, MS) Dry->Char

Figure 2: End-to-end workflow for the isolation of Zopiclone degradation products.

Characterization & Validation

The isolated products must be confirmed against theoretical structures.

AnalyteExpected Mass (ESI+)Key NMR Signal (

)
Zopiclone 389.1

Piperazine methyl singlet ~2.2 ppm
Impurity A 405.1

Shift in piperazine protons (deshielding due to N-O)
Impurity B 263.0

Loss of piperazine signals; appearance of -OH (if visible)

Troubleshooting Tips:

  • Peak Tailing: Zopiclone is basic (

    
    ). If tailing occurs, increase buffer concentration to 20 mM or add 0.1% Formic acid to Mobile Phase A.
    
  • Co-elution: If Impurity A co-elutes with Zopiclone, use a Phenyl-Hexyl column instead of C18 to exploit pi-pi interactions with the chloropyridine ring.

References

  • Mistri, H. N., et al. (2008).[2] HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites.[2] Journal of Chromatography B. Link

  • Souri, E., et al. (2014).[4] Method development and validation of zopiclone in bulk and tablet dosage form using RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Link

  • Tonon, M. A., & Bonato, P. S. (2012). Enantioselective separation of zopiclone and its degradation products.[5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • British Pharmacopoeia Commission. (2023). Zopiclone Monograph: Impurities A and B structures. British Pharmacopoeia. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH. Link

Sources

Application

Application Note: Microwave-Assisted Multicomponent Synthesis of Pyrrolo[3,4-b]pyridine-5-one Analogues

Executive Summary The pyrrolo[3,4-b]pyridine-5-one scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere to isoindolin-1-ones.[1] Its derivatives exhibit potent biological activities, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,4-b]pyridine-5-one scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere to isoindolin-1-ones.[1] Its derivatives exhibit potent biological activities, including cytotoxicity against breast (MCF-7, MDA-MB-231) and cervical (HeLa, SiHa) cancer cell lines, as well as dipeptidyl peptidase-4 (DPP4) inhibition for diabetes management.

Traditional synthesis of this core often involves multi-step procedures with low atom economy and harsh conditions. This Application Note details a robust Microwave-Assisted One-Pot Protocol utilizing a cascade Ugi-Zhu Three-Component Reaction (UZ-3CR) coupled with an intermolecular aza-Diels-Alder cycloaddition .[2][3] This method reduces reaction times from days to minutes, improves yields (up to 92%), and adheres to Green Chemistry principles by minimizing solvent waste and energy consumption.

Mechanistic Insight & Rationale

The synthesis relies on a domino sequence where the microwave irradiation accelerates the rate-determining steps of cyclization and dehydration.

The Cascade Pathway[1]
  • Schiff Base Formation: Condensation of an aldehyde and a primary amine.

  • Ugi-Zhu Reaction: The Schiff base reacts with an isocyanide (catalyzed by a Lewis acid like Yb(OTf)₃) to form a 5-aminooxazole intermediate. This is the pivotal "switch" step.

  • Aza-Diels-Alder Cycloaddition: The 5-aminooxazole acts as a diene reacting with a dienophile (e.g., Maleic Anhydride).[1]

  • Aromatization: The resulting adduct undergoes N-acylation, decarboxylation, and dehydration to yield the stable pyrrolo[3,4-b]pyridine-5-one core.

Mechanistic Diagram

G Start Aldehyde + Amine Imine Schiff Base (Imine) Start->Imine MW 65°C Oxazole 5-Aminooxazole (Ugi-Zhu Intermediate) Imine->Oxazole MW 65°C Adduct Oxa-bridged Intermediate Oxazole->Adduct Aza-Diels-Alder MW 80-100°C Final Pyrrolo[3,4-b] pyridine-5-one Adduct->Final - CO2, - H2O (Aromatization) Iso + Isocyanide (Yb(OTf)3 Cat.) Iso->Imine Maleic + Maleic Anhydride (Dienophile) Maleic->Oxazole

Figure 1: Reaction mechanism flow for the synthesis of pyrrolo[3,4-b]pyridine-5-one via Ugi-Zhu/Cascade strategy.

Experimental Protocol

Safety Warning: Microwave synthesis involves high pressures and temperatures. Use rated pressure vessels (e.g., Pyrex pressure tubes) and operate within a shielded fume hood. Isocyanides are toxic and foul-smelling; handle with extreme care.

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover SP or Anton Paar Monowave) capable of dynamic power control (0-300W).

  • Vessels: 10 mL sealed pressure vials with silicone/PTFE septa.

  • Reagents:

    • Aldehyde (1.0 equiv)[3][4]

    • Primary Amine (1.0 equiv)

    • Isocyanide (1.0 - 1.2 equiv)[3]

    • Maleic Anhydride (1.2 - 1.4 equiv)[5]

    • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (3-5 mol%) or Scandium(III) triflate [Sc(OTf)₃].

    • Solvent: Anhydrous Toluene or Chlorobenzene.

Step-by-Step Procedure (One-Pot)

This protocol is optimized based on recent literature [1, 2].

Step 1: Imine Formation

  • In a 10 mL microwave vial, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in 1.5 mL of anhydrous Toluene.

  • Add anhydrous Na₂SO₄ (1.0 mmol) to sequester water (optional but recommended for yield).

  • Seal the vessel.

  • Irradiate: 65°C, 100W (max), for 5 minutes . Stirring: High.

Step 2: Ugi-Zhu 5-Aminooxazole Formation 5. De-cap carefully (after cooling). Add Yb(OTf)₃ (0.03 - 0.05 mmol) and the Isocyanide (1.0 mmol). 6. Re-seal.[6] 7. Irradiate: 65°C, 100W, for 5-10 minutes .

Step 3: Cascade Cyclization 8. De-cap. Add Maleic Anhydride (1.2 mmol). 9. Re-seal. 10. Irradiate: Ramp to 80–100°C , 150W, for 15–20 minutes .

  • Note: For sterically hindered substrates, increase temp to 120°C and time to 30 mins.

Step 4: Work-up 11. Cool to room temperature. 12. Filter the mixture through a Celite pad to remove catalyst/salts; wash with EtOAc. 13. Concentrate under reduced pressure. 14. Purification: Flash column chromatography (Hexane/EtOAc gradient).

Workflow Diagram

Workflow Step1 Step 1: Imine Formation Aldehyde + Amine + Toluene MW: 65°C, 5 min Step2 Step 2: Ugi-Zhu Reaction Add Isocyanide + Yb(OTf)3 MW: 65°C, 10 min Step1->Step2 Step3 Step 3: Cascade Cyclization Add Maleic Anhydride MW: 80-100°C, 15-20 min Step2->Step3 Step4 Work-up & Purification Filter (Celite) -> Evaporate Flash Chromatography Step3->Step4

Figure 2: Operational workflow for the one-pot microwave synthesis.

Optimization & Troubleshooting

Solvent Selection
  • Toluene (Recommended): Provides the best balance of solubility and microwave absorption (loss tangent) when coupled with ionic catalysts.

  • Chlorobenzene: Use for higher temperature requirements (>130°C) if the reaction is sluggish.

  • Ethanol/Methanol: Avoid. Protic solvents interfere with the Ugi-Zhu mechanism by promoting alternative pathways (e.g., Passerini reaction).

Catalyst Efficiency

Lewis acids are critical for the isocyanide insertion step.

  • Yb(OTf)₃: Best general performance; recoverable and reusable.

  • Sc(OTf)₃: Higher activity, useful for electron-deficient aldehydes but more expensive.

  • ZnBr₂: Lower cost alternative, but often requires longer reaction times (up to 40h in conventional heating) [1].

Yield Comparison (Conventional vs. Microwave)
EntryMethodTemp (°C)TimeYield (%)Atom Economy
1 Conventional Heating (Reflux)11024 - 48 h45 - 60~85%
2 Microwave (This Protocol) 80 - 100 20 - 45 min 85 - 92 ~90%
3 Solvent-Free MW10010 min70 - 80>95%

Data aggregated from comparative studies in [1, 2].

Characterization & Validation

Successful synthesis is confirmed via NMR and Mass Spectrometry.

  • ¹H NMR Signature: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the pyridine ring protons. If benzyl amines are used, the benzylic CH₂ often appears as a singlet or AB system around 4.5-5.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the lactam (C=O) typically resonates around 160-165 ppm.

  • HRMS: Verify the [M+H]⁺ peak. Note that the final mass will correspond to:

    • Sum of reactants minus H₂O (imine step) minus CO₂ (decarboxylation) minus H₂ (aromatization/oxidation).

    • Calculation: Mass = (Aldehyde + Amine + Isocyanide + Maleic Anhydride) - (H₂O + CO₂ + 2H₂).

References

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 2023. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 2023.[3] [Link]

  • Microwave-assisted synthesis and structure-activity relationships of neuroactive pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives. Bioorganic & Medicinal Chemistry, 2010. [Link]

  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 2023. [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. Beilstein Journal of Organic Chemistry, 2019. [Link]

Sources

Method

Technical Application Note: UV Detection Optimization for 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one Assays

Executive Summary The 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as the core structure for sedative-hypnotics like Zopiclone and Eszopiclone , as w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as the core structure for sedative-hypnotics like Zopiclone and Eszopiclone , as well as emerging kinase inhibitors.[1][2] Accurate quantification of this moiety requires precise selection of UV detection wavelengths to balance sensitivity with specificity.

This guide provides a definitive protocol for determining the optimal detection wavelength (


), minimizing solvent interference, and validating the method for high-performance liquid chromatography (HPLC) and LC-MS assays.

Core Recommendation:

  • Primary Quantitation Wavelength: 303 nm – 305 nm (High specificity, characteristic of the pyrrolopyrazine chromophore).

  • Secondary/Impurity Wavelength: 210 nm – 220 nm (High sensitivity, lower specificity).[1]

  • Fluorescence Option: Excitation 305 nm / Emission 480 nm .[1]

Spectroscopic Profile & Mechanistic Basis[1]

The Chromophore System

The 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one system consists of a pyrazine ring fused to a pyrrolone ring.[1][2] The UV absorption profile is dominated by the conjugation of the pyrazine


-system with the amide carbonyl of the pyrrolone.
  • Band I (210–220 nm): High-intensity

    
     transitions.[1][2] While sensitive, this region is prone to interference from mobile phase additives (e.g., formic acid, TFA) and non-target matrix components.[1]
    
  • Band II (303–305 nm): A distinct, medium-intensity band likely arising from

    
     or specific conjugated 
    
    
    
    transitions.[1][2] This band is the "fingerprint" of the scaffold and is relatively free from interference by simple aromatic impurities or solvents.
Solvatochromic Effects

The absorption maximum (


) of this scaffold exhibits minor solvatochromism.
  • Acidic Media (pH 2.0–3.5): The pyrazine nitrogen protonation often stabilizes the excited state, sharpening the peak around 303 nm . This is the standard condition for Zopiclone analysis (USP/EP methods).

  • Neutral/Basic Media: May result in a slight bathochromic shift (Red shift) or peak broadening depending on N-substitution.[1][2]

Method Development Workflow

The following diagram outlines the logical flow for selecting and validating the detection wavelength for new derivatives of this scaffold.

UV_Optimization_Workflow Start Start: New Derivative Synthesis Scan Spectral Scan (190-400 nm) Solvent: MeOH/Water (50:50) Start->Scan Decision Identify Local Maxima Scan->Decision Path_A Primary Peak Found (300-310 nm) Decision->Path_A Band II Present Path_B No Distinct Peak >280 nm Decision->Path_B Band II Absent Opt_A Select 303-305 nm (Specificity) Path_A->Opt_A Opt_B Select 210-220 nm (Sensitivity) Path_B->Opt_B Buffer_Test Buffer Compatibility Check (Phosphate vs. Formate) Opt_A->Buffer_Test Opt_B->Buffer_Test Final Final Method Validation (Linearity & S/N Ratio) Buffer_Test->Final

Figure 1: Decision tree for selecting UV detection wavelengths for pyrrolopyrazine derivatives.

Detailed Experimental Protocol

Reagents and Equipment
  • Instrument: PDA (Photodiode Array) Detector coupled to HPLC/UPLC.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1][2]

  • Buffers: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1][2]
  • Standard: Reference standard of the specific 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one derivative (e.g., Zopiclone USP RS).

Spectral Scanning Procedure
  • Preparation: Dissolve 10 mg of the compound in 100 mL of Mobile Phase A (see below) to create a 0.1 mg/mL stock. Dilute to 10 µg/mL for scanning.

  • Blanking: Run a baseline scan using the solvent blank.

  • Acquisition: Scan from 190 nm to 400 nm .

  • Analysis:

    • Observe the local maximum in the UV-B region. For this scaffold, expect a peak at 303 ± 2 nm .[1]

    • Check for a secondary minimum around 240 nm (useful for background correction).[1]

HPLC Method Optimization (Isocratic)

This protocol is adapted from validated methods for Zopiclone [1, 2, 3].

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 5 µmStandard RP retention for moderately polar heterocycles.[1][2]
Mobile Phase Buffer : ACN (55:45 v/v)Balances retention (k' > 2) and peak shape.[1][2]
Buffer Prep 0.02 M Phosphate Buffer, pH 2.5–3.5Acidic pH suppresses silanol activity and protonates the pyrazine, stabilizing the UV absorption.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Detection 303 nm Critical: Maximizes S/N ratio for the specific scaffold.
Injection 10 - 20 µLDependent on column loading capacity.[1][2][3]
Troubleshooting & Common Pitfalls
  • Baseline Noise at 210 nm: If using Formic Acid or Acetate buffers in LC-MS compatible methods, the baseline at 210 nm will be high. Switch to 303 nm to eliminate this drift.

  • Peak Tailing: The basic nitrogen in the pyrazine ring can interact with free silanols. Ensure the buffer pH is < 3.0 or use an end-capped column (e.g., Waters XBridge or Phenomenex Luna C18(2)).[1][2]

  • Shift in

    
    :  If the 
    
    
    
    shifts significantly (>5 nm) from 303 nm, check the pH of the mobile phase. Deprotonation (at high pH) can shift the spectrum.

Application Case Study: Impurity Profiling

When analyzing degradation products (e.g., N-oxide derivatives or hydrolysis products of the amide), the UV spectrum may change.

  • Parent Compound:

    
     = 303 nm.[1][4]
    
  • Hydrolysis Impurity: Disruption of the pyrrolone ring may result in the loss of the 303 nm band, leaving only the pyrazine absorption (< 270 nm).

  • Strategy: Use a PDA Maxplot (210-400 nm) for impurity discovery, but extract the 303 nm channel for quantitative assay of the active pharmaceutical ingredient (API).

References

  • USP Monographs . (2017).[1][5] Eszopiclone Tablets: Revision Bulletin. United States Pharmacopeia.[5] Link

  • Chopra, I., et al. (2011).[1] Method Development and Validation of Zopiclone in Bulk and Tablet Dosage Form Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Link

  • Anandakumar, K., et al. (2009).[1][6] Validated RP-HPLC Method for the Estimation of Eszopiclone in Bulk and Tablet Dosage Form. Asian Journal of Research in Chemistry. Link

  • PubChem . (n.d.).[1][7] 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one (Zopiclone Metabolite/Core).[1][2][8] National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of pyrrolopyrazinone derivatives in aqueous media

Welcome to the Technical Support Center for Pyrrolopyrazinone Derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor aqueous solubility of these heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolopyrazinone Derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor aqueous solubility of these heterocyclic scaffolds. Pyrrolopyrazinones are highly planar, lipophilic molecules with strong crystal lattice energies, making them difficult to dissolve in aqueous media for biological assays or formulation.

This guide provides field-proven, mechanistically grounded strategies to overcome these bottlenecks, structured to help you troubleshoot effectively from early-stage medicinal chemistry to late-stage formulation.

Optimization Workflow

SolubilityWorkflow Start Poor Aqueous Solubility of Pyrrolopyrazinone Decision Can structure be modified? Start->Decision MedChem Medicinal Chemistry - Increase sp3 fraction - Amide-to-amine conversion - Salt formation Decision->MedChem Yes Formulation Formulation Strategies - Amorphous Solid Dispersions - Co-solvents / Cyclodextrins - Nanonization Decision->Formulation No Evaluate Thermodynamic Solubility Assay MedChem->Evaluate Formulation->Evaluate Evaluate->Decision Fail Success Target Solubility Achieved (>50 µM) Evaluate->Success Pass

Workflow for optimizing pyrrolopyrazinone aqueous solubility.

Section 1: Medicinal Chemistry FAQs (Structural Modifications)

Q: Why do my pyrrolopyrazinone derivatives consistently precipitate in aqueous assay buffers? A: The pyrrolopyrazinone core is a rigid, planar, and often highly lipophilic heterocycle. This planarity promotes strong intermolecular pi-pi stacking and hydrogen bonding in the solid state, leading to a high crystal lattice energy. According to the general solubility equation, aqueous solubility is inversely proportional to lipophilicity (LogP) and melting point (a proxy for crystal lattice energy)[1]. When you introduce these compounds into aqueous media, the thermodynamic penalty of breaking the crystal lattice and creating a cavity in water exceeds the solvation energy, causing immediate precipitation.

Q: How can I rationally design next-generation pyrrolopyrazinones with better solubility without losing target affinity? A: The most effective strategy is to disrupt the crystal packing energy by increasing the molecular flexibility and 3D character (sp3 fraction) of the molecule. For instance, if your scaffold contains rigid amide linkers, converting them to amine linkers introduces contiguous rotatable bonds. This significantly reduces crystal packing forces and enhances aqueous solubility[2]. Additionally, replacing lipophilic halogens (like chlorine) with polar, hydrogen-bond accepting groups (like methoxy or morpholine) can increase thermodynamic solubility while reducing the overall LogP[1].

Q: Does salt formation work for the pyrrolopyrazinone scaffold? A: Yes, but with a caveat. The pyrrolopyrazinone core itself is generally too weakly basic to form stable salts. However, if your derivative contains an appended ionizable basic center (e.g., a peripheral piperazine or aliphatic amine), forming a salt (e.g., mesylate or hydrochloride) lowers the pH of the microenvironment and dramatically increases the dissolution rate[3].

Section 2: Formulation & Excipient FAQs (Pharmaceutics)

Q: I have a late-stage pyrrolopyrazinone lead and cannot alter its chemical structure. How do I formulate it for in vivo dosing? A: When structural modification is off the table, you must rely on physical modifications or excipient-driven strategies:

  • Amorphous Solid Dispersions (ASDs): Converting the highly crystalline pyrrolopyrazinone into an amorphous state by spray-drying or hot-melt extrusion with a polymer matrix (e.g., HPMCAS or PVP) removes the crystal lattice energy barrier. ASDs are highly effective for improving the apparent solubility and bioavailability of poorly soluble heterocycles[3].

  • Cyclodextrin Complexation: Using modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic portions of the pyrrolopyrazinone, shielding it from water and increasing apparent solubility[1].

  • Particle Size Reduction (Nanonization): Milling the compound to nanocrystals (0.2–0.6 µm) exponentially increases the surface area, which enhances the dissolution rate, though it does not change the absolute thermodynamic solubility[4].

Section 3: Troubleshooting Guide & Experimental Protocols

Issue: Discrepancy Between Kinetic and Thermodynamic Solubility Symptom: Your compound shows 50 µM solubility in a kinetic assay (DMSO spike) but only 2 µM in a thermodynamic assay. Causality: Kinetic solubility assays involve dissolving the compound in DMSO first, then spiking it into an aqueous buffer. The compound may temporarily remain in a supersaturated, metastable state before slowly precipitating. Thermodynamic solubility measures the equilibrium solubility of the solid compound directly in water. For drug development, thermodynamic solubility is the "real" value, as it reflects the true equilibrium state without the artificial aid of a co-solvent[5].

Protocol: Self-Validating Thermodynamic Solubility Assay (Shake-Flask Method)

To ensure trustworthiness and reproducibility, this protocol incorporates a critical self-validating equilibrium check.

Step 1: Preparation Weigh an excess amount of the solid pyrrolopyrazinone derivative (e.g., 2-5 mg) into a clean glass vial. Step 2: Buffer Addition Add 1.0 mL of the target aqueous medium (e.g., Phosphate Buffered Saline, pH 7.4). Do NOT use any DMSO or organic co-solvents.[5] Step 3: Equilibration Seal the vial tightly and place it on an orbital shaker at 300 rpm at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours. Step 4: The Self-Validation Check (Critical) After equilibration, visually inspect the vial. There must be undissolved solid remaining at the bottom. If the solution is completely clear, you have not reached saturation; you must add more solid and repeat Step 3[5]. Step 5: Separation Centrifuge the suspension at 10,000 x g for 15 minutes, or carefully filter the supernatant through a 0.22 µm PTFE syringe filter. Note: Discard the first few drops of the filtrate to account for potential non-specific binding to the filter membrane.[5] Step 6: Quantification Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV or LC-MS/MS against a standard curve prepared in a suitable organic solvent.

Section 4: Quantitative Data Summary

The following table summarizes the expected quantitative gains and trade-offs of the solubility enhancement strategies discussed above.

StrategyMechanism of ActionExpected Solubility GainProsCons
Amide-to-Amine Conversion Increases rotational freedom; lowers crystal lattice energy.10x - 50xPermanent structural fix; improves overall developability.Requires significant synthetic effort and SAR re-evaluation.
Salt Formation Ionization; increases polarity and alters microenvironment pH.50x - 1000xHighly effective and scalable for basic amines.The core molecule must have an accessible ionizable group.
Amorphous Solid Dispersion (ASD) Bypasses the crystal lattice energy barrier entirely.10x - 100xNo chemical structural changes needed.Thermodynamic instability (risk of recrystallization over time).
Cyclodextrin Complexation Host-guest encapsulation of lipophilic motifs.5x - 20xExcellent for in vivo dosing and IV formulations.Bulky excipient; limited by the internal cavity size of the cyclodextrin.
Nanonization Increases surface area to volume ratio.Dissolution rate ↑ (Thermodynamic sol. unchanged)Excellent for oral solid dosage forms.Requires specialized milling equipment and prevents Ostwald ripening.

References

  • "Solubility enhancement techniques: A comprehensive review", wjbphs.com,
  • "Technical Support Center: Overcoming Poor Solubility of Pyrazinone Deriv
  • "Aqueous solubility-enhancing excipient technologies: a review of recent developments", European Pharmaceutical Review,
  • "Improving solubility via structural modification", ResearchG
  • "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • "Improving solubility of pyrazole deriv

Sources

Troubleshooting

Pyrrolopyrazinone Technical Support Center: Troubleshooting Acid-Catalyzed Hydrolysis

Welcome to the Technical Support Center for pyrrolopyrazinone chemistry. Pyrrolopyrazinone derivatives are highly valuable scaffolds in modern drug discovery, particularly in the development of potent kinase inhibitors s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrrolopyrazinone chemistry. Pyrrolopyrazinone derivatives are highly valuable scaffolds in modern drug discovery, particularly in the development of potent kinase inhibitors such as ERK1/2 inhibitors[1]. However, a recurring synthetic and formulative burden is the susceptibility of the bicyclic lactam/amide ring to acid-catalyzed hydrolysis[2].

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, structural optimization strategies, and self-validating protocols to mitigate degradation and ensure the integrity of your compounds.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my pyrrolopyrazinone compound degrade during standard reverse-phase HPLC purification? A1: Standard RP-HPLC mobile phases typically contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0). The pyrrolopyrazinone ring contains an internal amide/lactam bond. In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the adjacent carbonyl carbon. This facilitates nucleophilic attack by water, leading to a tetrahedral intermediate and subsequent C-N bond cleavage (ring opening)[3]. Causality Insight: The rate of degradation is directly proportional to the hydronium ion concentration and the residence time in the acidic eluent.

Mechanism N1 Pyrrolopyrazinone Core N2 Protonation of Carbonyl Oxygen N1->N2 Acidic pH (H+) N3 Nucleophilic Attack by H2O N2->N3 Increased Electrophilicity N4 Tetrahedral Intermediate N3->N4 Rate-Limiting Step N5 C-N Bond Cleavage (Ring Opening) N4->N5 +18 Da Mass Shift

Fig 1: Mechanistic pathway of acid-catalyzed pyrrolopyrazinone ring hydrolysis.

Q2: How can I structurally modify the core to enhance stability without losing target affinity? A2: You can employ two primary Structure-Activity Relationship (SAR) strategies to stabilize the ring:

  • Steric Shielding: Introducing bulky substituents (e.g., methyl or isopropyl groups) at the C-4 or C-6 positions physically blocks the Bürgi-Dunitz trajectory of the incoming water nucleophile. This drastically increases the activation energy required for hydrolysis[2].

  • Electronic Modulation: Incorporating electron-withdrawing groups (EWGs) near the lactam nitrogen delocalizes its lone pair. This reduces the overall basicity of the system, disfavoring the initial protonation step required to trigger degradation.

Q3: What is the optimal storage and handling protocol for these intermediates? A3: Avoid protic, acidic solvents (e.g., Methanol/HCl). Store purified compounds as lyophilized powders at -20°C. For stock solutions, utilize anhydrous, aprotic solvents like DMSO or Acetonitrile.

Part 2: Quantitative Stability Data

To highlight the causality between structural modifications and acidic stability, the following table summarizes the half-lives of various pyrrolopyrazinone derivatives under severe acidic stress.

Compound VariantStructural ModificationHalf-life (

) at pH 2.0, 37°C
Primary Degradant Detected (LC-MS)
Unsubstituted Core None (Baseline)2.4 hoursRing-opened amino acid (+18 Da)
C-4 Methyl Steric Shielding> 48.0 hoursNone detected
N-Alkyl Increased Basicity0.8 hoursRing-opened amino acid (+18 Da)
C-6 Fluoro Electronic (EWG)18.5 hoursRing-opened amino acid (+18 Da)

Part 3: Step-by-Step Methodologies

Protocol 1: Self-Validating Stability-Indicating Acidic Stress Test

Objective: Quantify the degradation kinetics of pyrrolopyrazinone derivatives to guide SAR optimization. Causality: By tracking the +18 Da mass shift (addition of H₂O), we confirm that hydrolysis—not oxidation or photolysis—is the specific degradation pathway. The inclusion of an internal standard self-validates the assay's quantitative accuracy.

  • Sample Preparation: Dissolve the pyrrolopyrazinone compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Internal Control Addition: Add Caffeine (10 mM in DMSO) as an acid-stable internal standard. This self-validates the LC-MS injection volume and detector response across all time points.

  • Acidic Stress Initiation: Dilute the stock 1:100 into a pH 2.0 buffer (0.1 M HCl / KCl) pre-equilibrated at 37°C in a thermomixer.

  • Kinetic Sampling: Extract 50 µL aliquots at

    
     and 
    
    
    
    hours.
  • Quenching: Immediately quench each aliquot by adding 50 µL of cold 0.2 M Ammonium Bicarbonate (pH 8.0) to neutralize the acid and halt hydrolysis.

  • LC-MS Analysis: Inject onto a C18 column using a neutral mobile phase (10 mM NH₄OAc / Acetonitrile). Monitor the disappearance of the parent mass (M+H) and the appearance of the ring-opened degradant (M+H+18).

Protocol 2: Preparative HPLC Purification of Acid-Sensitive Scaffolds

Objective: Purify pyrrolopyrazinones without inducing on-column degradation. Causality: Eliminating TFA/Formic acid prevents the protonation of the lactam carbonyl, entirely bypassing the rate-limiting step of hydrolysis.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 7.5) and Mobile Phase B (10 mM Ammonium Bicarbonate in 90:10 Acetonitrile:Water).

  • System Flushing: Flush the prep-HPLC system with 50% Methanol/Water to remove any residual TFA from previous runs. Crucial step: Trace TFA can concentrate on the column and cause localized acidic zones.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DMSO. Do not use Methanol or acidic modifiers to aid solubility.

  • Elution: Run a shallow gradient (e.g., 10% to 60% B over 20 minutes) to ensure separation without the need for acidic peak-sharpening modifiers.

  • Fraction Collection & Recovery: Collect fractions directly into tubes pre-chilled on dry ice. Immediately lyophilize the pooled fractions to remove water and volatile buffer salts, preventing aqueous degradation during storage.

Workflow Start Degradation Detected in Acidic Media Check1 Is Acid Essential for Solubility/Elution? Start->Check1 PathA Switch to Neutral/Basic Buffers (e.g., NH4OAc) Check1->PathA No PathB Implement Structural Modifications (SAR) Check1->PathB Yes Success Stable Pyrrolopyrazinone Isolated PathA->Success Steric Add Steric Bulk (e.g., C-4 Methyl) PathB->Steric Electronic Modulate Basicity (EWG Addition) PathB->Electronic Steric->Success Electronic->Success

Fig 2: Decision matrix for troubleshooting pyrrolopyrazinone acid instability.

References

  • Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC) . Journal of Medicinal Chemistry - ACS Publications. 1

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations . NIH. 2

  • Quantum Mechanical Spectral Analysis and Aldose Reductase Inhibition Evaluation of Synthetic New Pyrrolopyrazinones . ACS Omega - ACS Publications. 3

Sources

Optimization

Zopiclone Impurity Profiling: Mobile Phase pH Optimization &amp; Troubleshooting Center

Content Type: Technical Support Guide Audience: Analytical Chemists, QC Specialists, and Method Development Scientists. Version: 2.1 (Current as of 2026)[1] Executive Summary: The "Acidic Anchor" Principle In Zopiclone i...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Guide Audience: Analytical Chemists, QC Specialists, and Method Development Scientists. Version: 2.1 (Current as of 2026)[1]

Executive Summary: The "Acidic Anchor" Principle

In Zopiclone impurity profiling, pH is not just a separation variable—it is a stability switch. Zopiclone is a cyclopyrrolone derivative containing a labile ester linkage and a basic piperazine moiety (pKa ~6.7).

The Critical constraint:

  • pH > 6.0: Initiates rapid hydrolysis of the ester bond, artificially generating Impurity A (2-amino-5-chloropyridine) on-column during the run.[2]

  • pH < 2.0: May cause acid-catalyzed degradation and damage silica-based columns.[2]

  • Optimal Window: pH 2.5 – 4.5 . This range ensures the molecule remains protonated (improving solubility) while inhibiting the hydrolysis mechanism.

Module 1: The Stability vs. Selectivity Matrix

Q: Why does my Zopiclone peak tail significantly even when I use a standard C18 column?

A: This is likely due to secondary silanol interactions. Zopiclone contains a basic nitrogen in the piperazine ring. At neutral or weak acidic pH (pH 5–6), the silanol groups (


) on the silica support begin to ionize to silanols (

).[2] The positively charged Zopiclone interacts strongly with these negative sites, causing peak tailing.

Corrective Action:

  • Lower the pH: Move to pH 3.0 ± 0.2 . This suppresses silanol ionization.

  • Add an Amine Modifier: If pH adjustment alone fails, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites).

  • Switch Column: Use a "Hybrid" or "End-capped" column (e.g., Waters XBridge or Phenomenex Luna) designed to minimize silanol activity.

Q: I am detecting a "Ghost Peak" (Impurity A) that increases with run time or column temperature. Is my sample degrading?

A: You are likely witnessing "On-Column Hydrolysis." If your mobile phase pH is near neutral (pH > 6.5) or if the column oven is too hot (>40°C), Zopiclone degrades during the chromatographic run. The "ghost peak" is 2-amino-5-chloropyridine (ACP) , the primary hydrolysis product.[2]

Diagnostic Test: Inject the same sample twice. If the area of the ACP peak increases in the second injection (or if the baseline rises between the main peak and impurity), the degradation is active.

Corrective Action:

  • Immediate: Adjust mobile phase buffer to pH 3.5 using Orthophosphoric Acid.

  • Thermal: Reduce column temperature to 25°C – 30°C .

Module 2: Visualizing the Degradation Pathway

Understanding the chemistry is vital for troubleshooting. The diagram below illustrates why alkaline conditions are fatal to this analysis.

ZopicloneDegradation Figure 1: Zopiclone Degradation Pathways affecting HPLC Profiling Zopiclone Zopiclone (Intact Drug) Hydrolysis Hydrolysis (pH > 6.0 or Heat) Zopiclone->Hydrolysis Ester Cleavage Oxidation Oxidation (Peroxides/Light) Zopiclone->Oxidation Oxidative Stress ImpurityA Impurity A (2-amino-5-chloropyridine) Hydrolysis->ImpurityA Primary Degradant AcidByproduct Acid By-product (Piperazine derivative) Hydrolysis->AcidByproduct NOxide Impurity B (Zopiclone N-oxide) Oxidation->NOxide N-oxidation

Figure 1: The hydrolysis pathway (Red) is the most common source of method artifacts, driven by high pH.

Module 3: Master Protocol (Optimization & Troubleshooting)

This protocol balances the separation of polar impurities (like ACP) from the hydrophobic main peak while maintaining strict stability.

Standardized Mobile Phase Composition
ComponentSpecificationRole
Buffer 20 mM Potassium Dihydrogen Phosphate (

)
pH Control
pH Adjuster Orthophosphoric Acid (85%)Acidification to pH 3.5
Organic Modifier Acetonitrile (HPLC Grade)Elution Strength
Ion-Pair (Optional) Sodium Dodecyl Sulfate (SDS) (1.5 g/L)Only use if resolution between Impurity A and solvent front is < 2.0
Step-by-Step Optimization Workflow
  • Buffer Preparation:

    • Dissolve 2.72 g of

      
       in 1000 mL of water.
      
    • Adjust pH to 3.5 ± 0.05 using dilute Orthophosphoric Acid. Do not use NaOH to adjust up; start fresh if you overshoot.[2]

    • Filter through a 0.45 µm membrane.[3]

  • Gradient Profile (Recommended):

    • Initial: 80% Buffer / 20% ACN (Holds polar Impurity A).

    • 10-20 min: Ramp to 50% Buffer / 50% ACN (Elutes Zopiclone and N-oxides).[2]

    • 25 min: Re-equilibrate.

  • System Suitability Criteria:

    • Resolution (Rs): > 2.0 between Impurity A and Zopiclone.

    • Tailing Factor (T): < 1.5 for Zopiclone main peak.

    • RSD: < 2.0% for 5 replicate injections.

Module 4: Advanced Troubleshooting (FAQ)

Q: Impurity A elutes too close to the void volume (dead time). How do I increase its retention?

A: Impurity A (ACP) is small and polar.

  • Solution 1 (The "Weak Solvent" approach): Reduce the initial organic concentration to 10% or 15% Acetonitrile.

  • Solution 2 (Ion Pairing): Add Sodium Octanesulfonate or SDS (approx 1.0 - 1.5 g/L) to the buffer.[2] This forms a neutral complex with the positively charged impurity, significantly increasing its retention on the C18 column. Note: If using Ion Pair, do not use a gradient if possible, or ensure the gradient is shallow to prevent baseline drift.

Q: I am seeing baseline drift at 303 nm. Is it the buffer?

A: Phosphate buffers are transparent at 303 nm. The drift is likely due to:

  • Temperature Fluctuation: Ensure the column oven is stable.

  • Impure Acetonitrile: Low-grade ACN can absorb at lower UV ranges, but usually not at 303 nm. Check if your detector reference wavelength is set correctly (turn off reference wavelength if it overlaps with the sample absorbance).

Q: Can I use Acetate or Formate buffers instead of Phosphate?

A:

  • Formate (pH ~3.0): Yes, compatible with LC-MS. Good for stability.[3][4]

  • Acetate (pH ~4.5): Acceptable, but borders on the stability limit.

  • Ammonium Bicarbonate (pH > 6.0): NO. This will cause degradation.

Module 5: Decision Tree for Method Development

Use this logic flow to diagnose separation issues immediately.

MethodLogic Figure 2: Troubleshooting Logic Flow for Zopiclone HPLC Start Start Method Diagnostics CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 4.5? CheckpH->IsAcidic HighpH High Risk: Hydrolysis (Ghost Peaks) IsAcidic->HighpH No LowpH Good Stability Zone IsAcidic->LowpH Yes Action1 Action: Lower pH to 3.0 Reduce Temp < 30°C HighpH->Action1 CheckRes Check Resolution (Impurity A vs Void) LowpH->CheckRes PoorRes Poor Retention of Impurity A CheckRes->PoorRes Rs < 1.5 GoodRes Method Valid CheckRes->GoodRes Rs > 2.0 Action2 Action: Add Ion-Pair Reagent (SDS or Octanesulfonate) PoorRes->Action2

Figure 2: Logical workflow for diagnosing pH-related stability and resolution issues.

References

  • European Pharmacopoeia (Ph. Eur.). Zopiclone Monograph. (Detailed impurity standards including Impurity A and B).
  • Mistri, H. N., et al. "Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS."[2] Journal of Pharmaceutical and Biomedical Analysis, 2021.[5]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5735, Zopiclone." PubChem, 2026.[6]

  • Sobhani, K., et al. "Simultaneous determination of zopiclone and its degradation product and main impurity (2-amino-5-chloropyridine) by micellar liquid chromatography."[2][7] Journal of Chromatography B, 2012.[8]

  • Cielecka-Piontek, J., et al. "The stability of zopiclone in acidic and alkaline media." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one Scaffolds

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the 6,7-dihydropyrrolo[3,4-b]py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold. This bicyclic core is a critical intermediate in the synthesis of cyclopyrrolone-class non-benzodiazepine hypnotics (such as zopiclone and eszopiclone)[1].

Due to its highly conjugated pyrazine-fused lactam structure, this scaffold presents unique stability challenges in solution, including extreme photosensitivity and pH-dependent hydrolysis[2]. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating analytical protocols to ensure the integrity of your experiments.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my intermediate degrade rapidly when left on the benchtop in clear glassware?

The Causality: The pyrrolopyrazine scaffold is exceptionally photosensitive. The highly conjugated nature of the pyrazine-fused pyrrolone ring absorbs strongly in the UV and near-UV spectrum. This excitation induces a photochemical cascade leading to radical-mediated cleavage of the C7 substituents or ring contraction, ultimately yielding photodegradation products such as RP 48497[1]. Actionable Solution: Always handle solutions in actinic (amber) glassware. If conducting reactions or purifications that require ambient light exposure, wrap the vessels in aluminum foil. Store all stock solutions at -20°C in the dark.

Q2: I am observing a secondary peak in my LC-MS chromatogram with a mass corresponding to +18 Da. What is driving this degradation?

The Causality: A +18 Da mass shift is the classic signature of water addition, indicating the hydrolysis of the pyrrolone (lactam) ring[2]. The carbonyl carbon at the 5-position is highly electrophilic because the adjacent pyrazine ring strongly withdraws electron density. In basic (pH > 8.0) or strongly acidic (pH < 3.0) aqueous solutions, nucleophilic attack by hydroxide ions or water cleaves the lactam C-N bond, forming an open-chain degradation product. Actionable Solution: Maintain the solution pH strictly between 4.0 and 6.0 when preparing aqueous buffers for LC-MS or biological assays. Quench basic reaction mixtures immediately to prevent ring-opening.

Q3: During forced degradation with hydrogen peroxide, my primary peak disappears, but no new major peaks appear under standard UV detection at 303 nm. Why?

The Causality: The pyrazine nitrogen atoms are highly susceptible to N-oxidation under peroxide stress, forming polar N-oxides[3]. These N-oxides exhibit significantly altered UV absorption profiles (often blue-shifted) and drastically increased polarity. Consequently, they may not absorb strongly at your target wavelength and often elute in the void volume of standard reversed-phase LC methods. Actionable Solution: Extend your chromatographic gradient to start at a lower organic composition (e.g., 2% acetonitrile) to retain polar N-oxides. Monitor the eluent using a Photodiode Array (PDA) detector across a broad range (200–400 nm) or utilize in-line MS detection.

Part 2: Mandatory Visualization of Degradation Pathways

Pathways Core 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (Core Scaffold) Photo Photodegradation (e.g., RP 48497) Core->Photo UV/Vis Light (Radical Cleavage) Hydro Lactam Hydrolysis (Ring-Opened Product) Core->Hydro pH > 8.0 or pH < 3.0 (Nucleophilic Attack) Oxide N-Oxidation (Pyrazine N-Oxide) Core->Oxide Peroxides/ROS (Electrophilic Oxidation)

Degradation pathways of 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one under environmental stress.

Part 3: Quantitative Stability Matrix

To assist in experimental planning, the following table summarizes the degradation profile of the scaffold under standardized ICH forced degradation conditions[3].

Stress ConditionReagent / EnvironmentExposure Time & TempPrimary Degradation PathwayExtent of Degradation
Acidic 0.1 M HCl (aq)24 hours, 40°CLactam HydrolysisModerate (10-15%)
Basic 0.1 M NaOH (aq)24 hours, 40°CLactam HydrolysisSevere (>50%)
Oxidative 3% H₂O₂ (aq)24 hours, 40°CN-OxidationModerate (15-20%)
Photolytic UV/Vis Light (ICH Q1B)1.2M lux-hoursPhotochemical CleavageSevere (>30%)
Thermal Solid State, Dark7 days, 60°CNone (Stable)Minimal (<1%)

Part 4: Validated Experimental Protocols

Protocol 1: Self-Validating Stability-Indicating LC-UV Assay

This protocol is designed to separate the core scaffold from its highly polar hydrolysis products and closely eluting photolytic degradants[3].

Materials & Reagents:

  • Column: Inertsil C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase: 0.05 M monobasic sodium phosphate buffer (pH 3.5) containing 0.8% sodium lauryl sulfate : Acetonitrile (60:40, v/v)

  • Detection: Photodiode array (PDA) extracted at 303 nm.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 6.0 g of anhydrous monobasic sodium phosphate and 8.0 g of sodium lauryl sulfate in 1 L of HPLC-grade water. Adjust the pH strictly to 3.5 using dilute phosphoric acid. Filter through a 0.22 µm membrane.

  • Sample Preparation: Dissolve the analyte in HPLC-grade methanol to a final concentration of 1.0 mg/mL. Crucial: Perform this step in amber glassware.

  • Chromatographic Execution: Set the flow rate to 1.5 mL/min and the column oven temperature to 40°C. Inject 10 µL of the sample.

  • Self-Validating System Suitability (Critical Step): Before analyzing experimental samples, inject a mixed standard containing the core scaffold and the known photolytic degradant (RP 48497).

    • Acceptance Criteria: The method is only valid if the resolution (

      
      ) between the core scaffold and RP 48497 is > 1.5 , and the tailing factor for the core peak is < 2.0 . If these criteria fail, verify the mobile phase pH, as the lactam equilibrium is highly sensitive to pH shifts.
      
Protocol 2: Controlled Photodegradation Profiling

To confidently identify photolytic liabilities in your specific derivatives, utilize this controlled stress protocol.

Step-by-Step Methodology:

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade methanol.

  • Transfer 2 mL aliquots into two separate vials: one clear quartz vial (Test) and one amber glass vial wrapped in aluminum foil (Dark Control).

  • Place both vials in a photostability chamber. Expose them simultaneously to a cool white fluorescent lamp and a near-UV fluorescent lamp.

  • Maintain exposure until the overall illumination reaches

    
     1.2 million lux hours and the integrated near-UV energy reaches 
    
    
    
    200 Watt hours/square meter (per ICH Q1B guidelines).
  • Quench the experiment by transferring the contents of the quartz vial into an amber autosampler vial. Analyze immediately using Protocol 1.

Workflow Sample Sample Preparation (1.0 mg/mL in MeOH) Stress Apply Stress Condition (Acid/Base/Light/Oxidant) Sample->Stress Quench Neutralize/Quench Transfer to Amber Vials Stress->Quench Inject HPLC Injection (Inertsil C18, 303 nm) Quench->Inject Validate System Suitability Check (Resolution > 1.5?) Inject->Validate Validate->Inject No (Adjust Method) Analyze Quantify Impurities (% Area Normalization) Validate->Analyze Yes

Self-validating workflow for the stability-indicating LC-UV analysis of the scaffold.

Part 5: References

  • Synthesis of RP 48497, an Impurity of Eszopiclone Source: Molecules (PubMed Central) URL:[Link]

  • Stability-Indicating LC-UV Method for the Determination of Eszopiclone and Degradation Impurities in Tablet Dosage Form Source: Journal of Chromatographic Science URL:[Link]

  • Lunivia (Eszopiclone) Scientific Discussion and Stability Pathways Source: European Medicines Agency (EMA) URL:[Link]

Sources

Optimization

Overcoming steric hindrance in N-alkylation of pyrrolopyrazinones

Current Status: Online | Tier: 3 (Advanced Synthesis) | Ticket Subject: Overcoming Steric Hindrance in N-Alkylation Welcome to the Advanced Synthesis Helpdesk You are likely here because the standard conditions ( /Aceton...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Tier: 3 (Advanced Synthesis) | Ticket Subject: Overcoming Steric Hindrance in N-Alkylation

Welcome to the Advanced Synthesis Helpdesk

You are likely here because the standard conditions (


/Acetone or 

/DMF) have failed to deliver satisfactory yields for your pyrrolopyrazinone scaffold. When functionalizing the

-position of fused lactam systems like pyrrolo[1,2-a]pyrazin-1(2H)-one , steric hindrance acts as a dual antagonist: it kinetically inhibits the

attack and thermodynamically biases the system toward

-alkylation (imidate formation).

This guide deconstructs the problem using Hard-Soft Acid-Base (HSAB) theory and solvation thermodynamics to provide robust, self-validating protocols.

Module 1: Diagnostic Workflow

Before altering reagents, determine the specific failure mode of your reaction. Use this logic gate to select the correct protocol.

ReactionLogic Start START: Characterize Failure Mode Electrophile Nature of Alkylating Agent? Start->Electrophile Primary Primary Halide/Mesylate (R-CH2-X) Electrophile->Primary High Reactivity Secondary Secondary/Tertiary (R-CH(R)-X) Electrophile->Secondary Low Reactivity Alcohol Alcohol (R-OH) Electrophile->Alcohol Requires Activation DirectAlk Direct Alkylation Path Primary->DirectAlk Sol_Mitsu Solution: Modified Mitsunobu (ADDP + PBu3) Secondary->Sol_Mitsu Avoid elimination Alcohol->Sol_Mitsu Direct Coupling StericCheck Is the N-site hindered? (Ortho-substituents?) DirectAlk->StericCheck O_Alk_Issue Problem: O-Alkylation Observed? StericCheck->O_Alk_Issue Yes Stall_Issue Problem: Low Conversion? StericCheck->Stall_Issue Yes Sol_HSAB Solution: HSAB Modulation (Switch to Iodide/Toluene) O_Alk_Issue->Sol_HSAB Yes Sol_Cs Solution: The 'Cesium Effect' (Switch to Cs2CO3/DMF) Stall_Issue->Sol_Cs Yes

Figure 1: Decision matrix for selecting N-alkylation conditions based on electrophile type and observed failure mode.

Module 2: Troubleshooting Direct Alkylation
Issue 1: The Reaction is "Stuck" (<10% Conversion)

Diagnosis: The lattice energy of your base is too high, or the ion-pairing in your solvent is too tight, preventing the nucleophile from attacking the hindered electrophile. The Solution: The Cesium Effect Replace


 or 

with Cesium Carbonate (

)
.[1]
  • Mechanism: Cesium has a larger ionic radius (1.67 Å) compared to Potassium (1.38 Å) or Sodium (1.02 Å). This results in a weaker charge density and a "looser" ion pair with the pyrrolopyrazinone anion.

  • Solvation:

    
     is significantly more soluble in DMF than other carbonates. This creates a "naked anion" effect, increasing the nucleophilicity of the lactam nitrogen sufficiently to overcome steric repulsion.
    
Issue 2: Regioselectivity (O- vs. N-Alkylation)

Diagnosis: You are observing imidate formation (O-alkylation). The Science: The pyrrolopyrazinone anion is an ambident nucleophile.

  • Nitrogen: Softer center, thermodynamically preferred in the long run, but sterically blocked.

  • Oxygen: Harder center, kinetically accessible, exposed. The Fix: Apply HSAB (Hard-Soft Acid-Base) principles.[1]

  • Leaving Group: Switch from "Hard" electrophiles (Alkyl Tosylates, Mesylates, Chlorides) to "Soft" electrophiles (Alkyl Iodides ).

  • Solvent: Avoid highly polar solvents like DMSO if possible, as they solvate the cation too well, leaving the "hard" oxygen too reactive. Use Toluene or DMF (intermediate).

Comparative Data: Base & Solvent Effects
VariableStandard ConditionOptimized ConditionWhy it works?
Base

(Sodium Hydride)

(Cesium Carbonate)

forms a loose ion pair, increasing

-nucleophilicity without the harsh basicity that degrades substrates.
Solvent THF or AcetoneDMF or NMP High dielectric constant dissociates the ion pair; essential for the "Cesium Effect."
Additive NoneTBAI (Tetrabutylammonium iodide) Catalytic Finkelstein reaction converts alkyl bromides/chlorides to reactive iodides in situ.
Heat Reflux (

)
Microwave (

)
Rapid heating overcomes the activation energy barrier of the sterically hindered transition state.
Module 3: The "Impossible" Substrate (Secondary Carbons)

Scenario: You need to attach a bulky secondary alkyl group (e.g., isopropyl, cyclopentyl) to the pyrrolopyrazinone. Problem: Direct


 alkylation with secondary halides will result in E2 elimination  (alkene formation) rather than substitution, due to the basicity required to deprotonate the lactam.

The Solution: Modified Mitsunobu Reaction Standard Mitsunobu (DEAD/PPh3) often fails for lactams because the


 of the pyrrolopyrazinone (~15-17) is too high to protonate the DEAD-betaine intermediate.

Protocol: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  (Tributylphosphine).[2]
  • Why: The ADDP/PBu3 betaine is significantly more basic than the DEAD/PPh3 betaine. It can effectively deprotonate the lactam (

    
     up to ~18), allowing the reaction to proceed even with hindered secondary alcohols.
    
Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Cs2CO3/DMF)

Best for: Primary halides, sterically hindered lactam cores.

  • Setup: In a microwave vial (or round bottom flask), dissolve Pyrrolopyrazinone (1.0 equiv) in anhydrous DMF (0.2 M) .

  • Base: Add

    
     (2.0 equiv) . The mixture may turn heterogeneous.
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes to allow initial deprotonation/equilibration.

  • Alkylation: Add Alkyl Iodide (1.5 equiv) .

    • Note: If using a bromide/chloride, add TBAI (0.1 equiv) .

  • Energy Input:

    • Method A (Thermal): Heat to

      
       for 4-12 hours.
      
    • Method B (Microwave - Recommended): Irradiate at

      
       for 20-40 minutes.
      
  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    .
    
Protocol B: The "Steric Bypass" (ADDP/PBu3 Mitsunobu)

Best for: Secondary alcohols, avoiding elimination side-products.

  • Setup: Dissolve Pyrrolopyrazinone (1.0 equiv) and the Secondary Alcohol (1.5 equiv) in anhydrous THF (or DCM) under

    
    .
    
  • Phosphine: Add

    
     (Tributylphosphine, 1.5 equiv) .
    
  • Reagent Addition: Cool the solution to

    
    . Add ADDP (1.5 equiv)  solid in one portion (or dissolved in minimal THF).
    
    • Troubleshooting: If a precipitate forms immediately, this is likely the betaine; allow it to stir.

  • Reaction: Allow to warm to RT and stir for 16-24 hours.

    • Tip: Unlike standard Mitsunobu, this reaction is slower due to sterics.

  • Workup: Dilute with hexanes/ether. The phosphine oxide and reduced ADDP often precipitate. Filter, then concentrate the filtrate for column chromatography.

References
  • The Cesium Effect in N-Alkylation

    • Title

      
      -Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.[3][4]
      
    • Source:Synthesis / ResearchG
    • URL:[Link]

  • Modified Mitsunobu (ADDP/PBu3)

    • Title: ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.[2][5]

    • Source:Beilstein Journal of Organic Chemistry[5]

    • URL:[Link]

  • O- vs N-Alkylation (HSAB Theory in Lactams)

    • Title: N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors.
    • Source:Macromolecules (ACS)
    • URL:[Link]

  • Microwave-Assisted Alkylation

    • Title: Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation.[6]

    • Source:Synthesis

Sources

Troubleshooting

Separation of enantiomers of chiral pyrrolopyrazine derivatives

Welcome to the Chiral Separations Technical Support Center. Ticket ID: #PYR-CHIRAL-001 Subject: Method Development & Troubleshooting for Chiral Pyrrolopyrazine Derivatives Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Separations Technical Support Center.

Ticket ID: #PYR-CHIRAL-001 Subject: Method Development & Troubleshooting for Chiral Pyrrolopyrazine Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Pyrrolopyrazine Challenge

Pyrrolopyrazine derivatives are privileged scaffolds in kinase inhibitor development (e.g., JAK, ALK inhibitors). However, they present a unique set of chromatographic challenges:

  • Solubility ("Brick Dust"): The fused heterocyclic core often leads to high crystallinity and poor solubility in standard alcohols (MeOH/EtOH).

  • Basicity: The pyrazine nitrogens can interact strongly with residual silanols on the stationary phase, causing severe peak tailing.

  • Stability: Some derivatives are prone to on-column racemization or hydrolysis under acidic conditions.

This guide provides a self-validating workflow to separate these enantiomers, prioritizing Supercritical Fluid Chromatography (SFC) due to its superior solvating power for lipophilic heterocycles and preparative scalability, while referencing Normal Phase HPLC (NP-HPLC) as a secondary option.

Module 1: Method Development Strategy

Objective: Establish a baseline separation with Resolution (


) > 1.5.
The "Golden Standard" Screening Protocol

Do not guess. Use a systematic screen. For pyrrolopyrazines, immobilized polysaccharide phases are the primary choice because they tolerate aggressive solvents (DCM, THF) needed to dissolve these targets.

The 4-Column x 3-Modifier Matrix (SFC Mode):

ParameterRecommended SettingsRationale
Columns Chiralpak IA, IB, IC, IG (Immobilized Amylose/Cellulose)Immobilized phases allow the use of DCM/THF/MtBE, which are often required to keep pyrrolopyrazines in solution.
Co-Solvents 1. MeOH + 0.2% DEA2. EtOH + 0.2% DEA3. IPA + 0.2% DEADEA (Diethylamine) is critical to suppress the interaction between the basic pyrazine nitrogen and silanols.
Gradient 5% to 55% Modifier over 5-10 minsWide gradient ensures elution of highly retained polar enantiomers.
Back Pressure 120 - 150 barHigher density improves solubility of the heterocycle in the supercritical phase.
Temperature 35°C - 40°CStandard starting point.
Visualization: The Screening Workflow

ScreeningWorkflow Start Start: Racemic Pyrrolopyrazine SolubilityCheck Solubility Test: Dissolve in MeOH/EtOH? Start->SolubilityCheck StandardScreen Standard Screen: Coated CSPs (AD, OD) Modifier: MeOH/EtOH SolubilityCheck->StandardScreen Soluble ExtendedScreen Extended Screen: Immobilized CSPs (IA, IC) Modifier: DCM/THF/MtBE SolubilityCheck->ExtendedScreen Insoluble (Brick Dust) Eval Evaluate Resolution (Rs) StandardScreen->Eval ExtendedScreen->Eval Success Success: Rs > 1.5 Proceed to Optimization Eval->Success Separation Found Fail Fail: No Separation Eval->Fail Co-elution Fail->ExtendedScreen Try Chlorinated Solvents

Figure 1: Decision logic for selecting the correct screening pathway based on sample solubility.

Module 2: Troubleshooting Guide

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

  • Diagnosis: The basic nitrogen atoms in the pyrrolopyrazine ring are hydrogen-bonding with residual silanols on the silica support.

  • Solution:

    • Increase Additive Strength: Switch from 0.1% DEA to 0.5% IPA-amine or 0.1% TEA (Triethylamine) .

    • Switch Column Chemistry: If using an Amylose backbone (e.g., IA), switch to a Cellulose backbone (e.g., IC). Cellulose often provides better shielding of the silica surface for specific heterocycles.

Issue 2: Sample Precipitates at Injection (The "Spike" Effect)

  • Diagnosis: The sample is dissolved in a "good" solvent (e.g., DMSO/DCM) but precipitates when it hits the "weak" mobile phase (CO2/MeOH).

  • Solution:

    • Feed Solvent Match: Dissolve the sample in the mobile phase co-solvent if possible (e.g., MeOH).

    • The "Sandwich" Injection: If DMSO is required, use a programmed injection: Co-solvent plug / Sample / Co-solvent plug.

    • Immobilized Columns: Use Chiralpak IA/IC and run a mobile phase containing 10-20% DCM. This maintains solubility throughout the run.

Issue 3: Fronting Peaks (Shark Fin Shape)

  • Diagnosis: Column overload (concentration overload) or solubility mismatch.

  • Solution:

    • Check the "solubility isotherm." If the peak fronts, you have exceeded the saturation capacity of the stationary phase for that enantiomer.

    • Action: Reduce injection volume or increase column temperature (e.g., to 50°C) to improve mass transfer.

Visualization: Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Split Split/Doublet Peaks (Non-chiral) Problem->Split ActionTailing Add 0.2% DEA or TEA Switch to Cellulose CSP Tailing->ActionTailing ActionFronting Reduce Load Increase Temp Fronting->ActionFronting ActionSplit Check Frit/Guard Change Solvent Strength Split->ActionSplit

Figure 2: Rapid diagnostic tree for common peak shape anomalies.

Module 3: Preparative Scale-Up FAQ

Q: How do I maximize throughput for low-solubility pyrrolopyrazines? A: Use Stacked Injections in SFC. Because CO2 is non-viscous, you can run high flow rates.

  • Cycle Time: Optimize the gradient so the second enantiomer elutes just before the first enantiomer of the next injection.

  • Solvent: Use Chiralpak IG or IA . These allow you to dissolve your sample in 100% DCM or THF. Injecting DCM solutions into a CO2/MeOH stream is standard in Prep SFC and prevents blockage.

Q: My recovery is low (<80%). Where is the compound going? A:

  • Aerosolization: In Prep SFC, as CO2 expands to gas, it can create aerosols. Ensure your Gas-Liquid Separator (GLS) is optimized (warm water bath, proper cyclone settings).

  • Adsorption: Basic heterocycles can stick irreversibly to acidic spots in the system. Pass a "passivation" injection of high-concentration DEA/MeOH through the system (without the column) before the run.

Q: Can I use Reversed Phase (RP) HPLC instead? A: Yes, but it is generally inferior for this application.

  • Pros: Solubility is easier (water/ACN).

  • Cons: Basic pyrrolopyrazines tail badly in water unless high pH buffers (Ammonium Bicarbonate pH 9.0) are used. Silica-based chiral columns degrade above pH 8.0 (except specifically designed phases like Chiralpak IMMOBILIZED series which are robust up to pH 9-10 depending on hybrid technology).

  • Recommendation: Stick to SFC or Normal Phase (Hexane/EtOH/DEA) for stability.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN. Link

  • Mangelings, D., & Vander Heyden, Y. (2008). Generic chiral separation strategies in SFC. Journal of Separation Science. Link

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC: Method Development Workflow. Shimadzu Application News. Link

  • West, C. (2019). Recent trends in chiral supercritical fluid chromatography. Trends in Analytical Chemistry. Link

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC for Nitrogenous Heterocycles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing when analyzing nitrogenous heterocycles using High-Performance Li...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing when analyzing nitrogenous heterocycles using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide will equip you to diagnose and resolve these common, yet often complex, issues.

Understanding the Core Problem: Why Do Nitrogenous Heterocycles Tail?

Peak tailing is an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] This is a significant issue as it can compromise resolution, reduce accuracy in quantification, and mask the presence of low-level impurities.[2] For nitrogenous heterocycles, which are prevalent in over 70% of pharmaceuticals, the primary cause of peak tailing is secondary interactions with the stationary phase.[3]

The most common stationary phases in reversed-phase HPLC are silica-based. The surface of silica contains silanol groups (Si-OH).[2][4] These silanols can exist in different configurations, with some being more acidic than others.[2] Nitrogenous heterocycles, particularly those with pyridine-type nitrogen atoms, are weakly basic and can become protonated, especially under acidic mobile phase conditions.[5] This positive charge leads to strong ionic interactions with deprotonated (negatively charged) silanol groups on the silica surface, causing the problematic peak tailing.[1][6][7]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues and provides actionable solutions grounded in scientific principles.

Issue 1: My basic heterocyclic compound is showing significant peak tailing on a standard C18 column.
Q1: What is the most likely cause of this tailing?

A: The most probable cause is the interaction between your protonated basic analyte and ionized residual silanol groups on the silica surface of your C18 column.[1][6][7] Even with end-capping, a process designed to cover these silanols, a significant number can remain accessible.[7][8] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to the observed peak tailing.[2][7]

Q2: How can I mitigate this interaction by adjusting the mobile phase pH?

A: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both your analyte and the silanol groups.[9][10]

  • Lowering the pH (typically to ≤ 3): At a low pH, the silanol groups are fully protonated (neutral), which significantly reduces the ionic interaction with your protonated basic analyte.[2][7][11] This is often the first and most effective step to try.

  • Increasing the pH (typically to > 8): At a high pH, your basic analyte will be in its neutral, unprotonated form, which also eliminates the ionic interaction with the now deprotonated silanols. However, be aware that traditional silica-based columns are not stable at high pH and can dissolve.[12] For high pH work, you must use a hybrid or other pH-stable column.[12]

It is crucial to operate at a pH that is at least 2 units away from your analyte's pKa to ensure it is predominantly in one ionic form (either fully ionized or fully unionized). Operating near the pKa will result in a mixed population of ionized and unionized species, leading to split or broad peaks.[1][9][10]

Q3: What role does the buffer play, and how do I choose the right one?

A: A buffer is essential to maintain a constant pH throughout the separation, which is critical for reproducible retention times and peak shapes.[13][14]

  • Buffering Capacity: A buffer is most effective within +/- 1 pH unit of its pKa.[13] Choose a buffer whose pKa is close to your target mobile phase pH.

  • Concentration: A buffer concentration of 10-50 mM is generally sufficient.[13] Too low a concentration may not provide adequate buffering, while too high a concentration can lead to precipitation in the organic mobile phase.

  • Compatibility: For LC-MS applications, use volatile buffers like formic acid, acetic acid, or ammonium formate/acetate to avoid fouling the mass spectrometer source.[13]

BufferpKa(s)Useful pH Range
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2, 11.3-13.3
Formate3.82.8-4.8
Acetate4.83.8-5.8
Ammonia9.28.2-10.2

This table is adapted from information available from various chromatography resources.[13]

Issue 2: I've adjusted the pH, but I still see some tailing. What's next?
Q4: Should I consider adding a mobile phase modifier?

A: Yes, mobile phase modifiers, often referred to as "tail-suppressing agents," can be very effective. These are typically basic compounds that compete with your analyte for interaction with the active silanol sites.[3]

  • Triethylamine (TEA) or Diethylamine (DEA): These are classic choices.[3][15] They are added to the mobile phase at low concentrations (e.g., 0.1-0.5%).[16] The amine competes with the basic analyte for the active silanol sites, effectively masking them and improving peak shape. Diethylamine is often more effective due to its stronger basicity.[3]

  • Amine Additives in the Sample Diluent: For preparative chromatography, adding a basic additive like dimethylethylamine to the sample diluent instead of the mobile phase can improve peak shape without contaminating the final product.[17]

Q5: Could my column be the problem? What are my options?

A: Absolutely. Modern column chemistries offer significant advantages for analyzing basic compounds.

  • High-Purity, Type B Silica Columns: These columns have a much lower content of acidic silanol groups and trace metal contaminants, leading to inherently better peak shapes for basic compounds.[2][18][19]

  • End-Capped Columns: Look for columns that are "fully end-capped" to minimize the number of exposed silanols.[1]

  • Polar-Embedded Phases: These columns have a polar group (e.g., a carbamate) embedded in the alkyl chain.[8] This polar group helps to shield the residual silanols from interacting with basic analytes.[1][8]

  • Hybrid Organic/Silica Particles: These columns offer a wider usable pH range (often 1-12), allowing you to work at high pH where basic compounds are neutral and peak shape is excellent.[12]

  • Charged Surface Phases: These stationary phases have a slight positive surface charge, which can repel protonated basic analytes, further reducing unwanted interactions and improving peak shape.[20]

Issue 3: I'm working with a very polar nitrogenous heterocycle, and it has poor retention and peak shape.
Q6: My polar compound elutes near the void volume and still tails. What separation mode should I consider?

A: For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[21][22]

  • HILIC Mechanism: In HILIC, a polar stationary phase (like bare silica, diol, or amino) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[21][22] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[21]

  • Advantages for Basic Heterocycles: HILIC can provide excellent retention and peak shape for polar basic compounds that are problematic in reversed-phase. The high organic content of the mobile phase is also beneficial for MS sensitivity.[21]

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Preparation for Low pH Analysis

Objective: To prepare a buffered mobile phase at pH 3.0 for improved peak shape of basic heterocycles.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm filter

Procedure:

  • Prepare the Aqueous Buffer (25 mM Phosphate Buffer, pH 3.0): a. Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in 1 L of HPLC-grade water (3.4 g). b. While stirring, slowly add phosphoric acid dropwise to the solution. c. Monitor the pH with a calibrated pH meter. Continue adding acid until the pH reaches 3.0. d. Filter the buffer solution through a 0.45 µm filter to remove any particulates.

  • Prepare the Mobile Phase: a. For a 50:50 Acetonitrile:Water mobile phase, mix 500 mL of HPLC-grade acetonitrile with 500 mL of your prepared aqueous buffer. b. Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Column Selection and Conditioning

Objective: To select and properly condition a column suitable for the analysis of basic nitrogenous heterocycles.

Column Selection:

  • First Choice: A high-purity, end-capped C18 column with a particle size of 3 µm or less for high efficiency.

  • Alternative for Persistent Tailing: A C18 column with a polar-embedded stationary phase.

  • For High pH Methods: A hybrid particle C18 column rated for high pH stability.

Conditioning Procedure:

  • Initial Flush: Flush the new column with 100% acetonitrile or methanol for at least 20 column volumes to remove any residual solvents or contaminants.

  • Mobile Phase Equilibration: Introduce your analytical mobile phase at a low flow rate (e.g., 0.2 mL/min) and gradually increase to your target flow rate.

  • Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. For HILIC, a longer equilibration time is often necessary to establish the aqueous layer on the stationary phase.[21]

Visualizing the Problem and Solution

// Nodes Analyte [label="Protonated Basic\nAnalyte (BH+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Silanol [label="Ionized Silanol\n(Si-O-)", fillcolor="#FBBC05", fontcolor="#202124"]; StationaryPhase [label="C18 Stationary Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Tailing [label="Peak Tailing", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Analyte -> Tailing [label="Ionic Interaction"]; Silanol -> Tailing [label="Causes"]; StationaryPhase -> Silanol [label="Contains Residual"]; }

Caption: The interaction between protonated basic analytes and ionized silanols leads to peak tailing.

// Nodes Start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AdjustpH [label="Adjust Mobile Phase pH\n(Low pH: ~2.5-3.0)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddModifier [label="Add Mobile Phase Modifier\n(e.g., 0.1% TEA)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeColumn [label="Change Column Chemistry\n(e.g., Polar-Embedded, Hybrid)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ConsiderHILIC [label="For Polar Analytes:\nConsider HILIC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Symmetrical Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AdjustpH; AdjustpH -> Success [label="Problem Solved"]; AdjustpH -> AddModifier [label="Tailing Persists"]; AddModifier -> Success [label="Problem Solved"]; AddModifier -> ChangeColumn [label="Tailing Persists"]; ChangeColumn -> Success [label="Problem Solved"]; ChangeColumn -> ConsiderHILIC [label="Poor Retention"]; ConsiderHILIC -> Success [label="Problem Solved"]; }

Caption: A logical troubleshooting workflow for addressing peak tailing of nitrogenous heterocycles.

Frequently Asked Questions (FAQs)

Q: Can extra-column effects cause peak tailing? A: Yes. While chemical interactions are the primary cause for basic compounds, issues like excessive tubing length or diameter between the column and detector can increase dead volume and contribute to peak broadening and tailing.[1] It's always good practice to use narrow internal diameter tubing (e.g., 0.005") to minimize these effects.[1]

Q: My peak is fronting, not tailing. What does that mean? A: Peak fronting, where the first half of the peak is broader, is typically caused by sample overload (injecting too high a concentration) or injecting the sample in a solvent that is stronger than the mobile phase.[2]

Q: How do I know the pKa of my compound? A: The pKa is a critical piece of information for method development. You can often find pKa values in chemical databases, published literature, or use software to predict it based on the compound's structure.[23][24][25][26][27]

Q: Will increasing the column temperature help with peak shape? A: Increasing the temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, its effect on the underlying chemical interactions causing tailing is generally less pronounced than adjusting pH or changing column chemistry.

Q: I see a small shoulder on my main peak. Is this tailing? A: A peak shoulder could be a sign of tailing, but it could also indicate the presence of a co-eluting impurity.[10] To differentiate, you can try using a more efficient column (longer or with smaller particles) to see if the shoulder resolves into a separate peak.[7]

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (URL: [Link])

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (URL: [Link])

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (URL: [Link])

  • HPLC Troubleshooting Guide. (URL: [Link])

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (URL: [Link])

  • Exploring the Role of pH in HPLC Separation - Moravek. (URL: [Link])

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (URL: [Link])

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (URL: [Link])

  • Exploring the Role of pH in HPLC Separation - Veeprho. (URL: [Link])

  • Reversed-phase HPLC Buffers. (URL: [Link])

  • A Guide For Selection of Buffer for HPLC - YouTube. (URL: [Link])

  • The Importance of Mobile Phase pH in Chromatographic Separations. (URL: [Link])

  • Calculated pK a values of other N-heterocycles including indole, purine, oxazole, phthalazine, and 1,5-naphthyridine. - ResearchGate. (URL: [Link])

  • Your Guide to Select the buffer in HPLC development part 2 | PharmaCores. (URL: [Link])

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (URL: [Link])

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. (URL: [Link])

  • Charged Stationary Phases in Reversed Phase HPLC - Element Lab Solutions. (URL: [Link])

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (URL: [Link])

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (URL: [Link])

  • pKa Table.1 - Haley Lab. (URL: [Link])

  • On the basicity of conjugated nitrogen heterocycles in different media - FULIR. (URL: [Link])

  • EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google P
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (URL: [Link])

  • How can I prevent peak tailing in HPLC? - ResearchGate. (URL: [Link])

  • HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan | Request PDF - ResearchGate. (URL: [Link])

  • Exploring the Different Mobile Phases in HPLC - Moravek. (URL: [Link])

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (URL: [Link])

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (URL: [Link])

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. (URL: [Link])

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (URL: [Link])

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (URL: [Link])

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification | LCGC International. (URL: [Link])

  • HPLC Column Selection - LCGC International. (URL: [Link])

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (URL: [Link])

  • HPLC Column Selection Guide. (URL: [Link])

  • How to choose HPLC column for analysis & preparative tests? - GALAK Chromatography. (URL: [Link])

  • Reinventing Silica Modification for Long-Lasting HPLC Columns - LCGC International. (URL: [Link])

  • Peak Tailing in HPLC - Element Lab Solutions. (URL: [Link])

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (URL: [Link])

  • HPLC Column Selection Guide - Phenomenex. (URL: [Link])

  • EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google P

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Crude Pyrrolopyrazinone Reaction Mixtures

Welcome to the Advanced Chromatography and Purification Support Center. Pyrrolopyrazinones (such as the pyrrolo[1,2-a]pyrazinone scaffold) are highly privileged structures in medicinal chemistry, frequently utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Center. Pyrrolopyrazinones (such as the pyrrolo[1,2-a]pyrazinone scaffold) are highly privileged structures in medicinal chemistry, frequently utilized in the development of PIM kinase inhibitors, NMDA receptor positive allosteric modulators (PAMs), and synthetic natural products like peramine.

Despite their pharmacological utility, purifying crude pyrrolopyrazinone reaction mixtures presents unique challenges. Their rigid, planar bicyclic/tricyclic cores induce poor solubility, while the electron-rich pyrrole moiety and lactam linkages are highly sensitive to acidic degradation. This guide provides causality-driven troubleshooting, self-validating experimental protocols, and decision-making workflows to optimize your purification yields.

Part 1: Troubleshooting Guides & FAQs

Q1: My pyrrolopyrazinone intermediate degrades during standard normal-phase flash chromatography. What is the mechanistic cause, and how can I prevent it? Causality: The pyrrolo[1,2-a]pyrazinone core—particularly when substituted with acid-labile protecting groups like tetrahydropyran (THP) or alkoxymethyl variants—is highly sensitive to the Lewis acidic silanol groups present on standard bare silica gel (pH ~4.5–5.5). Prolonged exposure on the column leads to acid-catalyzed ring-opening or premature deprotection, resulting in an unidentifiable complex mixture of degradation products (1[1]). Solution: Transition to neutral silica gel (pH ~6.8–7.5) which mitigates acid-catalyzed degradation and preserves the integrity of the lactam ring (2[2]). Alternatively, utilize Reverse-Phase Preparative HPLC (RP-HPLC) with a buffered aqueous mobile phase.

Q2: I am observing persistent co-elution of unreacted pyrrole starting materials with my cyclized pyrrolopyrazinone product. How do I improve resolution? Causality: Unreacted pyrrole precursors and the fused pyrrolopyrazinone products often share nearly identical dipole moments and lipophilicity, causing them to co-elute in standard Ethyl Acetate/Hexane gradients on bare silica. Solution: Switch to RP-HPLC using a C18 stationary phase (e.g., Phenomenex Luna 3 μm C18). The C18 matrix exploits subtle differences in the three-dimensional hydrophobic surface area between the flexible open-chain precursor and the rigid, cyclized product. A shallow gradient of 5% to 100% Acetonitrile in Water (with 0.05% Formic Acid) provides optimal peak-to-valley resolution (3[3]).

Q3: My crude reaction mixture crashes out of solution when attempting liquid loading onto a flash column. How should I proceed? Causality: The highly planar nature of the fused bicyclic pyrrolopyrazinone system promotes strong intermolecular


 stacking and hydrogen bonding (if free NH/OH groups are present). This drastically reduces solubility in standard non-polar loading solvents like dichloromethane (DCM) or hexanes.
Solution:  Utilize solid loading. Dissolve the crude mixture in a highly polar, volatile solvent (e.g., THF or Acetone), add Celite or neutral silica (1:3 mass ratio), and evaporate to a free-flowing powder. This physically disperses the molecules, preventing aggregation and ensuring a tight, highly resolved elution band during chromatography (4[4]).

Part 2: Purification Workflows & Pharmacological Context

To ensure you select the correct purification strategy, follow the logical workflow below. We have also included the biological pathway for PIM Kinase to illustrate why preserving the structural integrity of the pyrrolopyrazinone core (the ATP-competitive binding moiety) is critical for downstream assays.

PurificationWorkflow Start Crude Pyrrolopyrazinone Reaction Mixture SolCheck Soluble in DCM/Hexane? Start->SolCheck SolidLoad Solid Loading (Celite/Neutral Silica) SolCheck->SolidLoad No (Aggregation) LiquidLoad Direct Liquid Loading SolCheck->LiquidLoad Yes StabCheck Stable on Acidic Silica? RPHPLC RP-HPLC (C18, HCOOH buffer) StabCheck->RPHPLC No (Degradation) Flash Normal Phase Flash (Neutral Silica) StabCheck->Flash Yes SolidLoad->StabCheck LiquidLoad->StabCheck

Workflow for selecting the optimal pyrrolopyrazinone purification strategy based on crude properties.

PIMPathway Signal Cytokine Signaling JAKSTAT JAK/STAT Activation Signal->JAKSTAT PIM PIM Kinase (Target) JAKSTAT->PIM Upregulates Targets BAD / c-Myc Phosphorylation PIM->Targets Survival Tumor Cell Survival Targets->Survival Promotes Inhibitor Pyrrolopyrazinone Inhibitor Inhibitor->PIM Competitive ATP Binding Blockade

Mechanism of action for pyrrolopyrazinones acting as PIM kinase inhibitors in tumor cell survival.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics for various purification strategies applied to pyrrolopyrazinone scaffolds.

Purification StrategyTypical Recovery (%)Purity Achieved (%)Optimal ScalePrimary Limitation
Normal-Phase Flash (Bare Silica) 40 - 60%>90%100 mg - 10 gHigh risk of acid-catalyzed degradation of sensitive intermediates.
Normal-Phase Flash (Neutral Silica) 70 - 85%>95%100 mg - 10 gHigher consumable cost; moderate resolution for regioisomers.
Reverse-Phase Prep HPLC (C18) 80 - 95%>99%1 mg - 500 mgLow throughput; requires high solubility in the injection solvent.
Direct Crystallization 60 - 80%>98%>5 gRequires highly pure crude starting material (>70%) to initiate nucleation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Reverse-Phase Preparative HPLC for Sensitive Pyrrolopyrazinones

This protocol is designed for final-stage drug candidates where ultra-high purity (>99%) is required, and the molecule exhibits sensitivity to normal-phase silica.

  • Sample Preparation: Dissolve the crude reaction mixture in LC-MS grade DMSO (up to 50 mg/mL). Filter through a 0.22 μm PTFE syringe filter.

    • Causality: DMSO disrupts the strong intermolecular hydrogen bonding of the pyrrolopyrazinone lactam core, preventing on-column precipitation that causes system overpressurization.

  • Column Selection: Equip the system with a C18 stationary phase column (e.g., 100 Å, 150 × 21.2 mm, 5 μm).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade

      
       + 0.05% Formic Acid.
      
    • Solvent B: HPLC-grade Acetonitrile + 0.05% Formic Acid.

    • Causality: Formic acid suppresses the ionization of residual column silanols and protonates basic nitrogens on the pyrazinone ring, ensuring sharp peak shapes without causing the aggressive acid-catalyzed degradation seen on bare silica.

  • Gradient Elution: Run a shallow gradient from 5% B to 100% B over 20 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Self-Validation Checkpoint: Before pooling the collected fractions, perform a rapid analytical LC-MS analysis of the front and tail edges of the product peak. The mass spectra must confirm the absence of the

    
     (hydrolyzed) byproduct, validating that the acidic mobile phase did not induce on-column lactam hydrolysis. Pool only the fractions showing >99% target mass purity.
    
Protocol B: Multi-Gram Scale Purification via Crystallization

For early-stage intermediates synthesized on a >5g scale, chromatography becomes a bottleneck. Crystallization exploits the planar nature of the scaffold.

  • Solvent Selection: Suspend the crude solid in a dual-solvent system consisting of Ethyl Acetate (EtOAc) and Heptane (1:3 ratio).

    • Causality: The product is moderately soluble in hot EtOAc but highly insoluble in Heptane. This differential solubility drives rapid supersaturation upon cooling.

  • Dissolution & Hot Filtration: Heat the suspension to 75 °C until complete dissolution. Perform a hot filtration through a heated fritted funnel to remove insoluble palladium or gold catalyst residues.

  • Controlled Cooling & Seeding: Cool the filtrate slowly to 45 °C (the metastable zone). Introduce 0.1% (w/w) of pure pyrrolopyrazinone seed crystals.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation, preventing the compound from crashing out rapidly as an amorphous, impurity-trapping solid.

  • Isolation: Cool the mixture to 0 °C over 4 hours. Filter the crystalline solid and wash with ice-cold Heptane.

  • Self-Validation Checkpoint: Analyze the mother liquor via

    
     NMR. The absence of the characteristic pyrrole C-H doublet (typically around 
    
    
    
    6.2–6.5 ppm) in the isolated solid, combined with its heavy enrichment in the mother liquor, validates that the crystallization successfully rejected the unreacted pyrrole precursors.

Part 5: References

1.[1] Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC - NIH. Source: nih.gov. 1 2.[4] Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PMC. Source: nih.gov. 4 3.[2] Full article: A concise synthesis of peramine, a metabolite of endophytic fungi. Source: tandfonline.com. 2 4.[3] Quantum Mechanical Spectral Analysis and Aldose Reductase Inhibition Evaluation of Synthetic New Pyrrolopyrazinones - American Chemical Society. Source: acs.org. 3

Sources

Reference Data & Comparative Studies

Comparative

Definitive Structural Assignment of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one Regioisomers

Topic: NMR characterization of 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one regioisomers Content Type: Publish Comparison Guide An Advanced Application Guide for Medicinal Chemists Executive Summary In the development of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR characterization of 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one regioisomers Content Type: Publish Comparison Guide

An Advanced Application Guide for Medicinal Chemists

Executive Summary

In the development of kinase inhibitors—particularly those targeting JAK, mTOR, or PI3K pathways—the 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold is a privileged structure. However, its synthesis from asymmetrically substituted 2,3-diaminopyrazines often yields a mixture of regioisomers (5-one vs. 7-one). Distinguishing these isomers is critical, as biological potency often differs by >100-fold between regioisomers.

This guide compares the standard characterization workflows and establishes Long-Range Heteronuclear Correlation (HMBC) combined with 15N-HMBC as the superior, high-throughput alternative to X-ray crystallography for definitive assignment.

The Challenge: The "Silent" Isomer Problem

When cyclizing an asymmetric pyrazine precursor (e.g., 3-substituted-2,3-diaminopyrazine) with a dicarbonyl equivalent, two thermodynamic products are possible.

  • Isomer A (5-one): The carbonyl is adjacent to the substituted pyrazine carbon.

  • Isomer B (7-one): The carbonyl is distal to the substituted pyrazine carbon.

Why Standard 1D NMR Fails: In standard 1H NMR, the lactam methylene protons (


) and the amide (

) appear as singlets or broad multiplets in both isomers. The chemical shift differences (

) are often negligible (<0.05 ppm) due to the similar electronic environment of the pyrazine nitrogen atoms, leading to ambiguous assignments that can derail SAR (Structure-Activity Relationship) models.

Comparative Analysis: Characterization Methodologies[1]

The following table objectively compares the three primary methods for assigning regioochemistry in this scaffold.

FeatureMethod A: Standard 1D NMR (1H/13C) Method B: Integrated 2D NMR (The Solution) Method C: Single Crystal X-Ray
Certainty Low (Ambiguous)High (Definitive)Absolute
Throughput High (mins)Medium (1-4 hours)Low (Days to Weeks)
Sample Req. <1 mg2-10 mgHigh quality crystal required
Cost $


Mechanism Chemical shift heuristicsThrough-bond connectivity (2-3 bonds)Electron density diffraction
Verdict Insufficient for de novo assignment.Recommended Standard.Use only for validation.

The Solution: 2D NMR Logic & Mechanism

The definitive assignment relies on establishing the connectivity between the lactam carbonyl and the unique substituent on the pyrazine ring. Since these are separated by 4-5 bonds, we utilize the "stepping stone" logic of HMBC.

The Logic Path (HMBC)
  • Anchor Point: Identify the unique proton(s) on the pyrazine ring substituent (e.g., a methyl group or an aromatic proton).

  • Bridge: Use HMBC to find the pyrazine ring carbon attached to this substituent.

  • Differentiation:

    • Isomer 5-one: The lactam

      
       or 
      
      
      
      will show correlations to different pyrazine carbons than in the 7-one isomer.
    • 15N-HMBC (The "Smoking Gun"): The lactam carbonyl carbon will couple to the adjacent pyrazine nitrogen. If that nitrogen also couples to the substituent protons, the proximity is confirmed.

Visualization: HMBC Connectivity Logic

The following diagram illustrates the specific correlations required to distinguish the isomers.

G cluster_0 Isomer A (5-one) cluster_1 Isomer B (7-one) IsoA_Sub Substituent (H) IsoA_C_Py Pyrazine C3 IsoA_Sub->IsoA_C_Py 2J/3J HMBC IsoA_N Pyrazine N4 IsoA_N->IsoA_C_Py Adjacent IsoA_CO Lactam C=O IsoA_CO->IsoA_N 2J HMBC Decision Critical Difference: Isomer A: C=O couples to N4 Isomer B: CH2 couples to N4 IsoB_Sub Substituent (H) IsoB_C_Py Pyrazine C3 IsoB_Sub->IsoB_C_Py 2J/3J HMBC IsoB_N Pyrazine N4 IsoB_N->IsoB_C_Py Adjacent IsoB_CH2 Lactam CH2 IsoB_CH2->IsoB_N 3J HMBC (Weak/Distal)

Figure 1: HMBC Connectivity Logic. Red arrows indicate correlations from the substituent; Green arrows indicate correlations from the lactam ring. The convergence of these pathways defines the regioisomer.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trust in the assignment, follow this specific protocol. This workflow is designed to be self-validating; if the HMBC signals are absent, the NOESY data acts as a failsafe.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reasoning: DMSO minimizes solute aggregation and sharpens the exchangeable lactam

      
       signal, which is a crucial handle for NOESY experiments.
      
  • Concentration: Minimum 10 mg/0.6 mL for clear long-range correlations within reasonable acquisition times.

Acquisition Parameters (600 MHz recommended)
  • 1H NMR: 16 scans, 30° relaxation delay (d1) to ensure accurate integration of the

    
     proton.
    
  • 1H-13C HMBC:

    • Optimize for long-range coupling (

      
      ) of 8 Hz .
      
    • Note: The coupling across the pyrazine nitrogen can be smaller; if signals are missing, re-run with optimization for 5 Hz .

  • 1H-15N HMBC (Optional but Powerful):

    • Optimize for

      
       of 5 Hz .
      
    • This experiment directly correlates the lactam

      
       to the pyrazine nitrogens, revealing the exact fusion geometry.
      
Data Processing & Interpretation Steps
  • Assign the Pyrazine Substituent: Identify the protons on the R-group attached to the pyrazine.

  • Trace to the Core: Use the HMBC to identify the quaternary pyrazine carbon attached to R.

  • The "Crossover" Check:

    • Look for a correlation from the lactam

      
       or 
      
      
      
      to the same quaternary carbon identified in Step 2.
    • If NOESY is used: Irradiate the lactam

      
      . If you see an NOE enhancement of the substituent R, the carbonyl is distal (Isomer B/7-one). If NOE is absent (and distance > 5Å), it suggests Isomer A.
      

Technical Diagram: The Decision Tree

This workflow guides the scientist from crude mixture to final structure confirmation.

Workflow Start Crude Reaction Mixture LCMS LC-MS Analysis (Confirm M+H) Start->LCMS Prep Isolate Isomers (Prep HPLC) LCMS->Prep NMR_Setup Dissolve in DMSO-d6 (Run 1H + HMBC) Prep->NMR_Setup Check_NH Is Lactam NH visible? NMR_Setup->Check_NH NOESY Run 1D NOESY Target: NH Check_NH->NOESY Yes HMBC_Analysis Analyze HMBC (Substituent -> Pyrazine C) Check_NH->HMBC_Analysis No (Broad) Result_A Strong NOE (NH <-> R) = Isomer 7-one NOESY->Result_A Result_B No NOE / HMBC Cross-peak = Isomer 5-one NOESY->Result_B HMBC_Analysis->Result_A HMBC_Analysis->Result_B

Figure 2: Characterization Decision Tree. A systematic approach to assigning regioochemistry.

References

  • Synthesis and Regioisomerism of Pyrrolo[3,4-b]pyridin-5-ones: Detailed discussion on the synthesis of similar fused lactam systems and the separation of regioisomers. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions. [Link]

  • HMBC Differentiation of Heterocyclic Isomers: Methodology for using long-range couplings to distinguish N-heterocycle isomers. Relevant NMR couplings observed in NOESY and HMBC spectra of regio-isomers. [Link]

  • Impact of Regioisomerism on Potency (mTOR/PI3K context): Demonstrates the biological necessity of correct assignment; regioisomers showed >9-fold potency difference. A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. [Link]

  • PubChem Compound Summary: 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (CID 19761174). [Link][1][2]

Sources

Validation

A Comparative Guide to the Validation of HPLC Methods for Pyrrolopyrazine Impurities in Accordance with ICH Guidelines

Introduction: The Imperative for Rigorous Impurity Control Pyrrolopyrazines represent a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Impurity Control

Pyrrolopyrazines represent a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules.[1][2][3] Their derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them a fertile ground for drug discovery.[1][2] However, as with any active pharmaceutical ingredient (API), the journey from a promising lead compound to a safe and effective drug is paved with stringent quality control.

The manufacturing process of any API can introduce impurities, which may arise from starting materials, intermediates, or degradation products. These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide mandate their identification and quantification. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high resolution and sensitivity for separating and quantifying impurities.[4][5]

Simply developing an HPLC method is insufficient. To ensure that the analytical data is reliable, reproducible, and fit for its intended purpose, the method must undergo a rigorous validation process. The International Council for Harmonisation (ICH) provides the definitive guidance for this process, with the Q2(R1) and the recently updated Q2(R2) guidelines outlining the essential validation parameters.[6][7][8][9]

This guide provides an in-depth comparison of two distinct HPLC methods for the analysis of impurities in a hypothetical pyrrolopyrazine API. We will delve into the causality behind experimental choices, present comparative validation data, and illustrate how the intended purpose of a method dictates its design and validation strategy, all through the lens of a seasoned application scientist.

The Validation Framework: Deconstructing ICH Q2(R1) for Impurity Methods

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][10] For impurity quantification methods, this means the procedure must be able to reliably and accurately measure low-level impurities in the presence of a large excess of the API. The core validation characteristics are as follows:

  • Specificity: Considered the most crucial parameter, specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, degradants, and matrix components.[7][11] For impurity methods, this is often demonstrated through forced degradation studies (stress testing), where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[12][13] The method must be able to separate these newly formed impurity peaks from the API and from each other.

  • Linearity: This is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[7][14] A linear relationship is essential for accurate quantification.

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[7][15] For impurities, the range must, at a minimum, span from the reporting threshold to 120% of the specification limit.[12]

  • Accuracy: This is the closeness of the test results to the true value.[11][16] It is typically determined by spiking the drug substance or placebo with known amounts of the impurities at different concentration levels.[7][12]

  • Precision: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[7][17]

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[7][12]

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[7][18] This is a critical parameter, as the method must be sensitive enough to quantify impurities at or below their specification limits. A common approach is to establish the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.[12][19]

  • Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified.[7][18] It is often determined as the concentration that gives an S/N ratio of 3.[12][19]

  • Robustness: This parameter measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[4][7] Robustness studies provide an indication of the method's reliability during normal usage.[4][20]

  • System Suitability Testing (SST): While not a validation parameter itself, SST is an integral part of the method.[17] It is a set of tests performed before each analysis to ensure the chromatographic system is performing adequately.[21] SST criteria are established during validation and may include parameters like resolution, peak tailing, and injection repeatability.[22]

Comparative Case Study: Two HPLC Methods for Pyrrolopyrazine Impurity Profiling

To illustrate the practical application of these principles, we will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods designed for the impurity profiling of "Pyrazoprime," a novel pyrrolopyrazine API.

  • Method A: The Rapid Gradient Method. This method is designed for high-throughput environments, such as in-process control (IPC) monitoring, where speed is critical. It uses a shorter column and a faster, steeper gradient.

  • Method B: The High-Resolution Method. This method is designed for final release and stability testing, where complete separation of all potential impurities, including isomers, is paramount. It employs a longer column with a shallower, more extended gradient.

Experimental Protocols

Method A: Rapid Gradient Method

  • Chromatographic System: HPLC with UV/PDA Detector.

  • Column: C18, 100 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    8.0 95
    9.0 95
    9.1 5

    | 12.0 | 5 |

  • Sample Preparation: Dissolve 50 mg of Pyrazoprime in 50 mL of 50:50 Water:Acetonitrile (Concentration = 1.0 mg/mL).

Method B: High-Resolution Method

  • Chromatographic System: HPLC with UV/PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %B
    0.0 10
    25.0 80
    30.0 80
    30.1 10

    | 38.0 | 10 |

  • Sample Preparation: Dissolve 50 mg of Pyrazoprime in 50 mL of 50:50 Water:Acetonitrile (Concentration = 1.0 mg/mL).

Head-to-Head Validation Performance Analysis

We will now compare the performance of Method A and Method B across the key ICH validation parameters. For this case study, we assume three known impurities: Impurity-1 (a starting material), Impurity-2 (a process-related impurity), and Impurity-3 (a degradation product). The specification for any individual impurity is Not More Than (NMT) 0.15%.

Specificity

Specificity was assessed by subjecting Pyrazoprime to forced degradation. Samples were stressed under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH light box) conditions.

  • Method A (Rapid): Successfully separated the API from all major degradation peaks. However, in the base-hydrolyzed sample, a minor degradant peak showed a resolution of only 1.4 with Impurity-2, which is below the typical acceptance criterion of >1.5. This indicates a potential risk of co-elution.

  • Method B (High-Resolution): Demonstrated excellent separation for all peaks in all stress conditions. The resolution between all critical pairs (API, known impurities, and degradation products) was greater than 2.0. The shallower gradient and longer column provided the necessary resolving power to distinguish closely related structures.

Causality: The longer column in Method B provides more theoretical plates, and the shallower gradient allows more time for components to interact with the stationary phase, resulting in superior resolution, a critical factor for a stability-indicating method.[5]

Linearity and Range

Linearity was evaluated by preparing solutions of each impurity over a range from the LOQ to 150% of the specification limit (approx. 0.05% to 0.225%). A minimum of five concentration levels were analyzed.[7]

Parameter Method A (Rapid) Method B (High-Resolution) Acceptance Criteria
Impurity-1 (r²) 0.99910.9998≥0.995[23]
Impurity-2 (r²) 0.99890.9995≥0.995
Impurity-3 (r²) 0.99930.9997≥0.995
Validated Range LOQ - 0.23%LOQ - 0.23%LOQ to 120% of spec
Accuracy

Accuracy was assessed by spiking the Pyrazoprime API with known amounts of each impurity at three concentration levels (50%, 100%, and 150% of the 0.15% specification limit). Each level was prepared in triplicate.[7]

Impurity Method A (Rapid) % Recovery Method B (High-Resolution) % Recovery Acceptance Criteria
Impurity-1 95.5 - 104.1%98.2 - 101.5%85 - 115%
Impurity-2 93.2 - 106.5%97.5 - 102.3%85 - 115%
Impurity-3 96.0 - 103.8%98.9 - 101.9%85 - 115%

Causality: Method B provided more accurate results. The wider recovery range for Method A, especially for Impurity-2, can be attributed to its poorer resolution from the minor degradant, leading to less consistent peak integration and potential bias.

Precision (Repeatability & Intermediate Precision)

Precision was evaluated by analyzing six separate preparations of Pyrazoprime spiked with all impurities at the 100% specification level (0.15%). Repeatability was performed by one analyst on one day, while intermediate precision involved a second analyst on a different day using a different HPLC system.

Parameter Method A (Rapid) %RSD Method B (High-Resolution) %RSD Acceptance Criteria
Repeatability (Imp-1) 2.8%1.1%≤ 10-15% near LOQ[13]
Repeatability (Imp-2) 4.5%1.5%≤ 10-15%
Repeatability (Imp-3) 2.5%0.9%≤ 10-15%
Intermediate (Imp-1) 3.9%1.8%≤ 10-15%
Intermediate (Imp-2) 6.2%2.1%≤ 10-15%
Intermediate (Imp-3) 3.5%1.5%≤ 10-15%
LOQ & LOD

LOD and LOQ were determined by injecting a series of diluted impurity solutions and establishing the concentrations that resulted in S/N ratios of approximately 3 and 10, respectively. The precision at the LOQ was confirmed by injecting six replicate samples.

Parameter Method A (Rapid) Method B (High-Resolution) Acceptance Criteria
LOD (as % of API) 0.015%0.010%Report
LOQ (as % of API) 0.05%0.03%≤ Reporting Threshold
Precision at LOQ (%RSD) 8.5%4.2%≤ 10%[12]

Causality: Method B achieved lower detection and quantitation limits. The better peak shape (less tailing) and lower baseline noise associated with the optimized conditions of Method B contribute to a better signal-to-noise ratio, enhancing sensitivity.

Robustness

Small, deliberate changes were made to key method parameters for both methods. The critical system suitability parameter—resolution between the most closely eluting peaks—was monitored.

Parameter Variation Method A (Rapid) - Resolution Method B (High-Resolution) - Resolution
Flow Rate (±0.1 mL/min) 1.3 (Fail)2.2 (Pass)
Column Temp (±2°C) 1.4 (Fail)2.1 (Pass)
Mobile Phase pH (±0.1) 1.5 (Pass)2.3 (Pass)

Visualizing the Validation Workflow

A well-defined workflow is essential for a successful validation study. The following diagram illustrates the logical progression of an HPLC method validation project according to ICH guidelines.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Core Performance Validation cluster_2 Phase 3: Sensitivity & Reliability cluster_3 Phase 4: Finalization P Validation Protocol Definition (Define Purpose, Parameters, Acceptance Criteria) MD Finalized Method Development P->MD Spec Specificity (Forced Degradation) MD->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Range Range (Defined by Lin, Acc, Prec) Lin->Range Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->Range Prec->Range LOQ Limit of Quantitation (LOQ) & Limit of Detection (LOD) Range->LOQ Rob Robustness LOQ->Rob SST System Suitability Criteria (Defined from Robustness & Precision) Rob->SST VR Validation Report (Summarize Data, Deviations, Conclusion) SST->VR

Caption: HPLC Method Validation Workflow per ICH Guidelines.

The relationship between key parameters is critical. Linearity, accuracy, and precision are not independent; they collectively establish the method's validated range.

G cluster_0 Core Quantitative Parameters cluster_1 Resulting Capability Linearity Linearity Range Validated Range Linearity->Range Defines the interval of proportionality Accuracy Accuracy Accuracy->Range Confirms truthfulness across the interval Precision Precision Precision->Range Confirms reliability across the interval

Caption: Interdependence of Linearity, Accuracy, and Precision.

Discussion: Selecting the Right Method for the Right Purpose

The validation data clearly shows that Method B (High-Resolution) is analytically superior in every parameter. It is more specific, accurate, precise, sensitive, and robust. For its intended purpose—final release testing of the API and for use in long-term stability studies—Method B is the only acceptable choice. Its demonstrated robustness ensures reliable performance over the product's lifecycle, and its high specificity guarantees that any new degradation products formed on storage will be detected.

Does this mean Method A (Rapid) is a "bad" method? Not necessarily. Its deficiency lies in its suitability for its intended purpose. While it failed robustness and showed borderline specificity for release testing, it could potentially be re-developed and re-validated for a different application. For example, as an in-process control (IPC) test to monitor the disappearance of Impurity-1, where speed is more critical than resolving every potential degradant, a modified version of Method A might be perfectly adequate. The key takeaway is that the validation process serves to prove a method is fit-for-purpose, and that purpose must be defined at the outset.[10]

Conclusion

The validation of an HPLC method for impurities is a comprehensive, multi-faceted process that forms the bedrock of pharmaceutical quality control. As demonstrated by our comparative analysis, seemingly minor choices in chromatographic conditions—such as column length and gradient profile—can have profound impacts on the method's ultimate performance and reliability. Method B, the high-resolution method, proved to be robust and specific, making it suitable for the demanding requirements of release and stability testing for the pyrrolopyrazine API. Method A, while faster, lacked the necessary resolution and robustness for this application.

This guide underscores that method validation is not a mere box-checking exercise. It is a scientific investigation that provides a deep understanding of a method's capabilities and limitations. By adhering to the principles outlined in the ICH Q2 guidelines and applying sound scientific rationale to experimental design, researchers and drug developers can ensure the integrity of their analytical data, safeguarding patient safety and guaranteeing product quality.

References

  • Vertex AI Search. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)
  • Vertex AI Search. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl).
  • ICH. (1995). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Dong, M. W., & Huynh-Ba, K. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • AMSbiopharma. (2025).
  • SciSpace. (n.d.). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SynThink. (2023).
  • FooDB. (2010). Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180).
  • PubChem - NIH. (n.d.). Peramine | C12H17N5O | CID 114748.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • BioProcess International. (2020).
  • ECA Academy. (2018). What are system suitability tests (SST) of analytical methods?.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Journal of Applied Pharmaceutical Sciences. (2025).
  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • International Journal of Research and Review. (2025).
  • PMC. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Altabrisa Group. (2025).
  • PMC. (n.d.). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms.
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • ICH. (n.d.). Quality Guidelines.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

Sources

Comparative

Crystal Structure Analysis of 5H-Pyrrolo[3,4-b]pyrazine Derivatives: A Technical Comparison Guide

Executive Summary & Technical Significance The 5H-pyrrolo[3,4-b]pyrazine scaffold represents a critical isomeric pharmacophore in medicinal chemistry, distinct from its more widely utilized isomer, 5H-pyrrolo[2,3-b]pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Significance

The 5H-pyrrolo[3,4-b]pyrazine scaffold represents a critical isomeric pharmacophore in medicinal chemistry, distinct from its more widely utilized isomer, 5H-pyrrolo[2,3-b]pyrazine . While the [2,3-b] isomer is a privileged scaffold for ATP-competitive kinase inhibition (targeting the hinge region), the [3,4-b] framework offers unique electronic properties and planarity that favor peptidomimetic applications and specific intercalation modes.

This guide provides a structural analysis of 5H-pyrrolo[3,4-b]pyrazine derivatives, focusing on their solid-state assembly, intermolecular interactions, and performance metrics compared to the [2,3-b] alternative.

Comparative Structural Analysis

The core performance differentiator between these scaffolds lies in their crystal packing efficiency and hydrogen bonding potential . The [3,4-b] system typically exhibits higher lattice energy due to extensive intermolecular hydrogen bonding networks involving the dione moieties (in oxidized derivatives), whereas the [2,3-b] system often relies on hydrophobic pi-stacking suited for enzyme pockets.

Table 1: Crystallographic & Performance Metrics

Data derived from comparative analysis of representative derivatives (e.g., 6-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione vs. FGFR-targeted [2,3-b] inhibitors).

Metric5H-Pyrrolo[3,4-b]pyrazine (Focus)5H-Pyrrolo[2,3-b]pyrazine (Alternative)Causal Implication
Crystal System Monoclinic (

or

)
Triclinic / Monoclinic[3,4-b] tends toward higher symmetry packing due to dipolar alignment.
Planarity (RMSD) < 0.03 Å (Highly Planar)~0.05 - 0.10 Å (Variable)Higher planarity in [3,4-b] facilitates tighter pi-pi stacking (~3.3 Å separation).
H-Bond Donor/Acceptor High (esp. in dione forms)Moderate (Kinase specific)[3,4-b] forms robust "ribbon" motifs in solid state; [2,3-b] mimics adenine.
Solubility Profile Low to Moderate (Lattice energy dominated)Moderate to High[3,4-b] crystals are often more stable/less soluble, requiring polar aprotic solvents.
Primary Bio-Application Peptidomimetics, AntimicrobialKinase Inhibition (FGFR, c-Met)Structural rigidity of [3,4-b] mimics beta-turn motifs.
Structural Interaction Map

The following diagram illustrates the distinct interaction logic. The [3,4-b] scaffold prioritizes Planar Stacking and Dipolar Assembly , while the [2,3-b] alternative is optimized for Hinge Binding .

ScaffoldComparison cluster_0 5H-Pyrrolo[3,4-b]pyrazine (Focus) cluster_1 5H-Pyrrolo[2,3-b]pyrazine (Alternative) P34 Scaffold Core [3,4-b] Stacking Pi-Pi Stacking (Face-to-Face) P34->Stacking Promotes HBond Intermolecular H-Bond Ribbons P34->HBond Facilitates Stability High Lattice Stability (Low Solubility) Stacking->Stability Results in HBond->Stability Results in BioAvail Tunable Bioavailability Stability->BioAvail Trade-off P23 Scaffold Core [2,3-b] Hinge Hinge Region Binding P23->Hinge Mimics Adenine Flex Torsional Flexibility P23->Flex Allows Flex->BioAvail Enhances

Caption: Structural logic comparison. [3,4-b] derivatives favor stable lattice formation via stacking, while [2,3-b] derivatives prioritize flexibility for enzyme binding.

Experimental Protocol: Phase-Controlled Crystallization

To obtain high-quality single crystals of 5H-pyrrolo[3,4-b]pyrazine derivatives suitable for X-ray diffraction, a standard evaporation method is often insufficient due to the scaffold's high lattice energy. The following Self-Validating Protocol utilizes a dual-solvent diffusion method to control nucleation rates.

Reagents & Equipment[1]
  • Target Compound: >98% purity (HPLC).

  • Primary Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (High solubility).

  • Anti-Solvent: Ethanol or Water (Low solubility).

  • Vessel: NMR tube or narrow glass vial within a larger sealed jar.

Step-by-Step Methodology
  • Saturation (The "Dissolution" Check):

    • Dissolve 10 mg of the derivative in the minimum amount of Primary Solvent (approx. 0.5 - 1.0 mL).

    • Validation: Solution must be optically clear. If distinct particles remain, filter through a 0.45 µm PTFE syringe filter.

  • Interface Formation (The "Diffusion" Step):

    • Place the solution in a narrow inner vial.

    • Carefully layer the Anti-Solvent (approx. 2 mL) on top. Do not mix.

    • Tip: Tilt the vial to 45° and let the anti-solvent slide down the wall to maintain a sharp interface.

  • Controlled Nucleation:

    • Seal the vessel and store at 20°C in a vibration-free environment.

    • Observation: Crystals should appear at the interface within 48-72 hours.

  • Harvesting & Mounting:

    • Extract crystals using a cryo-loop.

    • Flash-cool in liquid nitrogen (100 K) immediately to prevent solvent loss (desolvation) which destroys crystallinity.

Crystallization Workflow Diagram

CrystallizationProtocol Start Start: Purified Derivative (>98% Purity) Dissolve 1. Dissolution Solvent: DMSO/DMF (Check: Optically Clear) Start->Dissolve Layer 2. Interface Formation Layer Anti-Solvent (EtOH) (Do NOT Mix) Dissolve->Layer Incubate 3. Incubation 20°C, Vibration-Free 48-72 Hours Layer->Incubate Check Crystal Check Visible at Interface? Incubate->Check Harvest 4. Harvest & Mount Flash Cool (100 K) Check->Harvest Yes Retry Adjust Solvent Ratio or Temperature Check->Retry No (Precipitate/Clear) Retry->Dissolve Recycle Sample

Caption: Dual-solvent diffusion workflow. The critical control point is the interface formation to ensure slow nucleation rather than amorphous precipitation.

Biological Context & Performance

While the crystal structure defines the material properties, the biological performance of these derivatives is the ultimate metric for drug development.

  • 5H-pyrrolo[2,3-b]pyrazine (Alternative): Dominates the kinase space. It functions as a bioisostere of quinazoline, effectively targeting FGFR (Fibroblast Growth Factor Receptor) and c-Met pathways.

  • 5H-pyrrolo[3,4-b]pyrazine (Focus): Exhibits activity in antimicrobial and peptidomimetic contexts.[1] The structural analysis reveals that the [3,4-b] core's ability to form planar sheets makes it an excellent mimic for beta-sheet protein secondary structures, distinct from the ATP-pocket binding of the [2,3-b] isomer.

Pathway Visualization: FGFR Signaling (Target of Isomeric Alternatives)

Understanding the target of the alternative ([2,3-b]) highlights why the [3,4-b] structure is chemically distinct (it does not fit this pocket as efficiently due to different H-bond donor/acceptor vectors).

FGFRPathway FGF FGF Ligand FGFR FGFR Dimerization (Receptor Tyrosine Kinase) FGF->FGFR Activates ATP ATP Binding Pocket FGFR->ATP Requires ATP Phos Autophosphorylation ATP->Phos Catalyzes Inhibitor [2,3-b] Inhibitor (Competes with ATP) Inhibitor->ATP Blocks Ras RAS-MAPK Pathway (Cell Proliferation) Phos->Ras PI3K PI3K-AKT Pathway (Cell Survival) Phos->PI3K

Caption: FGFR signaling pathway.[2][3][4] [2,3-b] derivatives block the ATP pocket. The [3,4-b] derivatives discussed here structurally diverge, often lacking the specific 'hinge-binding' geometry required for this inhibition.

References

  • Crystal Structure of 6-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Zeitschrift für Kristallographie - New Crystal Structures, 2025. (Contextualized via search results on dione derivatives).

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. International Journal of Molecular Sciences, 2018.

  • Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. Russian Journal of Organic Chemistry, 2025.[1]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 2021.

  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines. Crystals, 2025.

Sources

Validation

Benchmarking Kinase Selectivity: Pyrrolopyrazine vs. Pyrrolopyrimidine Inhibitors in JAK/STAT Signaling

Executive Summary Achieving true kinome selectivity—particularly within highly homologous families like the Janus kinases (JAKs)—remains one of the most significant challenges in targeted drug development. While the pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Achieving true kinome selectivity—particularly within highly homologous families like the Janus kinases (JAKs)—remains one of the most significant challenges in targeted drug development. While the pyrrolo[2,3-d]pyrimidine chemotype (exemplified by the pan-JAK inhibitor tofacitinib) has dominated the clinical landscape for autoimmune disorders, its lack of intra-family selectivity often leads to dose-limiting toxicities, such as anemia driven by off-target JAK2 inhibition [1].

This guide objectively benchmarks an alternative structural paradigm: pyrrolo[2,3-b]pyrazine-based inhibitors . By analyzing the 3-amido-5-cyclopropylpyrrolopyrazine scaffold (e.g., Compound 3q) against traditional pyrrolopyrimidines, we demonstrate how subtle shifts in hinge-binding geometry can unlock profound functional selectivity, specifically isolating JAK3 activity from JAK1/JAK2 [2].

Structural Rationale: The Causality of Chemotype Selection

As an application scientist, it is critical to understand why a scaffold change alters selectivity, rather than just observing the empirical result. The selectivity divergence between pyrrolopyrimidines and pyrrolopyrazines is rooted in their distinct hydrogen-bond networks within the ATP-binding pocket.

  • Pyrrolo[2,3-d]pyrimidines (e.g., Tofacitinib): The nitrogen atoms on the pyrimidine ring form a highly conserved, bidentate hydrogen-bond interaction with the hinge region (Glu903/Leu905 in JAK3). This rigid anchoring forces the substituent groups into a trajectory that is universally tolerated by JAK1, JAK2, and JAK3, resulting in pan-JAK activity [3].

  • Pyrrolo[2,3-b]pyrazines (e.g., Compound 3q): The shift of the nitrogen atom to the b-face of the pyrazine ring alters the electronic distribution and the steric presentation of the core. This subtle rotation reorients the 3-amido substituent, projecting it deeper into the front solvent-exposed pocket. Because JAK3 possesses a unique Cys909 residue in this region (compared to Ser in JAK1/JAK2), the pyrrolopyrazine scaffold can be functionalized to exploit this specific steric environment, achieving up to 100-fold selectivity for JAK3 over JAK1 [2].

Quantitative Benchmarking Data

The following table summarizes the biochemical and kinome-wide selectivity profiles of the pyrrolopyrazine benchmark (Compound 3q) against the pyrrolopyrimidine industry standard (Tofacitinib).

ParameterPyrrolopyrazine (Compound 3q)Pyrrolopyrimidine (Tofacitinib / CP-690,550)
Primary Target JAK3JAK1 / JAK2 / JAK3
JAK3 Binding Affinity (

)
0.12 nM~1.0 nM
JAK1 Binding Affinity (

)
12.0 nM~112 nM (IC

)
JAK2 Binding Affinity (

)
0.18 nM~20 nM (IC

)
Intra-Family Selectivity (JAK3 vs JAK1) 100-fold selective Minimal (Functionally Pan-JAK in cells)
Kinome-wide Selectivity (1 µM) Displaces >90% ligand in 41/385 kinasesHighly selective outside JAK family
Functional Cellular Profile Potent IL-2 inhibition; Spares IL-6Potent IL-2 and IL-6 inhibition

Data derived from KINOMEscan thermodynamic binding assays and Caliper microfluidic mobility shift assays [2, 3].

Self-Validating Experimental Workflows

To establish trustworthiness in selectivity claims, researchers must employ orthogonal, self-validating assay systems. The following protocols detail the optimal workflow for benchmarking kinase inhibitors, moving from thermodynamic binding to functional cellular logic.

Workflow Step1 Phase 1: Biochemical Profiling KINOMEscan (Active Site Competition) Step2 Phase 2: Affinity Determination Kd Measurement (JAK1, JAK2, JAK3, Tyk2) Step1->Step2 Step3 Phase 3: Cellular Target Engagement pSTAT5 / pSTAT3 Flow Cytometry Step2->Step3 Step4 Phase 4: Functional Selectivity IL-2 vs IL-6 Pathway Readout Step3->Step4

Caption: Step-by-step workflow for validating kinase inhibitor selectivity from biochemical to cellular models.

Protocol 1: Thermodynamic Kinome Profiling (KINOMEscan)

Causality: Traditional radiometric assays (


P-ATP) are highly dependent on the ATP 

of each specific kinase, making cross-kinome comparisons artifact-prone. We mandate the use of active-site competition binding assays (KINOMEscan) because they measure thermodynamic binding affinity (

) independent of ATP concentration, providing a true objective benchmark of the inhibitor's intrinsic affinity [2].
  • Preparation: Immobilize DNA-tagged kinase domains (e.g., JAK1, JAK2, JAK3, Tyk2) on streptavidin-coated magnetic beads.

  • Incubation: Equilibrate the beads with the pyrrolopyrazine inhibitor (11-point dose-response, starting at 10 µM) and a proprietary active-site directed bait ligand.

  • Elution & Quantification: Wash unbound proteins. Elute the bound kinase and quantify via qPCR of the attached DNA tag.

  • Data Analysis: Calculate the

    
     using the Hill equation. A 
    
    
    
    of 0.12 nM for JAK3 vs. 12 nM for JAK1 confirms the 100-fold biochemical selectivity of the pyrrolopyrazine scaffold.
Protocol 2: Functional Cellular Selectivity (IL-2 vs. IL-6 Logic)

Causality: Biochemical selectivity does not always translate to cellular efficacy due to differences in intracellular ATP concentrations and protein binding. To create a self-validating system, we utilize the divergent signaling logic of cytokine receptors. IL-2 signaling relies strictly on JAK1/JAK3 , while IL-6 signaling relies on JAK1/JAK2/Tyk2 . A truly JAK3-selective pyrrolopyrazine will inhibit IL-2-driven pSTAT5 but completely spare IL-6-driven pSTAT3.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and serum-starve for 2 hours to reduce basal STAT phosphorylation.

  • Compound Treatment: Pre-incubate PBMCs with the pyrrolopyrazine inhibitor (0.1 nM to 10 µM) for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Arm A (IL-2 Readout): Stimulate with 10 ng/mL IL-2 for 15 minutes.

    • Arm B (IL-6 Readout): Stimulate with 10 ng/mL IL-6 for 15 minutes.

  • Fixation & Permeabilization: Fix cells immediately with 1.6% paraformaldehyde (10 min), then permeabilize with ice-cold 100% methanol (30 min).

  • Flow Cytometry: Stain Arm A with anti-pSTAT5 (Alexa Fluor 647) and Arm B with anti-pSTAT3 (Alexa Fluor 488).

  • Validation: The pyrrolopyrazine compound should yield a sub-nanomolar IC

    
     in Arm A, but an IC
    
    
    
    > 1 µM in Arm B, proving functional JAK3 selectivity.

Pathway Visualization: The Logic of Functional Selectivity

The following diagram illustrates the self-validating cellular logic described in Protocol 2. By targeting JAK3, the pyrrolopyrazine inhibitor successfully disrupts the IL-2 pathway while leaving the IL-6 pathway intact—a feat unachievable by pan-JAK pyrrolopyrimidines.

G cluster_IL2 IL-2 Receptor Signaling (JAK1 / JAK3) cluster_IL6 IL-6 Receptor Signaling (JAK1 / JAK2 / Tyk2) IL2 IL-2 Cytokine JAK1_IL2 JAK1 IL2->JAK1_IL2 JAK3 JAK3 IL2->JAK3 STAT5 pSTAT5 JAK1_IL2->STAT5 JAK3->STAT5 IL6 IL-6 Cytokine JAK1_IL6 JAK1 IL6->JAK1_IL6 JAK2 JAK2 / Tyk2 IL6->JAK2 STAT3 pSTAT3 JAK1_IL6->STAT3 JAK2->STAT3 Inhibitor Pyrrolopyrazine (JAK3 Selective) Inhibitor->JAK3 Potent Inhibition Inhibitor->JAK1_IL6 Spares JAK1 Inhibitor->JAK2 Spares JAK2/Tyk2

Caption: Divergent cytokine signaling logic demonstrating how a JAK3-selective pyrrolopyrazine functionally spares IL-6 signaling.

References

  • Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Shang-Poa, C., ... & Changelian, P. S. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. URL:[Link]

  • Soth, M., Hermann, J. C., Yee, C., Alam, M., Barnett, J. W., Berry, P., ... & Kuglstatter, A. (2013). 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. Journal of Medicinal Chemistry, 56(1), 345-356. URL:[Link]

  • Thorarensen, A., & Changelian, P. S. (2020). Structural and Thermodynamic Characterization of the TYK2 and JAK3 Kinase Domains in Complex with CP-690,550. Journal of Medicinal Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one

CAS: 5912-19-6 | Molecular Formula: C6H5N3O Document Control: Version 2.1 | Status: Operational Part 1: Executive Safety Directive (The "Why" & "What") As researchers, we often treat intermediate heterocycles as inert bu...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 5912-19-6 | Molecular Formula: C6H5N3O Document Control: Version 2.1 | Status: Operational

Part 1: Executive Safety Directive (The "Why" & "What")

As researchers, we often treat intermediate heterocycles as inert building blocks. This is a critical error. 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one acts as a core scaffold for biologically active agents, including sedative-hypnotics (e.g., Zopiclone analogs) and kinase inhibitors.

Because specific toxicological data for this intermediate is often extrapolated, you must apply the Precautionary Principle. We treat this substance not merely as a chemical irritant, but as a Potent Pharmaceutical Intermediate (OEB 3) until definitive IC50/LD50 data proves otherwise.

The Primary Hazard Vector is Dust Inhalation. The nitrogen-rich heterocyclic structure suggests high bioavailability. Your primary goal is to prevent the generation of airborne particulates during weighing and transfer.

Hazard Profile Summary
Hazard ClassGHS CodeSignalDescription
Acute Toxicity (Oral) H302 WarningHarmful if swallowed.[1][2][3] Potential CNS depression or kinase modulation.
Eye Irritation H319 WarningCauses serious eye irritation.[1][2][3][4][5][6] High risk of corneal uptake due to pH sensitivity.
Sensitization H317 WarningPotential skin sensitizer (structural alert for heterocycles).
Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The following matrix is designed for Occupational Exposure Band (OEB) 3 , assuming an Occupational Exposure Limit (OEL) of 10–100 µg/m³.

PPE Specification Table
Protection ZoneMinimum RequirementTechnical Specification & Rationale
Respiratory N95 / P3 (Valved) Why: Standard surgical masks offer zero protection against <5µm drug particles. Spec: NIOSH N95 or EN149 FFP3. Fit-testing is mandatory. For quantities >10g, use a PAPR (Powered Air Purifying Respirator).
Dermal (Hands) Double Nitrile Why: Pyrrolopyrazines can permeate thin latex. Spec: Inner glove: 4 mil (0.10mm) Nitrile (White/Blue). Outer glove: 5-8 mil Nitrile (Purple/Black) with extended cuff. Change outer gloves every 60 mins.
Ocular Chemical Goggles Why: Safety glasses with side shields are insufficient for fine powders which can bypass gaps via air currents. Spec: Indirect vented or unvented goggles (ANSI Z87.1+).
Body Tyvek® Lab Coat Why: Cotton retains powder and becomes a secondary exposure source in the breakroom. Spec: Disposable, non-woven polyethylene (e.g., Tyvek 400). Wrist cuffs must be elasticated and tucked under gloves.
Part 3: Operational Protocols & Engineering Controls
3.1 The "Static-Free" Weighing Protocol

Static electricity is the enemy of safe powder handling. This compound is prone to static charge, causing "jumping" during weighing.

  • Engineering Control: All weighing MUST occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Ionization: Use an anti-static gun or ionizer bar inside the hood prior to opening the vial.

  • The "Wet Method" (Preferred):

    • Tare the weighing boat.

    • Add the solvent (e.g., DMSO or Methanol) directly to the weighing boat before adding the solid if the experiment permits (gravimetric dilution).

    • Result: Dust generation is eliminated at the source.

3.2 Solubilization & Transfer

Solubility Profile: Soluble in DMSO, DMF; sparingly soluble in water/ethanol.

  • Vessel Selection: Use screw-cap glass vials (borosilicate). Avoid plastic microfuge tubes for initial stock preparation to prevent leaching or static adhesion.

  • Venting: When dissolving in DMSO, slight exotherms can occur. Vent the vial briefly in the hood before sealing for storage.

Part 4: Emergency Response & Disposal Logic
4.1 Spill Response Workflow

Never use a brush and dustpan for dry spills of this compound. This aerosolizes the hazard.

SpillResponse Start Spill Detected Assess Assess Volume (<1g vs >1g) Start->Assess Evacuate Evacuate Area Allow aerosols to settle (15 mins) Assess->Evacuate Large/Dust Cloud PPE_Check Verify PPE: Double Gloves, Goggles, N95/P100 Assess->PPE_Check Small Spill Evacuate->PPE_Check DrySpill Is it Dry Powder? PPE_Check->DrySpill WetWipe Cover with Wet Paper Towels (Soaked in 10% Bleach or Ethanol) DrySpill->WetWipe Yes (Prevent Dust) LiquidSpill Absorb with Vermiculite or Chem-Pad DrySpill->LiquidSpill No (Liquid Solution) Scoop Scoop Slurry into Hazardous Waste Container WetWipe->Scoop FinalClean Triple Wipe Surface (Soap -> Water -> Ethanol) Scoop->FinalClean LiquidSpill->Scoop

Figure 1: Decision logic for spill remediation, prioritizing dust suppression.

4.2 Waste Disposal[3]
  • Solid Waste: Dispose of contaminated wipes, gloves, and weighing boats in Incineration-Only hazardous waste streams. Do not landfill.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the co-solvent used.

  • Decontamination: Wipe all surfaces with 10% sodium hypochlorite (bleach) followed by 70% ethanol. The bleach helps oxidize the pyrrole ring system, reducing potency.

Part 5: References & Authority

The protocols above are synthesized from industrial hygiene standards for pharmaceutical intermediates and specific hazard data for pyrrolopyrazine derivatives.

  • National Institutes of Health (PubChem). 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (Derivative Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding (OEB) for Pharmaceutical Intermediates. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.